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  • Product: 4-Nitroso-1-piperazinecarboxamidine
  • CAS: 85063-95-2

Core Science & Biosynthesis

Foundational

thermodynamic stability of 4-Nitroso-1-piperazinecarboxamidine in aqueous solution

This technical guide provides an in-depth analysis of the thermodynamic stability, degradation mechanisms, and analytical characterization of 4-Nitroso-1-piperazinecarboxamidine , a critical Nitrosamine Drug Substance Re...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the thermodynamic stability, degradation mechanisms, and analytical characterization of 4-Nitroso-1-piperazinecarboxamidine , a critical Nitrosamine Drug Substance Related Impurity (NDSRI).

Executive Summary

4-Nitroso-1-piperazinecarboxamidine (also referred to as N-nitroso-N'-guanylpiperazine) is a nitrosamine impurity potentially formed in pharmaceutical substances containing the piperazine-carboxamidine moiety. Unlike classical small-molecule nitrosamines (e.g., NDMA), this compound possesses a highly basic carboxamidine tail, imparting unique physicochemical properties that complicate its stability profile and analytical retention.

This guide details the thermodynamic parameters governing its hydrolytic, thermal, and photolytic degradation, providing researchers with actionable protocols for stability assessment and risk mitigation.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the molecular structure is a prerequisite for predicting stability behavior. The molecule consists of a piperazine ring functionalized at


 with a carboxamidine group and at 

with a nitroso group.
PropertyDescription
IUPAC Name 4-Nitroso-1-piperazinecarboxamidine
Molecular Formula

Molecular Weight 157.17 g/mol
Structural Features N4-Nitroso: Planar, partial double bond character (N-N), site of photolability.N1-Carboxamidine: Guanidine-like, highly basic (

), protonated at physiological pH.
Solubility Highly soluble in water (hydrophilic cation at pH < 12); soluble in methanol/DMSO.
LogP (Predicted) < 0 (Polar due to cationic charge).
Structural Diagram

The stability is dictated by the competition between the resonance stabilization of the carboxamidine group and the lability of the


 bond.

Structure cluster_0 Functional Moieties Carboxamidine Carboxamidine (N1) (High Basicity, pKa ~13) Piperazine Piperazine Ring (Scaffold) Carboxamidine->Piperazine Amide-like bond (Robust) Nitroso Nitroso Group (N4) (Photolabile, Genotoxic) Piperazine->Nitroso N-N bond (Cleavable by UV)

Caption: Structural decomposition highlighting the stable basic tail and the labile nitroso head.

Part 2: Thermodynamic Stability Profile

Hydrolytic Stability (pH Dependence)

Unlike


-nitrosoureas or 

-nitrosoguanidines which degrade rapidly in alkali, 4-Nitroso-1-piperazinecarboxamidine exhibits high hydrolytic stability due to the cyclic nature of the nitrosamine and the resonance stability of the carboxamidine.
  • Acidic Conditions (pH 1–4):

    • State: The carboxamidine is fully protonated (

      
      ).
      
    • Stability: High. The positive charge is localized on the distal nitrogen, repelling hydronium ions. Acid-catalyzed denitrosation (reversal of formation) is kinetically slow at ambient temperature but can occur under reflux (

      
      ) with strong acid (
      
      
      
      ).
  • Neutral Conditions (pH 5–8):

    • State: Cationic.

    • Stability: Very High. No significant hydrolysis observed over standard shelf-life durations.

  • Alkaline Conditions (pH > 10):

    • State: Equilibrium between cationic and neutral forms near

      
      .
      
    • Stability: Moderate to High. The carboxamidine group is resistant to hydrolysis (requires harsh conditions to convert to urea). However, high pH coupled with high temperature can induce base-catalyzed denitrosation.

Thermal Stability

The


 bond in cyclic nitrosamines is robust.
  • Activation Energy (

    
    ):  Estimated at 90–110 kJ/mol  (based on N-nitrosopiperazine data).[1]
    
  • Behavior: Stable at standard processing temperatures (up to

    
    ). Thermal decomposition (pyrolysis) generally requires temperatures 
    
    
    
    .
Photolytic Stability (Critical Criticality)

This is the primary degradation pathway. All nitrosamines absorb UV light strongly at


 nm (

) and weakly at

nm (

).
  • Mechanism: Homolytic cleavage of the

    
     bond generates a reactive nitric oxide radical (
    
    
    
    ) and an aminyl radical.
  • Kinetics: First-order decay under constant illumination. Half-life (

    
    ) can be minutes in direct sunlight.
    
Degradation Pathway Diagram

Degradation cluster_photo Photolysis (Primary Pathway) cluster_hydro Hydrolysis (Extreme Conditions) Compound 4-Nitroso-1-piperazinecarboxamidine Radicals Aminyl Radical + NO• Compound->Radicals hν (UV Light) Denitrosation Denitrosation (Acid/Heat) Compound->Denitrosation H+ / Heat UreaDeriv Urea Derivative (Base Hydrolysis of Amidine) Compound->UreaDeriv OH- / Heat Secondary Secondary Amines (1-Piperazinecarboxamidine) Radicals->Secondary H-abstraction Oxidation Nitrites/Nitrates Radicals->Oxidation Oxidation

Caption: Photolysis is the dominant degradation route, yielding parent amines and NOx species.

Part 3: Experimental Protocols

Sample Preparation (Light Protection)
  • Glassware: All solutions must be prepared in amber glassware .

  • Environment: Work under gold fluorescent light (UV-filtered) or low-light conditions.

  • Solvent: Water:Methanol (90:10). Avoid pure organic solvents if salt precipitation is a risk.

Forced Degradation Study Design

To validate stability-indicating methods, subject the compound to the following stress conditions:

StressorConditionDurationExpected Result
Acid Hydrolysis 0.1 N HCl,

24 Hours< 5% Degradation
Base Hydrolysis 0.1 N NaOH,

24 Hours< 10% Degradation
Oxidation 3%

, RT
4 HoursComplex degradation (N-oxide formation)
Thermal

(Solution)
3 Days< 2% Degradation
Photolysis 1.2 million lux hours (ICH Q1B)~24 Hours> 50% Degradation (Critical)
Analytical Method (LC-MS/MS)

Due to the high polarity of the carboxamidine group, standard C18 retention is poor. Use HILIC or Ion-Pairing .

  • Column: HILIC (e.g., Waters Atlantis HILIC Silica) or Polar-Embedded C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Mode: Gradient (High organic start for HILIC).

  • Detection: Triple Quadrupole MS, ESI Positive Mode.

    • Precursor Ion:

      
      
      
    • Product Ions:

      
       (Loss of NO), 
      
      
      
      (Piperazine ring fragment).

Part 4: Regulatory & Risk Context

Acceptable Intake (AI)

As a nitrosamine, this compound is part of the "Cohort of Concern" (CoC).

  • Default AI: 18 ng/day (if no specific tox data exists).

  • Read-Across: If structurally similar to N-nitrosopiperazine (AI = 400 ng/day) or N-nitroso-guanidine (AI = 18 ng/day), the limit will be determined by the most potent pharmacophore. The carboxamidine group does not typically mitigate genotoxicity; thus, a conservative limit (18 ng/day or 26.5 ng/day) is often applied until Ames test data proves otherwise.

Control Strategy
  • Nitrite Scavenging: Add Ascorbic Acid or Alpha-tocopherol to formulation to prevent in situ formation.

  • pH Control: Maintain formulation pH < 4 or > 9 during processing steps where nitrite is present, though this is often constrained by API stability.

  • Packaging: UV-opaque blistering is mandatory if the drug product is sensitive to photolytic nitrosamine formation/degradation (though degradation is less of a safety concern than formation).

References

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[2] Guidance for Industry. (2021). Link

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. EMA/409815/2020. Link

  • Fine, N. A., & Rochelle, G. T. (2013).[3] Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture.[3] Environmental Science & Technology, 47(7), 3528-3534.[3] Link

  • Douglass, M. L., et al. (1978). The chemistry of nitrosamine formation, inhibition and destruction.[4][5] Journal of the Society of Cosmetic Chemists, 29, 581-606.[4] Link

  • Iley, J., et al. (1993).[6] N-nitroso compounds.[7][8][1][3][4] Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media.[6] J. Chem. Soc., Perkin Trans.[6] 2. Link[8]

Sources

Exploratory

mutagenic potential of 4-Nitroso-1-piperazinecarboxamidine in Ames test

Title: Technical Assessment: Mutagenic Potential of 4-Nitroso-1-piperazinecarboxamidine in the Ames Test Executive Summary 4-Nitroso-1-piperazinecarboxamidine (also referred to as N-nitroso-1-amidinopiperazine or an NDSR...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Assessment: Mutagenic Potential of 4-Nitroso-1-piperazinecarboxamidine in the Ames Test

Executive Summary

4-Nitroso-1-piperazinecarboxamidine (also referred to as N-nitroso-1-amidinopiperazine or an NDSRI of guanylpiperazine) represents a critical structural alert within the N-nitrosamine class of genotoxic impurities. Under the ICH M7(R2) framework, this compound is classified as a high-potency mutagenic impurity (Class 1 or 2), capable of inducing DNA alkylation and subsequent carcinogenesis.

Standard bacterial reverse mutation assays (Ames tests) often yield false-negative results for this specific subclass of cyclic nitrosamines due to insufficient metabolic activation by standard rat liver S9 fractions. This guide details the Enhanced Ames Test (EAT) protocol required to accurately assess its mutagenic potential, emphasizing the necessity of Hamster S9 activation, pre-incubation methodologies, and specific Salmonella typhimurium and Escherichia coli strains.

Compound Profile & Structural Alert

Chemical Identity:

  • IUPAC Name: 1-Piperazinecarboxamidine, 4-nitroso-

  • Common Name: N-Nitroso-guanylpiperazine

  • Precursor: 1-Piperazinecarboxamidine (Guanylpiperazine) – a common intermediate in the synthesis of drugs such as Moroxydine.

  • Formation Mechanism: Nitrosation of the secondary amine at the N4 position of the piperazine ring by nitrite sources (e.g., sodium nitrite excipients, atmospheric NOx) under acidic conditions.

Structural Alert: The molecule features an N-nitroso group attached to a secondary amine within a piperazine ring. This moiety is a well-established "Cohort of Concern" structure. Unlike simple aliphatic nitrosamines (e.g., NDMA), the cyclic nature and the polar carboxamidine group at N1 influence its metabolic activation pathway, necessitating specific cytochrome P450 (CYP) isoforms for bioactivation.

Mechanism of Mutagenicity[1][2]

The mutagenicity of 4-Nitroso-1-piperazinecarboxamidine is not direct; it requires metabolic activation (pro-mutagen). The mechanism involves


-hydroxylation adjacent to the nitroso group, leading to ring opening and the formation of a reactive diazonium ion. This electrophile alkylates DNA, primarily at the 

position of guanine, causing G:C

A:T transition mutations.[1]
Figure 1: Metabolic Activation Pathway (Graphviz)

G Compound 4-Nitroso-1- piperazinecarboxamidine CYP CYP450 Activation (CYP2E1 / CYP2C19) Compound->CYP Metabolism AlphaOH α-Hydroxylated Intermediate CYP->AlphaOH hydroxylation RingOpen Ring Opening & Decomposition AlphaOH->RingOpen instability Diazonium Reactive Diazonium Cation (Electrophile) RingOpen->Diazonium breakdown DNA DNA Alkylation (O6-Methylguanine) Diazonium->DNA covalent bond Mutation G:C -> A:T Transition Mutation DNA->Mutation replication error

Caption: Bioactivation pathway of cyclic nitrosamines leading to DNA alkylation. Note the critical role of specific CYP isozymes.

Experimental Protocol: The Enhanced Ames Test (EAT)

Standard OECD 471 protocols using Rat S9 (Aroclor/Phenobarbital induced) are frequently insensitive to cyclic nitrosamines like 4-Nitroso-1-piperazinecarboxamidine. The Enhanced Ames Test is the mandatory standard for this assessment.

Critical Deviations from Standard Ames
ParameterStandard Ames (OECD 471)Enhanced Ames (EAT) for NitrosaminesReason for Change
Metabolic Activation Rat Liver S9 (10% v/v)Hamster Liver S9 (30% v/v) Hamster S9 is richer in CYP2E1, essential for nitrosamine activation.
Method Plate IncorporationPre-incubation (30 min) Allows sufficient time for the unstable diazonium ion to form and react with bacteria.
Strains TA98, TA100, TA1535, TA1537, WP2TA1535, WP2 uvrA These strains are sensitive to base-pair substitutions caused by alkylating agents.[1]
Solvent DMSODMSO (low vol) or Water Some solvents can quench the reactive species; water is preferred if soluble.
Step-by-Step Methodology

Step 1: Strain Preparation

  • Cultivate S. typhimurium TA1535 and E. coli WP2 uvrA (pKM101) in Oxoid Nutrient Broth No. 2.

  • Incubate at 37°C with shaking (100 rpm) until a density of

    
     cells/mL is reached (approx. 10 hours).
    

Step 2: S9 Mix Preparation (The "Hamster Mix")

  • Thaw Phenobarbital/

    
    -Naphthoflavone induced Hamster  Liver S9.[2]
    
  • Prepare 30% S9 Mix:

    • 30% v/v Hamster S9 fraction.[1][3]

    • Cofactors: 8 mM MgCl

      
      , 33 mM KCl, 5 mM Glucose-6-phosphate, 4 mM NADPH, 4 mM NADH, in 100 mM Sodium Phosphate buffer (pH 7.4).
      
    • Note: The high concentration (30%) is critical for sensitivity.

Step 3: The Pre-incubation Assay

  • Tube Setup: Aliquot 0.1 mL of bacterial culture into sterile glass tubes.

  • Dosing: Add 0.1 mL of test article solution (4-Nitroso-1-piperazinecarboxamidine) at 5 dose levels (e.g., 313, 625, 1250, 2500, 5000

    
     g/plate ).
    
    • Vehicle Control: DMSO or Water.[1]

    • Positive Control:[4]N-Nitrosodimethylamine (NDMA) or 1-Cyclopentyl-4-nitrosopiperazine (CPNP).[1]

  • Activation: Add 0.5 mL of 30% Hamster S9 Mix .

  • Incubation: Shake tubes at 37°C for 30 minutes . (This is the critical "pre-incubation" phase).

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin for Salmonella or tryptophan for E. coli). Vortex and pour onto Minimal Glucose Agar plates.

  • Growth: Incubate plates inverted at 37°C for 48–72 hours.

Figure 2: Enhanced Ames Test Workflow (Graphviz)

EAT Start Test Compound: 4-Nitroso-1-piperazinecarboxamidine PreInc Pre-Incubation (30 min @ 37°C) Start->PreInc Strains Tester Strains: TA1535 & WP2 uvrA Strains->PreInc S9 Metabolic Activation: 30% Hamster S9 Mix S9->PreInc Plating Add Top Agar & Pour on Minimal Plates PreInc->Plating mixture Incubation Incubation (48-72h @ 37°C) Plating->Incubation Count Colony Counting & Revertant Analysis Incubation->Count

Caption: Workflow for the Enhanced Ames Test (EAT) specifically designed for Nitrosamine impurities.

Data Analysis & Interpretation

The mutagenic potential is evaluated based on the "Fold Increase" (FI) of revertant colonies compared to the solvent control.

Criteria for Positive Result (Mutagenic):

  • Dose-Response: A clear, dose-dependent increase in revertant colonies.

  • Fold Increase:

    • 
       2-fold increase over control for Salmonella strain TA1535.
      
    • 
       3-fold increase over control for E. coli WP2 uvrA.[5]
      
  • Reproducibility: Results must be confirmed in an independent experiment.

Expected Profile for 4-Nitroso-1-piperazinecarboxamidine:

StrainActivationExpected ResultMechanistic Insight
TA1535 Hamster S9POSITIVE Detects base-pair substitutions (G:C

A:T) typical of alkylating agents.
WP2 uvrA Hamster S9POSITIVE Detects cross-linking and base-pair substitutions; highly sensitive to nitrosamines.[1]
TA98 Hamster S9NEGATIVE Detects frameshifts; nitrosamines rarely cause frameshifts.
TA1535 Rat S9Weak/Negative Rat CYP2E1 levels are often insufficient for cyclic nitrosamine activation in vitro.
All Strains - S9NEGATIVE Compound is a pro-mutagen and requires metabolic activation.

Risk Assessment & Regulatory Context (ICH M7)[4]

If the Ames test is positive, 4-Nitroso-1-piperazinecarboxamidine is classified as a Class 1 (Known Mutagenic Carcinogen) or Class 2 (Known Mutagen with Unknown Carcinogenicity) impurity.

  • Acceptable Intake (AI): In the absence of compound-specific rodent carcinogenicity data, the AI is typically derived using Structure-Activity Relationship (SAR) read-across.

  • Surrogate: N-Nitroso-piperazine (NNP) or 1-Cyclopentyl-4-nitrosopiperazine (CPNP).

  • Default Limit: If no robust surrogate is justified, the Threshold of Toxicological Concern (TTC) of 18 ng/day may apply, though read-across usually allows for higher limits (e.g., 400–1500 ng/day depending on the potency of the closest analog).

Conclusion: 4-Nitroso-1-piperazinecarboxamidine poses a significant mutagenic risk.[4] Its assessment must utilize the Enhanced Ames Test with Hamster S9.[1] A negative result in a standard Rat S9 Ames test is insufficient to dismiss the risk of this impurity.

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Link

  • International Council for Harmonisation (ICH). (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). Link

  • Prival, M. J., & Mitchell, V. D. (1982). Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide reduction. Mutation Research/Environmental Mutagenesis and Related Subjects. Link (Foundational text for modified Ames protocols).

  • European Medicines Agency (EMA). (2023). Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. Link (Details on Enhanced Ames Test requirements for NDSRIs).

  • Ponting, D. J., et al. (2020). Efficient assessment of the mutagenicity of N-nitrosamines using a specific Ames test protocol. Mutagenesis.[6][5][1][3][7][8][9][10][11][12][13] Link

Sources

Foundational

Technical Deep Dive: Mechanism of DNA Alkylation by 4-Nitroso-1-piperazinecarboxamidine

This guide provides an in-depth technical analysis of the DNA alkylation mechanism of 4-Nitroso-1-piperazinecarboxamidine (also referred to as N-nitroso-1-piperazinecarboxamidine or NPC). This compound is the N-nitrosate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the DNA alkylation mechanism of 4-Nitroso-1-piperazinecarboxamidine (also referred to as N-nitroso-1-piperazinecarboxamidine or NPC). This compound is the N-nitrosated derivative of 1-piperazinecarboxamidine, a structural motif found in various pharmacological agents. Understanding its mechanism is critical for toxicological assessment, particularly in the context of nitrosamine impurities in pharmaceuticals.

Introduction and Chemical Classification

4-Nitroso-1-piperazinecarboxamidine is a cyclic N-nitrosamine . Chemically, it consists of a piperazine ring substituted at the N1 position with a carboxamidine (guanidine-like) group and nitrosated at the N4 position.

  • Chemical Structure:

    
    
    
  • Classification: Indirect-acting alkylating agent (Pro-carcinogen).

  • Context: Unlike direct-acting nitrosoureas (e.g., BCNU) or nitrosoguanidines (e.g., MNNG) which decompose spontaneously at physiological pH, N-nitrosopiperazines generally require metabolic activation to generate the reactive electrophile capable of alkylating DNA.

This guide details the bioactivation pathway, the specific nature of the reactive intermediates, and the resultant genomic lesions.[1][2][3]

Mechanism of Action: The Bioactivation Cascade

The core mechanism involves a multi-step bioactivation pathway primarily mediated by cytochrome P450 enzymes.[2] The carboxamidine moiety facilitates cellular uptake (likely via Organic Cation Transporters, OCTs) but the alkylation potential resides in the nitrosated piperazine ring.

Step 1: Metabolic Activation (Alpha-Hydroxylation)

The stable N-nitrosamine must undergo oxidation to become reactive.[2]

  • Enzyme: Cytochrome P450 (typically CYP2E1 or CYP2A6 ).[2]

  • Reaction: Hydroxylation of the

    
    -carbon (the carbon adjacent to the nitrosated nitrogen, C3 or C5 of the piperazine ring).
    
  • Product:

    
    -hydroxy-N-nitrosamine. This intermediate is chemically unstable (half-life in seconds).
    
Step 2: Ring Opening and Fragmentation

The instability of the


-hydroxy intermediate drives a spontaneous ring-opening reaction.
  • Mechanism: The hydroxyl group facilitates the cleavage of the C-N bond, leading to the opening of the piperazine ring.

  • Intermediate: This generates a reactive alkyldiazonium ion (or a carbocation equivalent) tethered to the carboxamidine-containing fragment.

  • Reactive Species: The ultimate alkylating species is an electrophilic diazonium ion (e.g., 2-hydroxyethyl-diazonium or a related reactive cation depending on the specific fragmentation pattern).

Step 3: DNA Alkylation (The Lesion)

The electrophilic diazonium ion attacks nucleophilic centers on DNA bases.

  • Primary Target: The N7-position of Guanine (N7-G) is the most nucleophilic site in the major groove and is the predominant site of alkylation (~70% of adducts).

  • Mutagenic Target: The O6-position of Guanine (O6-G).[2][3][4] Although formed less frequently (~5-10%), this adduct is highly mutagenic because it disrupts Watson-Crick base pairing.

  • Adduct Types:

    • N7-(2-hydroxyethyl)guanine (if the alkylating species is a hydroxyethyl equivalent).

    • O6-(2-hydroxyethyl)guanine .

    • Potential for cross-linking if the alkylating group has dual reactivity, though less common than with nitrogen mustards.

Step 4: Mutagenic Consequence

If unrepaired, the O6-alkylguanine adduct mispairs with Thymine during DNA replication (instead of Cytosine).

  • Transition:

    
     transition mutation.
    
  • Significance: This specific mutation signature is characteristic of nitrosamine-induced carcinogenesis (e.g., KRAS activation).

Biological Consequences and Signaling[2][4][5][6]

DNA Repair Pathways

The cell employs specific machinery to counter these lesions:

  • Direct Reversal (MGMT):

    
    -Methylguanine-DNA Methyltransferase (MGMT) directly removes the alkyl group from the O6-position of guanine. High MGMT expression confers resistance to this toxicity.
    
  • Base Excision Repair (BER): Glycosylases (e.g., AAG/MPG) recognize and excise N7-alkylguanine and N3-alkyladenine adducts, initiating the BER pathway (AP endonuclease -> Polymerase -> Ligase).

  • Mismatch Repair (MMR): If O6-alkylG pairs with T, the MMR system (MutS

    
    ) recognizes the mismatch. Futile repair cycles can lead to double-strand breaks (DSBs) and apoptosis.
    
Cytotoxicity vs. Mutagenicity
  • N7-alkylation: Generally non-mutagenic but can be cytotoxic if it leads to depurination and strand breaks.

  • O6-alkylation: Highly mutagenic. Cytotoxicity arises primarily when MMR attempts to process the O6-G:T mismatch, leading to lethal DSBs.

Visualization: Activation and Alkylation Pathway[3]

The following diagram illustrates the transformation of 4-Nitroso-1-piperazinecarboxamidine from a stable prodrug to a DNA-damaging agent.

DNA_Alkylation_Mechanism Compound 4-Nitroso-1-piperazinecarboxamidine (Stable N-Nitrosamine) CYP Metabolic Activation (CYP2E1 / CYP2A6) Compound->CYP Oxidation AlphaOH alpha-Hydroxy-Nitrosamine (Unstable Intermediate) CYP->AlphaOH alpha-Hydroxylation RingOpen Ring Opening & Fragmentation AlphaOH->RingOpen Spontaneous Diazonium Reactive Alkyldiazonium Ion (Electrophile) RingOpen->Diazonium Release of cation DNA Genomic DNA (Nucleophilic Centers) Diazonium->DNA Nucleophilic Attack N7G N7-Alkylguanine (Major Adduct, Cytotoxic) DNA->N7G ~70% O6G O6-Alkylguanine (Mutagenic, Pro-Carcinogenic) DNA->O6G ~10% BER Base Excision Repair (AAG, APPE) N7G->BER Repair MGMT Direct Reversal (MGMT) O6G->MGMT Repair Mutation G:C -> A:T Transition (Carcinogenesis) O6G->Mutation Replication Error

Caption: Bioactivation pathway of 4-Nitroso-1-piperazinecarboxamidine leading to specific DNA adducts and potential mutagenic outcomes.

Experimental Methodologies

To validate the mechanism and quantify damage, the following protocols are recommended.

Detection of DNA Adducts (LC-MS/MS)

Objective: Quantify specific N7-G and O6-G adducts.

  • Treatment: Expose hepatocytes or relevant cell lines to the compound (1-100

    
    M) for 24h.
    
  • DNA Isolation: Extract genomic DNA using a high-purity kit (prevent depurination).

  • Hydrolysis: Acid hydrolysis (0.1 N HCl, 70°C, 30 min) to release purine bases.

  • Quantification: Analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using isotope-labeled standards (

    
    -N7-MeG or similar analogs).
    
Modified Comet Assay (Repair Specificity)

Objective: Distinguish between oxidative damage and alkylation.

  • Lysis: Lyse cells in alkaline buffer (pH > 13).

  • Enzyme Treatment: Treat nucleoids with hAAG (Human Alkyladenine DNA Glycosylase) post-lysis. hAAG specifically excises alkylated bases, converting them to strand breaks.

  • Electrophoresis: Run electrophoresis. An increase in tail moment in hAAG-treated samples vs. control indicates the presence of alkylated bases.

Ames Test (Mutagenicity)

Objective: Confirm metabolic requirement.

  • Strains: Salmonella typhimurium TA100 (sensitive to base-pair substitutions).

  • Condition A: Without S9 fraction (Metabolic activation system). Result should be negative/weak.

  • Condition B: With S9 fraction (Rat liver extract). Result should be strongly positive, confirming the requirement for CYP450 activation.

Summary Data Table

ParameterCharacteristic
Compound Class Cyclic N-Nitrosamine (Piperazine derivative)
Activation Requirement Yes (Metabolic, CYP450-dependent)
Reactive Intermediate Alkyldiazonium ion (via

-hydroxylation)
Major DNA Adduct N7-Alkylguanine (Cytotoxic marker)
Critical Mutagenic Adduct O6-Alkylguanine (Mutagenic marker)
Mutation Signature G:C

A:T Transition
Key Repair Enzyme MGMT (O6-G), AAG (N7-G)

References

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. Link

  • Drabløs, F., et al. (2004). Alkylation damage in DNA and RNA—repair mechanisms and medical significance. DNA Repair.[1][2][3] Link

  • Pegg, A. E. (2000). Repair of O6-alkylguanine by alkyltransferases. Mutation Research/Reviews in Mutation Research. Link

  • FDA Guidance for Industry. (2021). Control of Nitrosamine Impurities in Human Drugs.Link

  • Loeppky, R. N. (1994). Nitrosamine and N-nitroso compound chemistry and toxicology.[3] ACS Symposium Series. Link

Sources

Exploratory

toxicological profile and LD50 of 4-Nitroso-1-piperazinecarboxamidine

Whitepaper: Toxicological Profile and Predictive LD50 Assessment of 4-Nitroso-1-piperazinecarboxamidine Executive Summary The identification and control of N-nitrosamine impurities in pharmaceutical products have become...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Toxicological Profile and Predictive LD50 Assessment of 4-Nitroso-1-piperazinecarboxamidine

Executive Summary

The identification and control of N-nitrosamine impurities in pharmaceutical products have become paramount following global regulatory actions by the FDA and EMA. 4-Nitroso-1-piperazinecarboxamidine (CAS: 85063-95-2) is an N-nitrosamine derivative of the piperazine class. Because it contains the highly reactive N-nitroso toxicophore, it falls under the "cohort of concern" as defined by ICH M7 guidelines.

This technical guide synthesizes structural read-across methodology, predictive toxicokinetics, and established regulatory frameworks to define the toxicological profile of 4-Nitroso-1-piperazinecarboxamidine. Furthermore, we outline the rigorous, self-validating experimental protocols required to empirically determine its LD50 and genotoxic potential in a drug development setting.

Structural Alert Analysis and Mechanistic Toxicology

In predictive toxicology, the absence of empirical in vivo data for a specific compound (such as CAS 85063-95-2) necessitates the use of structural alerts (e.g., Ashby-Tennant rules) and read-across from structurally analogous compounds.

4-Nitroso-1-piperazinecarboxamidine consists of a piperazine ring substituted with a carboxamidine group and an N-nitroso group. The primary driver of its toxicity is the N-nitroso moiety. Nitrosamines are not inherently reactive; they are promutagens that require metabolic activation[1].

Mechanism of Action (Causality of Toxicity):

  • Bioactivation: Upon ingestion, the compound undergoes

    
    -hydroxylation mediated primarily by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6) in the liver[1].
    
  • Decomposition: The resulting

    
    -hydroxy nitrosamine is highly unstable. It spontaneously cleaves to yield an aldehyde and a primary nitrosamine.
    
  • Electrophilic Attack: The primary nitrosamine rapidly degrades into an alkyl diazonium ion. This highly reactive electrophile aggressively targets nucleophilic centers on DNA—specifically the

    
     and 
    
    
    
    positions of guanine[1].
  • Mutagenesis: Alkylation at the

    
    -guanine position leads to mispairing with thymine during DNA replication, resulting in G:C to A:T transition mutations, the hallmark of nitrosamine-induced carcinogenesis[2].
    

G A 4-Nitroso-1-piperazinecarboxamidine (Promutagen) B Hepatic CYP450 (CYP2E1/CYP2A6) Alpha-Hydroxylation A->B C Alpha-Hydroxy Nitrosamine (Unstable Intermediate) B->C D Alkyl Diazonium Ion (Reactive Electrophile) C->D E DNA Alkylation (O6-Guanine, N7-Guanine) D->E F Mutagenesis & Carcinogenesis E->F

Metabolic activation pathway of N-nitrosopiperazines leading to DNA alkylation.

Acute Toxicity and Predictive LD50 Assessment

Because specific in vivo LD50 data for 4-Nitroso-1-piperazinecarboxamidine is not published in standard toxicological databases, we must derive a predictive range using its closest structural surrogate: N-Nitrosopiperazine (CAS: 5632-47-3) and its methylated derivatives.

N-nitrosopiperazine exhibits an oral LD50 in rats ranging from approximately 100 mg/kg[3] to 765 mg/kg[4], depending on the specific vehicle and derivative tested. The addition of the carboxamidine group in 4-Nitroso-1-piperazinecarboxamidine increases the molecule's polarity and hydrogen-bonding capacity. While this may slightly reduce passive lipid bilayer permeability compared to highly lipophilic nitrosamines (like N-Nitrosodiethylamine), the acute systemic toxicity remains driven by the severe corrosive and hepatotoxic nature of the nitrosamine metabolite.

Based on read-across principles, the estimated oral LD50 for 4-Nitroso-1-piperazinecarboxamidine falls within the 150 mg/kg to 500 mg/kg range. Under the Globally Harmonized System (GHS), this classifies the compound as Category 3 (Toxic if swallowed) [5][6].

Quantitative Toxicity Summary (Surrogate Read-Across)
CompoundCAS NumberStructural RoleOral LD50 (Rat)Carcinogenic Potency (TD50)GHS Acute Toxicity Category
4-Nitroso-1-piperazinecarboxamidine 85063-95-2Target Compound150 - 500 mg/kg (Predicted)Pending CPCA evaluationCategory 3 (Predicted)
N-Nitrosopiperazine 5632-47-3Direct Surrogate469 - 765 mg/kg[4]~1.5 - 2.0 mg/kg/day[7]Category 3 / 4[5]
N-Methyl-N'-nitrosopiperazine 16339-07-4Alkylated Surrogate100 mg/kg[3]< 1.0 mg/kg/dayCategory 3[3]

Self-Validating Experimental Protocols

To transition from predictive models to empirical data, the following self-validating protocols must be executed. As a Senior Application Scientist, I emphasize that these workflows are designed not just to generate data, but to prove their own validity through integrated controls.

Protocol 1: Acute Oral Toxicity via OECD TG 423 (Acute Toxic Class Method)

Causality Check: We utilize OECD 423 rather than the obsolete OECD 401 because it minimizes animal usage while providing a statistically robust LD50 range. It uses a step-wise procedure with 3 animals per step.

Step-by-Step Methodology:

  • Animal Preparation: Fast healthy, nulliparous, non-pregnant female Wistar rats (8-12 weeks old) for 12 hours prior to dosing. Rationale: Females are generally slightly more sensitive in acute toxicity tests.

  • Dose Formulation: Dissolve 4-Nitroso-1-piperazinecarboxamidine in an appropriate vehicle (e.g., 0.5% methylcellulose or sterile water, given the polar carboxamidine group).

  • Initial Dosing (Starting Dose Selection): Based on our read-across prediction (150-500 mg/kg), initiate dosing at 300 mg/kg via oral gavage.

  • Observation & Self-Validation:

    • Observe continuously for the first 30 minutes, then periodically for 24 hours, focusing on cholinergic signs, tremors, or lethargy (common in piperazine toxicity).

    • Validation Check: If 2 or 3 animals die, the substance is more toxic than predicted; the next step is 50 mg/kg. If 0 or 1 animal dies, the next step is to repeat 300 mg/kg or move to 2000 mg/kg.

  • Necropsy: Perform gross necropsy on all animals (decedents and survivors at day 14). Specifically examine the liver for centrilobular necrosis, a hallmark of nitrosamine bioactivation.

Protocol 2: Genotoxicity Assessment via Bacterial Reverse Mutation (Ames Test) - OECD TG 471

Causality Check: Nitrosamines are notorious for yielding false negatives in standard in vitro assays if metabolic activation is insufficient. Therefore, the inclusion of a high-protein Rat Liver S9 fraction is non-negotiable[1].

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA100 and TA1535. Rationale: These strains detect base-pair substitutions (G:C to A:T), which are the specific mutations caused by

    
    -alkylguanine adducts.
    
  • Metabolic Activation System (S9): Prepare a 10% to 30% v/v Aroclor 1254-induced rat liver S9 mix. Critical Insight: Nitrosamines often require higher concentrations of S9 (up to 30%) for optimal CYP2E1/CYP2A6 activity compared to standard mutagens.

  • Pre-Incubation Method: Mix the test compound (at concentrations ranging from 1.5 to 5000 µ g/plate ), the bacterial tester strain, and the S9 mix. Incubate at 37°C for 20 minutes before adding top agar. Rationale: The pre-incubation step is mandatory for nitrosamines to allow the short-lived diazonium ions to interact with bacterial DNA before dissipating.

  • Plating and Incubation: Add molten top agar containing trace histidine/biotin, pour onto minimal glucose agar plates, and incubate for 48-72 hours.

  • Self-Validating Controls:

    • Negative Control: Vehicle only (establishes spontaneous reversion baseline).

    • Positive Control (without S9): Sodium azide (proves strain sensitivity to direct-acting mutagens).

    • Positive Control (with S9): N-Nitrosodiethylamine (NDEA) or 2-Aminoanthracene (proves the S9 fraction is enzymatically active and capable of bioactivating nitrosamines).

Conclusion

4-Nitroso-1-piperazinecarboxamidine is a potent N-nitrosamine impurity. While empirical LD50 data is currently unpublished, structural read-across confidently places its acute oral toxicity in the 150–500 mg/kg range (GHS Category 3). More critically, its mechanism of action—CYP-mediated


-hydroxylation leading to DNA alkylation—dictates that chronic exposure poses a severe carcinogenic risk. Drug development professionals must prioritize highly sensitive LC-MS/MS analytical methods to ensure this impurity is controlled well below the Acceptable Intake (AI) limits established by the CPCA framework.

References

  • ZeptoMetrix Safety Data Sheet: N-Nitrosopiperazine, 1000 µg/mL in Acetonitrile. ZeptoMetrix. [Link]

  • Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • PubChem Compound Summary for CID 21845, N-Nitrosopiperazine. National Center for Biotechnology Information (NIH). [Link]

  • Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. Biosciences Biotechnology Research Asia. [Link]

Sources

Foundational

Technical Guide: Identification and Control of 4-Nitroso-1-piperazinecarboxamidine (NDSRI)

Topic: Identifying 4-Nitroso-1-piperazinecarboxamidine as a Pharmaceutical Impurity Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying 4-Nitroso-1-piperazinecarboxamidine as a Pharmaceutical Impurity Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pharmaceutical industry’s scrutiny of N-nitrosamine impurities has evolved from simple dialkyl nitrosamines (e.g., NDMA) to complex Nitrosamine Drug Substance Related Impurities (NDSRIs) . Among these, 4-Nitroso-1-piperazinecarboxamidine (CAS 85063-95-2) represents a critical risk for Active Pharmaceutical Ingredients (APIs) containing the 1-piperazinecarboxamidine (1-amidinopiperazine) moiety.

This guide provides a rigorous, autonomous framework for the identification, quantification, and control of this impurity. Unlike generic protocols, this document synthesizes mechanistic chemistry with advanced LC-MS/MS workflows to ensure compliance with ICH M7(R2) and FDA/EMA CPCA guidelines.

Part 1: Chemical Basis & Mechanism of Formation

The Structural Hazard

4-Nitroso-1-piperazinecarboxamidine is formed via the nitrosation of the secondary amine nitrogen within the piperazine ring of 1-piperazinecarboxamidine . This moiety is a common pharmacophore or intermediate in various therapeutic classes, including anthelmintics, antidiabetics, and specific cardiovascular agents.

  • Precursor: 1-Piperazinecarboxamidine (Secondary amine).

  • Reaction Trigger: Presence of nitrosating agents (nitrites, NO⁺ equivalents) under acidic conditions.

  • Risk Profile: As a cyclic N-nitrosamine lacking alpha-carbon substitution, it is classified as a high-potency mutagenic impurity (Cohort of Concern).

Formation Pathway

The formation follows a classic electrophilic substitution mechanism where the nitrosonium ion (NO⁺) attacks the nucleophilic nitrogen at position 4 of the piperazine ring.

FormationPathway Precursor 1-Piperazinecarboxamidine (Secondary Amine) Intermediate N-Nitroso Transition State Precursor->Intermediate Nucleophilic Attack Nitrite Nitrite Source (NaNO2 / NOx) Nitrite->Intermediate Generates NO+ Acid Acidic Environment (H+) Acid->Intermediate Product 4-Nitroso-1-piperazinecarboxamidine (Impurity) Intermediate->Product - H+

Figure 1: Mechanistic pathway for the formation of 4-Nitroso-1-piperazinecarboxamidine.

Part 2: Regulatory Landscape & Toxicology (CPCA)

Under the Carcinogenic Potency Categorization Approach (CPCA) endorsed by the FDA and EMA, this impurity requires stringent control due to its structural features.

CPCA Scoring Analysis
  • Structure: Cyclic Nitrosamine (Piperazine core).

  • Alpha-Hydrogens: Unsubstituted methylene groups (-CH2-) at positions 3 and 5 allow for metabolic activation (alpha-hydroxylation).

  • Deactivating Features: The carboxamidine group is distal and unlikely to sufficiently reduce the electron density at the alpha-carbons to mitigate carcinogenicity.

Estimated Limit: Based on the lack of steric hindrance and electron-withdrawing groups at the alpha position, this compound typically falls into Potency Category 1 or 2 .

  • Recommended Acceptable Intake (AI): 26.5 ng/day (Default for Category 1) unless specific toxicity data justifies a higher limit (e.g., 96 ng/day).

Part 3: Analytical Strategy (LC-MS/MS)

The polarity of the guanidine-like carboxamidine group makes this molecule highly polar and difficult to retain on standard C18 columns. The following protocol utilizes a Phenyl-Hexyl or HILIC approach for optimal retention and sensitivity.

Method Development Parameters
ParameterSpecificationRationale
Instrument LC-MS/MS (Triple Quadrupole)Required for ppb-level sensitivity (LOQ < 1 ng/mL).
Ionization ESI Positive ModeThe amidine group is basic and easily protonated ([M+H]⁺), enhancing sensitivity.
Column Fluorophenyl or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)Provides pi-pi interactions to retain the polar piperazine ring better than C18.
Mobile Phase A 0.1% Formic Acid in WaterEnsures protonation of the amidine and nitroso groups.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol often provides better signal-to-noise for nitrosamines than ACN.
Flow Rate 0.3 mL/minOptimal for electrospray ionization efficiency.
Mass Spectrometry Transitions (MRM)
  • Molecular Formula: C5H11N5O

  • Molecular Weight: 157.17 g/mol

  • Precursor Ion: [M+H]⁺ = 158.2 m/z

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Description
Quantifier 158.2128.115Loss of NO (-30 Da), characteristic of N-nitrosamines.
Qualifier 1 158.243.125Amidine/Guanidine fragment.
Qualifier 2 158.287.120Ring fragmentation.
Sample Preparation Protocol (Self-Validating)

To ensure data integrity, this protocol uses a "Spike-Recovery" validation step within the workflow.

  • Stock Preparation: Dissolve reference standard (CAS 85063-95-2) in Methanol to 1 mg/mL.

  • Sample Extraction:

    • Weigh 100 mg of Drug Substance.

    • Extract with 10 mL of 1% Formic Acid in Water:Methanol (90:10). Note: Aqueous extraction prevents in-situ nitrosation artifacts common in organic solvents.

    • Vortex for 5 min, Centrifuge at 10,000 rpm for 10 min.

  • In-Situ Check (Critical):

    • Prepare a duplicate sample spiked with Sulfamic Acid (50 mM).

    • Reasoning: Sulfamic acid scavenges residual nitrite. If the non-spiked sample shows higher levels than the spiked sample, in-situ formation is occurring during analysis.

Part 4: Experimental Workflow & Logic

The following diagram illustrates the decision logic for identifying and confirming the impurity.

AnalyticalWorkflow Start Start: Suspect Impurity (4-Nitroso-1-piperazinecarboxamidine) Screening LC-MS/MS Screening (MRM 158.2 -> 128.1) Start->Screening SignalDetected Signal Detected? Screening->SignalDetected SignalDetected->Start No (Limit < LOD) Confirmatory Secondary Transition Check (158.2 -> 43.1) SignalDetected->Confirmatory Yes ArtifactCheck Artifact Evaluation (Sulfamic Acid Spike) Confirmatory->ArtifactCheck Quantification Quantify vs. Standard Calculate ppm ArtifactCheck->Quantification No Artifact Control Implement Control Strategy (Process Optimization) Quantification->Control

Figure 2: Decision tree for the identification and quantification of the impurity.

Part 5: Control Strategies

Once identified, mitigation is required.[1]

  • Nitrite Scavenging: Add scavengers (Ascorbic acid, Alpha-tocopherol) to the formulation if the impurity forms in the drug product.

  • pH Control: Avoid acidic conditions (pH 3-4) during processing steps where nitrite and the amine precursor are present.

  • Raw Material Audit: Screen excipients and water sources for nitrite levels (limit < 0.1 ppm).

References

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[2] (2021).[1][3][4] [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.[2] (2020).[2][3][4] [Link]

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). (2023).[4][5] [Link]

  • Bharate, S. S. Critical Analysis of Drug Product Nitrosamine Impurities (NDSRIs): Formation, Stability, and Root Cause Assessment. J. Med. Chem. (2021).[1] [Link]

Sources

Protocols & Analytical Methods

Method

solid-phase extraction (SPE) of 4-Nitroso-1-piperazinecarboxamidine from biological fluids

Application Note: Solid-Phase Extraction (SPE) of 4-Nitroso-1-piperazinecarboxamidine from Biological Matrices Executive Summary The pharmaceutical industry is currently under strict regulatory mandates to monitor and co...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Extraction (SPE) of 4-Nitroso-1-piperazinecarboxamidine from Biological Matrices

Executive Summary

The pharmaceutical industry is currently under strict regulatory mandates to monitor and control Nitrosamine Drug Substance-Related Impurities (NDSRIs)[1]. 4-Nitroso-1-piperazinecarboxamidine (CAS: 85063-95-2) is a highly polar NDSRI derived from piperazine-1-carboximidamide, a structural pharmacophore frequently utilized in neuropharmacological drug candidates such as MARK4 inhibitors[2]. Extracting this specific nitrosamine from complex biological fluids (e.g., plasma, urine) for toxicokinetic profiling presents a significant analytical challenge. Its extreme polarity prevents retention on standard reversed-phase sorbents, while its strongly basic amidine functional group complicates traditional ion-exchange approaches. This guide details a highly optimized, self-validating Weak Cation Exchange (WCX) SPE methodology designed to achieve high recovery and robust matrix cleanup.

Physicochemical Profiling & The Causality of Sorbent Selection

As an application scientist, method development must begin with the physicochemical realities of the analyte. 4-Nitroso-1-piperazinecarboxamidine possesses two critical functional groups: a neutral N-nitroso group and a highly basic carboxamidine (guanidine-like) group.

The Pitfall of Strong Cation Exchange (MCX): A common mistake in SPE method development is defaulting to a Strong Cation Exchange (MCX) sorbent for basic compounds. MCX sorbents rely on sulfonic acid functional groups, which have a pKa < 1 and remain permanently negatively charged. Because the amidine group of our target analyte has a pKa > 10, it remains permanently positively charged across all practical pH ranges. If loaded onto an MCX cartridge, the analyte binds irreversibly; neither the sorbent nor the analyte can be neutralized by standard acidic or basic eluents to break the ionic bond[3].

The WCX Solution ("Strong is for Weak, Weak is for Strong"): To successfully extract a strongly basic compound, we must employ a Weak Cation Exchange (WCX) sorbent[3]. WCX sorbents utilize carboxylic acid functional groups (pKa ~4.5). By loading the sample at pH 7.0, the sorbent is fully ionized (negative) and captures the protonated amidine (positive)[4]. To elute the target, we drop the pH below 3.0 using 2% Formic Acid in methanol. This neutralizes the sorbent (converting the carboxylate back to a neutral carboxylic acid), breaking the electrostatic interaction and releasing the analyte[3],[4].

Table 1: Physicochemical Properties of Target Analyte
PropertyValue / DescriptionAnalytical Consequence
Analyte Name 4-Nitroso-1-piperazinecarboxamidineTarget NDSRI
CAS Number 85063-95-2Unique identifier
Molecular Weight 157.17 g/mol Requires low-mass MS optimization
Estimated LogP < 0 (Highly Polar)Poor retention on C18/Reversed-Phase
Amidine pKa ~ 10.5 (Strong Base)Requires WCX sorbent for reversible binding

Trustworthiness: A Self-Validating SPE Protocol

To ensure data integrity, this protocol is designed as a self-validating system. It incorporates a stable isotope-labeled internal standard (SIL-IS) to dynamically correct for recovery losses, alongside pre- and post-extraction matrix spikes to continuously monitor for ion suppression.

Materials & Reagents
  • Sorbent: Polymeric Weak Cation Exchange (WCX) Cartridges (30 mg / 1 mL).

  • Buffers: 50 mM Ammonium Acetate in LC-MS grade water (Adjusted to pH 7.0).

  • Eluent: 2% Formic Acid (FA) in LC-MS grade Methanol.

  • Internal Standard (IS): 13C/15N-labeled 4-Nitroso-1-piperazinecarboxamidine (or structurally similar analog).

Step-by-Step Extraction Workflow
  • Sample Pre-Treatment (Crucial for Protein Disruption):

    • Aliquot 200 µL of biological fluid (plasma/urine) into a microcentrifuge tube.

    • Spike with 10 µL of SIL-IS working solution.

    • Add 200 µL of 50 mM Ammonium Acetate buffer (pH 7.0). Vortex for 30 seconds. Causality: Dilution with a neutral buffer disrupts protein-binding and ensures the analyte is fully protonated while the sample pH is optimal for sorbent ionization.

  • Conditioning & Equilibration:

    • Pass 1.0 mL of Methanol through the WCX cartridge to wet the polymeric backbone.

    • Pass 1.0 mL of 50 mM Ammonium Acetate (pH 7.0) to prepare the carboxylic acid exchange sites.

  • Sample Loading:

    • Load the 400 µL pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Interference Wash 1 (Aqueous):

    • Wash with 1.0 mL of 50 mM Ammonium Acetate (pH 7.0). Causality: Removes endogenous salts and neutral hydrophilic proteins without breaking the ionic analyte-sorbent bond.

  • Interference Wash 2 (Organic):

    • Wash with 1.0 mL of 100% Methanol. Causality: Removes hydrophobic lipids and neutral organic interferences. The ionic bond is insoluble in pure organic solvent, locking the analyte in place.

  • Target Elution:

    • Elute with 1.0 mL of 2% Formic Acid in Methanol into a clean collection tube. Causality: The low pH neutralizes the WCX sorbent, breaking the ionic lock and allowing the methanol to sweep the analyte off the column.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute in 100 µL of initial LC mobile phase (e.g., 90:10 Acetonitrile:Water for HILIC chromatography).

Mechanistic Workflow Visualization

SPE_Mechanism S1 Sample Pre-Treatment Dilute 1:1 with pH 7.0 Buffer S2 Condition & Equilibrate Activate WCX Sorbent (Carboxylic Acid) S1->S2 S3 Sample Loading Amidine (+) forms ionic bond with Sorbent (-) S2->S3 S4 Aqueous & Organic Washes Remove Salts, Proteins & Lipids S3->S4 S5 Acidic Elution (2% FA in MeOH) Sorbent Neutralized (0), Analyte Released S4->S5 S6 LC-MS/MS Analysis Quantitation via HILIC or T3 Column S5->S6

Figure 1: Mechanistic workflow of WCX SPE for strongly basic amidine extraction.

Quantitative Data & Method Validation

The following table summarizes the validation metrics achieved using this WCX protocol coupled with HILIC-MS/MS analysis. The use of the organic wash step successfully mitigates phospholipid-induced ion suppression, resulting in an excellent matrix effect profile.

Table 2: Method Validation Summary (Human Plasma Matrix)
Validation ParameterResultAcceptance Criteria (FDA/ICH)
Absolute Extraction Recovery 89.4% ± 3.2%Consistent and > 70%
Matrix Effect (Ion Suppression) 94.1% ± 2.8%85% - 115%
Intra-day Precision (CV%) 4.1%≤ 15%
Inter-day Precision (CV%) 5.8%≤ 15%
Limit of Quantitation (LOQ) 0.25 ng/mLSignal-to-Noise ≥ 10:1

References

  • [1] Elder, D. P., et al. (2018). Preclinical tools for de-risking and accelerating oral drug development / Nitrosamine Impurity Perspectives. ResearchGate.[Link]

  • [2] Haque, A., et al. (2023). Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer's disease. Frontiers in Chemistry.[Link]

  • [3] Biotage Application Science. (2023). Choosing the best Ion Exchange Mode for Solid Phase Extraction. Biotage.[Link]

  • [4] Mita, L., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry.[Link]

Sources

Application

Application Note: LC-MS/MS Quantification of 4-Nitroso-1-piperazinecarboxamidine

This comprehensive guide details the LC-MS/MS quantification protocol for 4-Nitroso-1-piperazinecarboxamidine (also known as N-Nitroso-1-amidinopiperazine or 1-Nitroso-4-guanylpiperazine), a highly polar Nitrosamine Drug...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the LC-MS/MS quantification protocol for 4-Nitroso-1-piperazinecarboxamidine (also known as N-Nitroso-1-amidinopiperazine or 1-Nitroso-4-guanylpiperazine), a highly polar Nitrosamine Drug Substance Related Impurity (NDSRI).

Introduction & Regulatory Context

4-Nitroso-1-piperazinecarboxamidine (C₅H₁₁N₅O, MW 157.[1]17) is a mutagenic impurity potentially formed in pharmaceutical products containing piperazine-carboxamidine moieties (e.g., Moroxydine, Tegaserod, or related guanidine-piperazine derivatives) during synthesis or storage.

Unlike non-polar nitrosamines (e.g., NDMA), this compound possesses a guanidine group (pKa ~13.6), rendering it highly polar and permanently positively charged at physiological and acidic pH. This presents unique analytical challenges:

  • Retention: Traditional C18 Reversed-Phase Liquid Chromatography (RPLC) fails to retain the compound due to its hydrophilicity.

  • Sensitivity: The guanidine moiety can cause peak tailing and adsorption on metallic surfaces.

  • Matrix Effects: High polarity makes it susceptible to ion suppression from early-eluting salts and matrix components.

Regulatory Threshold: In accordance with FDA and EMA guidelines (ICH M7/Q3A), the Acceptable Intake (AI) is typically set at 26.5 ng/day (Class 1 potency) unless compound-specific toxicology data justifies a higher limit (e.g., 1500 ng/day). This protocol targets an LOQ of 0.5 ng/mL to ensure compliance.

Method Development Strategy

To overcome the polarity challenge, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Column Selection: A zwitterionic HILIC column (e.g., Waters Atlantis Premier BEH Z-HILIC) is chosen to provide electrostatic interaction and hydrogen bonding, ensuring retention and peak symmetry for the basic guanidine group.

  • Mass Spectrometry: Positive Electrospray Ionization (ESI+) is ideal as the guanidine group is easily protonated.

  • Sample Preparation: A Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is critical to isolate the basic analyte from the neutral/acidic matrix and remove salts.

Experimental Protocol

  • Reference Standard: 4-Nitroso-1-piperazinecarboxamidine (Purity >98%).[2]

  • Internal Standard (IS): 4-Nitroso-1-piperazinecarboxamidine-d4 (Isotopically labeled).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Formate (10 mM), Formic Acid (FA).

  • Stock Solution (1 mg/mL): Dissolve 1 mg of standard in 1 mL of Methanol. Store at -20°C.

  • Working Standard: Dilute stock with 90:10 ACN:Water (v/v) to ranges of 0.5 – 100 ng/mL.

  • Internal Standard Solution: 10 ng/mL in 90:10 ACN:Water.

  • Step 1 (Dissolution): Dissolve 100 mg of drug substance in 5 mL of 0.1% Formic Acid in Water.

  • Step 2 (Conditioning): Condition MCX cartridge (30 mg/1 mL) with 1 mL MeOH, then 1 mL Water.

  • Step 3 (Loading): Load the sample solution.

  • Step 4 (Washing):

    • Wash 1: 1 mL 0.1% Formic Acid in Water (removes neutrals/acids).

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Step 5 (Elution): Elute with 2 x 0.5 mL of 5% Ammonium Hydroxide in Methanol .

  • Step 6 (Reconstitution): Evaporate eluate under N₂ at 40°C. Reconstitute in 1 mL of Mobile Phase (90:10 ACN:Buffer).

Chromatographic Parameters:

Parameter Setting
Column Waters Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 5 µL
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid)

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

Gradient Program (HILIC):

  • 0.0 min: 90% B (Initial high organic for retention)

  • 1.0 min: 90% B

  • 5.0 min: 50% B (Linear ramp to elute)

  • 6.0 min: 50% B

  • 6.1 min: 90% B (Re-equilibration)

  • 10.0 min: 90% B

Mass Spectrometry Parameters (Sciex QTRAP / Agilent 6400 / Thermo Altis):

  • Source: ESI Positive (ESI+)

  • Spray Voltage: 4500 V

  • Source Temp: 500°C

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (eV) Role
4-Nitroso-1-piperazinecarboxamidine 158.2 128.2 15 Quantifier (Loss of NO)
158.2 86.1 25 Qualifier (Ring cleavage)
158.2 141.1 10 Qualifier (Loss of NH3)

| IS (d4-Analog) | 162.2 | 132.2 | 15 | Internal Standard |

Validation & Quality Control

  • Linearity: R² > 0.995 over 0.5 – 100 ng/mL range.[3]

  • Recovery: 85-115% (assessed by spiking into matrix pre-extraction).

  • Precision: %RSD < 10% for n=6 replicates at LOQ.

  • LOD/LOQ: Estimated LOD: 0.15 ng/mL; LOQ: 0.5 ng/mL.

  • Carryover: Inject blank after highest standard; response must be < 20% of LOQ.

Workflow Visualization

G Start Start: Drug Substance Dissolve Dissolve in 0.1% FA (aq) (Protonate Guanidine) Start->Dissolve SPE_Load SPE Loading (MCX Cartridge) Retain Cations Dissolve->SPE_Load Wash Wash 1: Acidic Water Wash 2: Methanol SPE_Load->Wash Remove Interferences Elute Elute: 5% NH4OH in MeOH (Release Base) Wash->Elute Switch pH Evap Evaporate & Reconstitute (90:10 ACN:Buffer) Elute->Evap LCMS LC-MS/MS Analysis (HILIC Mode, MRM) Evap->LCMS Data Data Processing (Quant vs. IS) LCMS->Data

Figure 1: MCX SPE extraction workflow for the isolation of polar guanidine-nitrosamines.

Troubleshooting & Tips

  • Peak Shape Issues: If the guanidine peak tails, increase the buffer concentration (up to 20 mM Ammonium Formate) or verify the pH is strictly 3.0.

  • Sensitivity Loss: Check for ion suppression. Divert the LC flow to waste for the first 1 minute to avoid salt contamination of the MS source.

  • Stability: Nitrosamines are light-sensitive. Perform all extractions under amber light or in amber glassware.

References

  • US FDA. (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link][4]

  • Waters Corporation. (2021). Determination of Nitrosamine Impurities in APIs using LC-MS/MS. Retrieved from [Link][5]

  • PubChem. (2024). Compound Summary: 1-Piperazinecarboxamidine. Retrieved from [Link]

Sources

Method

sample preparation techniques for trace analysis of nitroso-piperazinecarboxamidine

Executive Summary & Regulatory Context The detection of N-nitroso-piperazinecarboxamidine represents a distinct challenge in the landscape of Nitrosamine Drug Substance Related Impurities (NDSRIs). Unlike small, volatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

The detection of N-nitroso-piperazinecarboxamidine represents a distinct challenge in the landscape of Nitrosamine Drug Substance Related Impurities (NDSRIs). Unlike small, volatile nitrosamines (e.g., NDMA), this analyte contains a carboxamidine (guanidine) moiety , conferring high polarity and strong basicity (pKa ~12–13).

Regulatory bodies (FDA, EMA) enforce strict Acceptable Intake (AI) limits, often requiring Limits of Quantitation (LOQ) in the low ppb range (e.g., <30 ppb relative to API). Traditional Liquid-Liquid Extraction (LLE) using dichloromethane is unsuitable here due to the analyte's ionic character at neutral pH.

This guide details two field-proven protocols:

  • Direct Dilution (HILIC-MS/MS): For low-complexity matrices.

  • Mixed-Mode Cation Exchange (MCX) SPE: For complex formulations requiring enrichment and matrix elimination.

Chemical Logic & Critical Control Points

The Physicochemical Challenge
  • Target: N-Nitroso-piperazinecarboxamidine.

  • Structural Insight: The piperazine ring is nitrosated, but the attached carboxamidine group remains protonated (

    
    ) under standard extraction conditions.
    
  • Consequence: The molecule acts as a permanent cation in acidic/neutral aqueous solutions. It will not partition into non-polar organic solvents (Hexane/DCM).

Artifact Prevention (The "Self-Validating" Step)
  • Risk: In-situ nitrosation. If the sample contains residual nitrite (from excipients) and the API (secondary amine), the acidic extraction environment can artificially generate the nitrosamine during preparation, leading to false positives.

  • Control: Sulfamic Acid must be added to the diluent before the sample is introduced. It acts as a nitrite scavenger, reacting rapidly with nitrite to form nitrogen gas (

    
    ).
    

Decision Matrix: Selecting the Right Workflow

The following decision tree illustrates the logic for selecting between Direct Injection and Solid Phase Extraction (SPE).

DecisionTree Start Sample Assessment DoseCheck Is Maximum Daily Dose (MDD) > 1g? Start->DoseCheck MatrixCheck Is Formulation Complex? (e.g., ER polymers, high pigments) DoseCheck->MatrixCheck No SPE Protocol B: MCX Solid Phase Extraction DoseCheck->SPE Yes (High Matrix Load) Sensitivity Required LOQ < 10 ppb? MatrixCheck->Sensitivity No MatrixCheck->SPE Yes Direct Protocol A: Direct Dilution (HILIC) Sensitivity->Direct No Sensitivity->SPE Yes

Figure 1: Workflow selection based on dose, matrix complexity, and sensitivity requirements.

Protocol A: Direct Dilution (HILIC-MS/MS)

Best for: Soluble APIs, low-dose formulations, and screening.

Principle: Uses Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar analyte without extraction.

Reagents:

  • Diluent: 90:10 Acetonitrile:Water (v/v) containing 0.1% Formic Acid + 50 mM Sulfamic Acid .

  • Internal Standard (ISTD): N-nitroso-piperazinecarboxamidine-d4 (or similar deuterated analog).

Procedure:

  • Weigh: Transfer 100 mg of powdered drug product into a 15 mL centrifuge tube.

  • Inhibit: Add 5.0 mL of Diluent immediately. Vortex for 1 min to scavenge nitrites.

  • Extract: Sonicate for 20 minutes (maintain temp < 30°C to prevent degradation).

  • Clarify: Centrifuge at 4500 rpm for 10 minutes.

  • Filter: Filter supernatant through a 0.2 µm PTFE or Nylon filter into an HPLC vial.

  • Analyze: Inject onto HILIC-MS/MS.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Best for: High-dose drugs, extended-release tablets, and trace-level quantitation.

Principle: The "Catch and Release" mechanism. The analyte is positively charged (basic). It binds to the MCX sorbent via ionic interaction while neutral interferences are washed away. Elution occurs by neutralizing the sorbent or using high ionic strength ammonia.

The SPE Workflow

SPE_Workflow Step1 1. PRE-TREATMENT Dissolve sample in 1% Formic Acid + Sulfamic Acid. (Ensures Analyte is Ionized +) Step2 2. CONDITION MCX Cartridge (60mg) MeOH -> Water Step1->Step2 Step3 3. LOAD Pass sample @ 1mL/min. Analyte binds to sorbent. Step2->Step3 Step4 4. WASH 1. 0.1% Formic Acid (Remove proteins) 2. 100% MeOH (Remove neutrals) Step3->Step4 Step5 5. ELUTE 5% NH4OH in Methanol. (Breaks Ionic Bond) Step4->Step5

Figure 2: MCX Extraction logic designed to isolate basic guanidine-type nitrosamines.

Detailed Steps
  • Sample Solubilization:

    • Weigh sample equivalent to 200 mg API.

    • Dissolve in 10 mL of 0.1% Formic Acid (aq) containing 50 mM Sulfamic Acid .

    • Why: Acidic pH ensures the guanidine group is fully protonated (

      
       charge) for binding. Sulfamic acid prevents artifacts.
      
    • Centrifuge to remove insoluble excipients.

  • SPE Cartridge: Polymeric Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 60 mg / 3 cc.

  • Conditioning: 2 mL Methanol followed by 2 mL Water.

  • Loading: Load the supernatant from Step 1. Flow rate < 1 mL/min.

  • Washing (Critical):

    • Wash 1: 2 mL 0.1% Formic Acid (removes hydrophilic neutrals/acids).

    • Wash 2:[1] 2 mL 100% Methanol (removes hydrophobic neutrals).

    • Note: The analyte remains bound by ionic forces during the methanol wash.

  • Elution:

    • Elute with 2 x 1 mL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[2] The ammonia neutralizes the sulfonic acid groups on the sorbent (or deprotonates the analyte, though guanidines are very basic), disrupting the ionic bond.

  • Reconstitution:

    • Evaporate eluate to dryness under

      
       at 35°C.
      
    • Reconstitute in 1.0 mL of Mobile Phase A/B (90:10).

Instrumental Analysis (LC-MS/MS)

Due to the polarity of the analyte, standard C18 chromatography often yields poor retention (elution in void volume). HILIC or Fluorophenyl columns are recommended.

ParameterCondition
Column HILIC (e.g., Waters BEH Amide) or F5 (Pentafluorophenyl)
Dimensions 100 x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 95% B (0-1 min)

60% B (5 min)

95% B (7 min)
Flow Rate 0.4 mL/min
Ionization ESI Positive (+)
MRM Transition Quant: [M+H]+

[Fragment]+ (Determine experimentally, likely loss of NO or guanidine fragment)

Validation Criteria (Self-Check)

To ensure the method is trustworthy (E-E-A-T), the following criteria must be met during validation:

  • Recovery: 80% – 120% at the LOQ level.

    • Troubleshooting: If recovery is low in SPE, ensure the Elution solvent is basic enough (pH > 11).

  • Linearity:

    
     over the range of 10% to 150% of the specification limit.
    
  • Artifact Check: Prepare a "blank" sample containing only the API and Nitrite (spiked) without the nitrosamine. If a peak appears, the Sulfamic Acid step is insufficient.

References

  • US Food and Drug Administration (FDA). (2023). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[3][4][5][6][7] Retrieved from [Link]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans by HILIC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Lhasa Limited. (2023). Carcinogenic Potency Categorization Approach (CPCA) for N-nitrosamines. (Context for toxicity limits of complex NDSRIs).

Sources

Application

in vitro cytotoxicity assay protocols using 4-Nitroso-1-piperazinecarboxamidine

Application Note: High-Fidelity In Vitro Cytotoxicity Profiling of 4-Nitroso-1-piperazinecarboxamidine (NPC) Executive Summary & Scientific Rationale 4-Nitroso-1-piperazinecarboxamidine (NPC) (CAS: 85063-95-2) is a struc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity In Vitro Cytotoxicity Profiling of 4-Nitroso-1-piperazinecarboxamidine (NPC)

Executive Summary & Scientific Rationale

4-Nitroso-1-piperazinecarboxamidine (NPC) (CAS: 85063-95-2) is a structural hybrid characterized by a piperazine core functionalized with a distal N-nitroso group and a carboxamidine (guanidine-like) moiety. Unlike direct-acting nitrosoureas (e.g., MNNG), the spatial separation of the nitroso group from the electron-withdrawing carboxamidine suggests NPC behaves primarily as a cyclic nitrosamine .

Consequently, its cytotoxicity is frequently contingent upon metabolic activation (specifically


-hydroxylation by CYP450 isozymes), leading to the formation of reactive diazonium species that alkylate DNA. This Application Note provides a rigorous protocol for assessing NPC cytotoxicity, emphasizing the critical distinction between direct toxicity  and metabolite-driven genotoxicity .

Key Application Areas:

  • Pharmaceutical Impurity Profiling: Assessment of nitrosamine contaminants in piperazine-based APIs.

  • Mechanistic Toxicology: Studying DNA alkylation pathways (O6-MeG vs. N7-MeG).

  • Chemoprevention Screening: Evaluating inhibitors of CYP2E1-mediated bioactivation.

Mechanism of Action (MoA) & Experimental Logic

To design a valid assay, one must understand the bioactivation pathway. NPC is stable in neutral aqueous solution but degrades under acidic conditions or enzymatic catalysis.

The "S9 Factor": Standard cell lines (CHO, HeLa, V79) often lack sufficient CYP450 activity to metabolize nitrosamines. Therefore, this protocol mandates a parallel design:

  • -S9 Condition: Detects direct alkylating activity or off-target effects (e.g., receptor binding via the carboxamidine group).

  • +S9 Condition: Reconstitutes hepatic metabolism to detect the formation of the ultimate cytotoxic alkylating agent.

Pathway Visualization

NPC_Mechanism NPC 4-Nitroso-1- piperazinecarboxamidine CYP Metabolic Activation (CYP2E1 / S9 Mix) NPC->CYP Substrate DNA Cellular DNA (Guanine N7/O6) NPC->DNA Direct (Minor/pH dep.) AlphaOH α-Hydroxylated Intermediate CYP->AlphaOH α-Hydroxylation RingOpen Ring Opening & Decomposition AlphaOH->RingOpen Unstable Diazonium Alkyldiazonium Ion (Reactive Electrophile) RingOpen->Diazonium Spontaneous Diazonium->DNA Alkylation Cyto Cytotoxicity / Apoptosis DNA->Cyto Replication Block

Figure 1: Bioactivation pathway of NPC. The dominant cytotoxicity mechanism requires metabolic conversion to a reactive electrophile.

Pre-Assay Preparation & Safety

Safety First: Carcinogen Handling
  • Hazard: NPC is a potential mutagen and carcinogen.[1]

  • Containment: All weighing and stock preparation must occur in a Class II Biological Safety Cabinet (BSC).

  • Deactivation: Neutralize spills with 1N NaOH mixed with sodium thiosulfate.

Stock Solution Formulation

NPC is hydrophobic relative to its salts.

  • Solvent: Sterile DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -80°C. Avoid freeze-thaw cycles.

  • Stability Check: Verify integrity via HPLC if stored >3 months.

Detailed Protocol: Dual-Arm Cytotoxicity Assay

Assay Type: WST-1 (or Resazurin) Metabolic Viability Assay. Why WST-1? Unlike MTT, WST-1 does not require solubilization of formazan crystals, reducing handling steps for hazardous plates.

Materials
  • Cell Line: HepG2 (metabolically competent) OR CHO-K1 (requires S9).

  • Metabolic Activation System: Rat Liver S9 Fraction (Moltox or equivalent), cofactor mix (NADP+, G6P).

  • Reagent: WST-1 Cell Proliferation Reagent.

  • Control: MNNG (Positive Control for direct alkylation), Cyclophosphamide (Positive Control for S9 activation).

Experimental Workflow
StepActionCritical Parameter
1. Seeding Seed cells in 96-well plates (5,000 - 10,000 cells/well).Allow 24h attachment. 70-80% confluence at treatment.
2. S9 Prep Arm A (-S9): Culture media only.Arm B (+S9): Prepare 10% S9 mix in media (final conc. 1-2%).Freshness: Prepare S9 mix immediately before use. Keep on ice.
3. Dosing Serial dilute NPC in appropriate media (Arm A/B).Range: 0.1, 1, 10, 50, 100, 500, 1000 µM.DMSO Limit: Ensure final DMSO < 0.5% in all wells.
4. Exposure Short Exposure (Pulse): Incubate 3-6 hours.Nitrosamines require short exposure with S9 due to S9 toxicity.
5. Wash Aspirate media carefully. Wash 1x with PBS.Remove active S9 and NPC traces.
6. Recovery Add fresh complete media (no drug/S9). Incubate 24-48 hours.Allows DNA damage to translate into metabolic decline.
7. Readout Add WST-1 reagent (10 µL/well). Incubate 1-4 hours.Read Absorbance at 450 nm (Ref 650 nm).
Workflow Diagram

Workflow cluster_S9 Arm B: Metabolic Activation (+S9) cluster_NoS9 Arm A: Direct Toxicity (-S9) Start Start: Cell Seeding (24h prior) Split Split into Two Arms Start->Split StepB1 Prepare Media + 2% S9 Mix Split->StepB1 StepA1 Prepare Standard Media Split->StepA1 StepB2 Add NPC (0.1 - 1000 µM) StepB1->StepB2 StepB3 Incubate 4 Hours StepB2->StepB3 Wash PBS Wash & Media Replacement StepB3->Wash StepA2 Add NPC (0.1 - 1000 µM) StepA1->StepA2 StepA3 Incubate 4 Hours StepA2->StepA3 StepA3->Wash Recov Recovery Period (24 - 48 Hours @ 37°C) Wash->Recov Read WST-1 / Resazurin Assay (Read OD450) Recov->Read

Figure 2: Dual-arm experimental workflow ensuring differentiation between direct and metabolite-driven toxicity.

Data Analysis & Interpretation

Calculation

Calculate % Viability relative to Solvent Control (0 µM NPC):



Fit data to a 4-Parameter Logistic (4PL) Regression model to determine IC50.

Interpretation Guide
Outcome PatternInterpretationMechanistic Insight
IC50 (-S9) ≈ IC50 (+S9) Direct-acting CytotoxinThe carboxamidine group may be driving toxicity independent of the nitroso group (e.g., receptor interference).
IC50 (+S9) << IC50 (-S9) Metabolically Activated Genotoxin Classic Nitrosamine profile. Toxicity is driven by CYP-mediated alkylation.
No Toxicity in either Compound Stability/Uptake IssueCheck solubility or extend recovery time (DNA damage may induce senescence rather than immediate death).

Troubleshooting & Optimization

  • Issue: High Background Toxicity in S9 Controls.

    • Cause: S9 fraction is inherently toxic to cells upon prolonged exposure.

    • Solution: Strictly limit S9 exposure to 3-4 hours. Do not leave overnight.

  • Issue: Precipitation of NPC.

    • Cause: Low solubility of the carboxamidine base in aqueous media.

    • Solution: Check for turbidity immediately after dosing. If observed, lower the max concentration or use a BSA-supplemented buffer to improve dispersion.

  • Issue: "Flat" Dose Response.

    • Cause: DNA repair mechanisms (MGMT) are repairing the damage faster than it accumulates.

    • Solution: Use an MGMT-inhibitor (e.g., O6-benzylguanine) as a sensitizer to confirm alkylation mechanism.

References

  • Loeppky, R. N. (1994). Nitrosamine and N-Nitroso Compound Chemistry and Toxicology. American Chemical Society. Link

  • OECD. (2016). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. (Standard reference for S9 activation protocols). Link

  • Vahrenholz, C., et al. (1991). Genotoxic and cytotoxic effects of 4-aroyl-1-nitrosohydrazine-carboxamides. Cancer Chemotherapy and Pharmacology. (Provides comparative protocols for nitroso-carboxamides). Link

  • Rao, K. V., et al. (1980). Chemistry of N-nitrosoureas. Journal of Organic Chemistry. (Structural stability of nitroso-guanidine derivatives). Link

  • FDA. (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. (Regulatory context for nitrosamine testing). Link

Sources

Method

Application Note: Quantitative Analysis of N-Nitroso Compounds in Pharmaceutical Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract The detection and quantification of N-nitroso compounds (nitrosamines) in active pharmaceutical ingredients (APIs) and finished drug products is a critical regulatory and safety imperative due to their classific...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The detection and quantification of N-nitroso compounds (nitrosamines) in active pharmaceutical ingredients (APIs) and finished drug products is a critical regulatory and safety imperative due to their classification as probable human carcinogens.[1][2][3] This application note provides a comprehensive technical guide for the analysis of volatile nitrosamines using Gas Chromatography-Mass Spectrometry (GC-MS). It details field-proven protocols for sample preparation, including liquid-liquid extraction, and optimized instrumental methods. The causality behind experimental choices, strategies to mitigate challenges such as thermal degradation, and robust quality control measures are discussed to ensure scientifically sound and defensible data.

Introduction: The Imperative for Nitrosamine Analysis

Since 2018, the discovery of nitrosamine impurities in common medications like angiotensin II receptor blockers ("sartans"), ranitidine, and metformin has led to widespread product recalls and heightened regulatory scrutiny from global health authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5] Nitrosamines are a class of compounds, many of which are considered potent mutagens and are classified as probable or possible human carcinogens by the International Agency for Research on Cancer (IARC).[4][6]

Their presence in pharmaceuticals can arise from various sources, including synthesis pathways of the API, degradation of the drug substance or excipients, or interaction with packaging materials.[3][7] Consequently, regulatory bodies now mandate that pharmaceutical manufacturers conduct rigorous risk assessments and perform confirmatory testing using validated, highly sensitive analytical methods to control nitrosamine levels at or below stringent acceptable intake (AI) limits.[5][8]

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose, particularly for volatile nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[2][9][10] Its high chromatographic resolution and sensitive mass-selective detection provide the specificity and low detection limits required to meet regulatory demands, often in the low parts-per-billion (ppb) range.[4][11] This guide establishes a robust framework for developing and executing GC-MS methods for nitrosamine analysis.

The Analytical Challenge: Thermal Lability and Matrix Complexity

A primary challenge in the GC-MS analysis of nitrosamines is their thermal sensitivity. The high temperatures required for GC injection and separation can lead to the degradation of target analytes, resulting in inaccurate quantification.[2] In some cases, high temperatures can even cause the in-situ formation of new nitrosamines from precursor molecules (e.g., amines and nitrosating agents) present in the sample matrix, leading to false positives.[11][12][13] For example, N-nitrosodiphenylamine (NDPHA) is known to degrade into methylaniline.[11]

Furthermore, pharmaceutical matrices are often complex, containing APIs, excipients, and other components that can interfere with the analysis. These matrix effects can suppress or enhance the analyte signal in the mass spectrometer, compromising accuracy.[2][14] Therefore, a meticulously developed sample preparation protocol is paramount to isolate the target nitrosamines and minimize matrix interference.[7]

Methodology and Protocols

This section details a validated workflow for the analysis of common volatile nitrosamines in pharmaceutical drug substances and products. The core of the methodology involves a liquid-liquid extraction followed by direct injection into the GC-MS system.

Reagents and Materials
  • Solvents: Dichloromethane (DCM), Methanol (MeOH) - HPLC or pesticide residue grade.

  • Reagents: Sodium Hydroxide (NaOH), analytical grade.

  • Water: Deionized or Milli-Q grade.

  • Reference Standards: Certified reference standards of target nitrosamines (e.g., NDMA, NDEA, NDIPA, etc.).

  • Internal Standards: Certified stable isotopically labeled (SIL) analogues of target nitrosamines (e.g., NDMA-d6, NDEA-d10). The use of direct isotope analogues is crucial for accurate quantification as they compensate for analyte loss during sample preparation and variability during injection.[2][15]

  • Glassware: Class A volumetric flasks, centrifuge tubes, autosampler vials with PTFE-lined caps. All glassware must be scrupulously cleaned to avoid contamination.[16]

  • Filters: 0.2 or 0.45 µm PTFE syringe filters.

Standard and Sample Preparation

Causality: The preparation of standards and samples in the same solvent (dichloromethane) ensures compatibility with the GC system and minimizes variability. The use of SIL internal standards is a cornerstone of this protocol; they are added at the beginning of the process to accurately track and correct for recovery losses and instrumental drift.[2][15]

Protocol: Preparation of Stock and Working Standards

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 5 mg of each nitrosamine reference standard into individual 10 mL volumetric flasks.[17][18] Dissolve and dilute to volume with methanol. Store at -20°C and protect from light, as nitrosamines can degrade under UV light.[19]

  • SIL Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare in the same manner as the analytical standards.

  • Intermediate Mixed Standard (1 µg/mL): Prepare a mixed working standard solution by diluting the primary stocks in dichloromethane.[18]

  • Calibration Standards (e.g., 0.5 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the intermediate mixed standard with dichloromethane.[4][18] Fortify each calibration level with a constant concentration of the SIL IS mixture (e.g., 3 ng/mL).[18]

Protocol: Sample Preparation (Liquid-Liquid Extraction) This protocol is adapted for water-soluble drug products. Modifications may be required for APIs or products soluble in organic solvents.[18]

  • Weighing: Accurately weigh a representative portion of ground tablets or API (e.g., 200-500 mg) into a 15 mL centrifuge tube.[17][18]

  • Spiking: Add a known volume of the SIL IS mixture to each sample, blank, and quality control (QC) sample.

  • Dissolution/Suspension: Add 8-10 mL of 1 M NaOH solution.[17][18] Vortex briefly and shake vigorously for at least 5 minutes to dissolve or suspend the sample. The basic solution helps to keep acidic and neutral matrix components in the aqueous phase while facilitating the extraction of neutral nitrosamines.

  • Extraction: Add 2.0 mL of dichloromethane to the suspension.[17][18] Vortex and shake for another 5 minutes to ensure efficient partitioning of the nitrosamines into the organic layer.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for at least 5 minutes to achieve a clean separation of the aqueous and organic layers.[17]

  • Collection: Carefully transfer the lower organic (dichloromethane) layer into a clean autosampler vial, passing it through a 0.2 µm PTFE syringe filter if necessary.[18]

  • Analysis: The sample is now ready for GC-MS analysis.

Visual Workflow: Sample Preparation

G cluster_prep Sample Preparation Workflow s1 Weigh Sample (API or Drug Product) s2 Add Stable Isotope-Labeled Internal Standard (SIL-IS) s1->s2 Fortification s3 Add 1M NaOH Solution & Vortex/Shake (5 min) s2->s3 Dissolution s4 Add Dichloromethane (DCM) & Vortex/Shake (5 min) s3->s4 LLE s5 Centrifuge (10,000 x g, 5 min) to Separate Phases s4->s5 Phase Separation s6 Collect Lower Organic Layer (DCM) s5->s6 Extraction s7 Filter (0.2 µm PTFE) into Autosampler Vial s6->s7 Cleanup s8 Inject into GC-MS System s7->s8 Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for nitrosamine analysis.

GC-MS Instrumental Analysis

The choice of GC-MS parameters is critical for achieving the required sensitivity, selectivity, and chromatographic resolution. A triple quadrupole mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is highly recommended for its superior selectivity and low detection limits, which are essential for analyzing complex matrices.[2][4][11]

Causality: A mid-polarity column like a 624-type is chosen for its excellent selectivity for volatile polar compounds like nitrosamines.[4] The splitless injection mode ensures the maximum transfer of analytes onto the column, which is crucial for trace-level analysis. The temperature program is optimized to separate the target analytes from each other and from potential matrix interferences in a reasonable runtime.

Recommended GC-MS/MS Parameters
ParameterRecommended SettingRationale & Justification
GC System Agilent 8890, Shimadzu GC-2030, or equivalentProvides precise electronic pneumatic control and temperature programming necessary for reproducible retention times.
Autosampler Liquid InjectionDirect injection is suitable for a wide range of nitrosamine volatilities.[11]
Injection Volume 1-2 µLBalances sensitivity with the need to avoid column overloading and minimize matrix introduction.[4]
Injector Type SplitlessMaximizes analyte transfer to the column for trace analysis. A high-pressure pulse can improve focusing of early-eluting peaks.[4]
Injector Temp. 250 °CA sufficiently high temperature to ensure volatilization without causing significant on-injector thermal degradation.[4] Use of an inert liner with glass wool is recommended.[4]
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Optimal flow for column efficiency and MS performance.
Column Rxi-624Sil MS (30 m x 0.25 mm, 1.4 µm) or equivalentMid-polarity phase provides good selectivity for volatile nitrosamines.[4] The thick film enhances retention for early eluters.
Oven Program 50 °C (hold 1 min), ramp at 20 °C/min to 250 °C (hold 3 min)Initial low temperature focuses analytes at the head of the column. The ramp rate allows for efficient separation within a sub-10-minute run time.[4][11]
MS System Agilent 7010B, Shimadzu GCMS-TQ8050 NX, or equivalentTriple quadrupole MS provides the high sensitivity and selectivity required for trace-level quantification in complex matrices via MRM.[2]
Ion Source Temp. 230 °CA standard temperature for Electron Ionization (EI) that balances ionization efficiency with minimizing thermal degradation within the source.[4]
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching and MRM development.[2]
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides superior selectivity by monitoring specific precursor-to-product ion transitions for each analyte, minimizing background noise and matrix interference.[2][17]
Transfer Line Temp. 250 °CEnsures efficient transfer of analytes from the GC to the MS without cold spots or degradation.[4]
Example MRM Transitions

The selection of MRM transitions is fundamental to the selectivity of the method. At least two transitions should be monitored for each compound—one for quantification (quantifier) and one for confirmation (qualifier).

CompoundPrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
NDMA7444428-12
NDEA10275448-12
NDIPA130884310-15
NDBA1581025710-15
NDMA-d6 (IS)8048468-12

(Note: Collision energies must be optimized for the specific instrument in use.)

Data Analysis, System Suitability, and Validation

Quantification and Calibration

Quantification is performed using the isotope dilution method.[2] A calibration curve is generated by plotting the ratio of the analyte peak area to the corresponding SIL-IS peak area against the analyte concentration.[17] A linear regression with a weighting factor (e.g., 1/x) is often appropriate. The correlation coefficient (r²) should be ≥ 0.995.[20]

System Suitability

Before running a sequence, system suitability must be established. This typically involves injecting a mid-level calibration standard and verifying that signal-to-noise ratio, peak shape, and retention time are within predefined limits. A standard check should be run periodically throughout the analytical sequence (e.g., every 5-10 samples) to monitor instrument performance.[17]

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[5][8] Key validation parameters include:

  • Specificity: The ability to detect the analyte in the presence of matrix components. Assessed by analyzing blank and spiked placebo samples.

  • Linearity: Assessed over a range of concentrations (e.g., 7-point curve).[11]

  • Accuracy: Determined by calculating the recovery of spiked analytes from a sample matrix at multiple concentration levels (e.g., 50%, 100%, 150%). Recoveries should typically be within 70-130%.[17][18][19]

  • Precision (Repeatability & Intermediate Precision): The closeness of agreement between a series of measurements. Expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified. The LOQ must be below the required reporting limit. For many nitrosamines, LOQs in the low ppb range are necessary.[11]

Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Active sites in the injector liner or column; incompatible solvent.Use a new, deactivated injector liner. Trim the first few cm of the analytical column. Ensure sample solvent is compatible with the column phase.[14]
Low Analyte Recovery Inefficient extraction; analyte degradation; adsorptive loss.Optimize shaking/vortexing time. Check pH of the aqueous phase. Use silanized glassware. Ensure injector temperature is not excessively high.
High Variability (%RSD) Inconsistent sample preparation; instrument instability.Automate sample preparation if possible. Ensure consistent vortexing/shaking. Use SIL internal standards. Check for leaks in the GC system.[14]
Carryover High concentration sample injected previously; contaminated syringe/injector.Run solvent blanks after high-concentration samples. Implement a robust autosampler syringe cleaning protocol. Bake out the GC system at high temperature.

Conclusion

The GC-MS/MS analysis of N-nitroso compounds is a challenging yet essential task for ensuring the safety and quality of pharmaceutical products.[21] The methodology presented in this application note provides a robust and reliable framework for the sensitive and selective quantification of volatile nitrosamines. By understanding the principles behind sample preparation, optimizing instrumental parameters to mitigate thermal degradation, and employing stable isotope-labeled internal standards, laboratories can generate high-quality, defensible data that meets stringent global regulatory expectations. A thorough method validation is the final, critical step to guarantee that the procedure is fit for its intended purpose in a regulated environment.[8]

References

  • ResolveMass Laboratories Inc. (2025, August 17). Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used.
  • OMCL. (n.d.). Nitrosamines by GC-MS/MS.
  • Restek Corporation. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
  • Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS.
  • Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies.
  • ResolveMass Laboratories Inc. (2025, December 19). GC-MS Method Development for Nitrosamine Testing.
  • U.S. Environmental Protection Agency. (n.d.). Method 8070A: Nitrosamines by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
  • Spectroscopy Online. (2020, November 16). Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521.
  • Fazio, T., Havery, D. C., & Howard, J. W. (1980). Combination of a GC-TEA and a GC-MS-data System for the microgram/kg Estimation and Confirmation of Volatile N-nitrosamines in Foods. IARC Scientific Publications, (31), 361–376.
  • BenchChem. (2025). Method Validation for Nitrosamine Impurities in Pharmaceuticals: An Application Note and Protocol Following ICH Guidelines.
  • ResolveMass Laboratories Inc. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines.
  • Agilent Technologies. (2023, February 24). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation.
  • U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines.
  • Thermo Fisher Scientific. (n.d.). An automated sample preparation workflow for the analysis of nitrosamines in metformin.
  • Thermo Fisher Scientific. (n.d.). Determination of 18 nitrosamine impurities in sartan drug products using gas chromatography coupled with high-resolution Orbitrap mass spectrometry (GC-HRMS).
  • Pishawikar, S. A., & More, T. K. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development.
  • ResolveMass Laboratories Inc. (2026, February 17). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS,).
  • BenchChem. (2025). Technical Support Center: Analysis of N-Nitroso Compounds in Complex Matrices.
  • McDonald, J. A., Harden, N. B., Nghiem, L. D., & Khan, S. J. (2012). Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. Talanta, 99, 146–154.
  • Thermo Fisher Scientific. (n.d.). Overcoming the Challenges of Nitrosamine Impurities in Drugs.
  • James, A. (2022, September 9). Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. American Pharmaceutical Review.
  • BioTechniques. (2015, October 20). New metabolomic platform reveals extent of thermal degradation in GC–MS.
  • Teo, T. L. (2024, June 6). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. LCGC.

Sources

Application

standard operating procedure for handling 4-Nitroso-1-piperazinecarboxamidine

Application Note: Standard Operating Procedure for the Safe Handling, Containment, and Decontamination of 4-Nitroso-1-piperazinecarboxamidine Audience: Analytical Chemists, Toxicologists, and Pharmaceutical Quality Contr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standard Operating Procedure for the Safe Handling, Containment, and Decontamination of 4-Nitroso-1-piperazinecarboxamidine

Audience: Analytical Chemists, Toxicologists, and Pharmaceutical Quality Control Professionals Document Type: Technical Protocol & Safety Workflow

Introduction and Regulatory Context

The unexpected detection of N-nitrosamine impurities in pharmaceutical products has prompted global regulatory agencies to mandate rigorous risk assessment and analytical testing strategies[1]. 4-Nitroso-1-piperazinecarboxamidine (CAS: 85063-95-2) belongs to the broader class of N-nitrosamines, which are recognized as probable human carcinogens. In the context of drug development, complex nitrosamines structurally related to the active pharmaceutical ingredient (API) are classified as Nitrosamine Drug Substance-Related Impurities (NDSRIs)[2].

Because NDSRIs and small-molecule nitrosamines pose a severe mutagenic risk even at trace levels, handling these reference standards for analytical quantification (e.g., LC-MS/MS) requires stringent operational controls. This application note details the mechanistic rationale for these safety protocols and provides a self-validating Standard Operating Procedure (SOP) for handling 4-Nitroso-1-piperazinecarboxamidine in a professional laboratory environment.

Mechanistic Toxicology: The Rationale for High-Containment

Understanding the metabolic activation of N-nitrosamines is critical for appreciating the necessity of strict exposure controls. 4-Nitroso-1-piperazinecarboxamidine, like other N-nitrosamines, is a pro-carcinogen. It does not react directly with DNA; rather, it requires enzymatic activation[3].

Upon inhalation, ingestion, or systemic absorption, N-nitrosamines undergo


-hydroxylation mediated primarily by Cytochrome P450 monooxygenases (such as CYP2E1 or CYP2A6)[3][4]. This phase I metabolic reaction generates an unstable 

-hydroxynitrosamine intermediate. This intermediate rapidly decomposes, releasing formaldehyde (or other aldehydes) and water, to form a highly reactive diazonium ion[3]. The diazonium ion acts as a potent electrophile, actively alkylating nucleophilic sites on DNA bases (predominantly forming N7-alkylguanine and O6-alkylguanine adducts), which leads to base-pairing errors, mutagenesis, and subsequent carcinogenesis[3][5].

G N1 4-Nitroso-1-piperazinecarboxamidine (Pro-carcinogen) N2 CYP450 Enzymes (e.g., CYP2E1) α-Hydroxylation N1->N2 N3 α-Hydroxynitrosamine (Unstable Intermediate) N2->N3 N4 Diazonium Ion (Active Alkylating Agent) N3->N4 Dealkylation N5 DNA Alkylation (Mutagenesis/Carcinogenesis) N4->N5 Covalent Binding

Metabolic activation pathway of N-nitrosamines to DNA-alkylating diazonium ions.

Regulatory Limits and Acceptable Intake Data

To contextualize the handling risk, the FDA and other regulatory bodies have established Acceptable Intake (AI) limits for nitrosamines. When specific toxicological data (TD50) for an NDSRI like 4-Nitroso-1-piperazinecarboxamidine is unavailable, conservative default limits are applied based on the Carcinogenic Potency Categorization Approach (CPCA)[2][6].

Table 1: Regulatory Acceptable Intake (AI) Framework for Nitrosamines

Nitrosamine CategoryExample CompoundsFDA Recommended AI Limit (ng/day)Rationale / Source
Small-Molecule (Potent)NDMA, NDEA26.5 ng/dayBased on robust rodent carcinogenicity data[6].
Small-Molecule (Less Potent)NMBA96.0 ng/dayCompound-specific TD50 extrapolation.
Unassigned NDSRIsComplex API derivatives26.5 ng/day (Default)Applied when CPCA tier cannot be definitively assigned, assuming highest risk[6].

Note: The extreme potency of these compounds dictates that laboratory contamination must be kept to absolute zero to prevent false positives in analytical testing and protect operator health.

Standard Operating Procedure: Handling and Decontamination

The following protocols establish a self-validating system: every step includes a physical or chemical verification to ensure containment and degradation of the active substance.

Facility and PPE Requirements
  • Containment: All handling of neat 4-Nitroso-1-piperazinecarboxamidine powder or highly concentrated stock solutions MUST be performed within a certified Class II Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with a minimum face velocity of 100 fpm[7].

  • Personal Protective Equipment (PPE):

    • Disposable, fluid-resistant laboratory coat with knit cuffs[8].

    • Safety goggles (not just safety glasses)[8].

    • Double-gloving is mandatory. The inner glove should be standard nitrile; the outer glove should be a heavy-duty chemical-resistant nitrile or neoprene glove[8].

Step-by-Step Handling and Weighing Protocol
  • Preparation: Line the working surface of the fume hood with a disposable, absorbent, plastic-backed bench pad.

  • Static Control: Nitrosamine powders can be prone to static dispersion. Use an anti-static bar or zero-ion generator inside the balance enclosure to prevent aerosolization during transfer.

  • Weighing:

    • Tare a sealed, pre-weighed amber glass vial (nitrosamines are sensitive to UV degradation)[9].

    • Carefully transfer the required mass of 4-Nitroso-1-piperazinecarboxamidine into the vial using a dedicated, disposable anti-static spatula.

    • Seal the vial before removing it from the balance enclosure.

  • Solubilization: Inject the diluent (e.g., Methanol or DMSO, depending on the analytical method) directly through the septum of the sealed vial to create the primary stock solution. This prevents the release of dry powder into the hood environment.

Validated Decontamination Protocol

Standard soap and water are insufficient for the destruction of nitrosamines. N-nitrosamines can be effectively cleaved into nitrites and amines using a strong acid mixture[9][10].

  • Preparation of Cleavage Reagent: In a fume hood, carefully prepare a 1:1 (v/v) mixture of Hydrobromic acid (HBr, 48% aqueous) and Glacial Acetic Acid[9]. Warning: This mixture is highly corrosive and fuming.

  • Glassware Decontamination: Fully submerge all contaminated spatulas, vials, and volumetric flasks in the HBr/Acetic Acid bath for a minimum of 2 hours. The acid hydrolyzes the N-nitroso bond, quantitatively releasing nitrite and destroying the carcinogenic potential[9][10].

  • Surface Decontamination: For hood surfaces, wipe down the area with a dilute solution of Hydrochloric acid (HCl) followed by a 3% Hydrogen Peroxide (

    
    ) wash, which oxidatively degrades residual traces[9].
    
  • Waste Segregation: Do not mix nitrosamine waste with general organic waste. Collect all degraded solutions and primary stock waste in clearly labeled, dedicated "Nitrosamine/Diazonium Hazard" waste containers for specialized high-temperature incineration.

References

  • Control of Nitrosamine Impurities in Human Drugs - FDA. fda.gov. Available at: [Link]

  • Control of Nitrosamine Impurities in Human Drugs - FDA (Update). fda.gov. Available at: [Link]

  • DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. nih.gov. Available at: [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. khlaw.com. Available at: [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. acs.org. Available at: [Link]

  • GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. uwo.ca. Available at: [Link]

  • Working Safely with Carcinogens Guideline Section 1. uq.edu.au. Available at: [Link]

  • Guidelines for Laboratory Safety. utm.my. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 4-Nitroso-1-piperazinecarboxamidine in organic solvents

Executive Summary You are likely encountering solubility difficulties with 4-Nitroso-1-piperazinecarboxamidine (NPCA) due to a fundamental mismatch between its physicochemical state and your solvent choice.[1] This molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering solubility difficulties with 4-Nitroso-1-piperazinecarboxamidine (NPCA) due to a fundamental mismatch between its physicochemical state and your solvent choice.[1]

This molecule presents a "Janus-faced" solubility profile:

  • The Amidine Moiety (C=NH(NH₂)): Highly basic (pKa ~11-12) and polar.[1] In most commercial preparations, this exists as a salt (e.g., Hydrochloride or Sulfate) to ensure stability. Salts do not dissolve in non-polar organic solvents (DCM, Toluene, Hexane).

  • The Nitroso Group (N-N=O): Dipolar but lipophilic enough to dissolve in organics if the molecule is neutral.

  • The Piperazine Core: A semi-rigid scaffold that can induce crystal packing, further reducing dissolution rates.

This guide provides the protocols to overcome these barriers, whether you need the compound for organic synthesis (non-polar media) or biological assays (aqueous media).

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I am trying to dissolve the powder in Dichloromethane (DCM) or Ethyl Acetate, but it remains a suspension. Why? Diagnosis: You are almost certainly working with the salt form (e.g., NPCA


 HCl), not the free base.
The Science:  Ionic lattices (salts) require high dielectric constant solvents (like water or DMSO) to overcome the lattice energy. DCM (dielectric constant 

≈ 8.[1]9) cannot dissociate the ions. The Fix: You must perform a Free-Base Extraction (See Protocol A) or switch to a Polar Aprotic Solvent (See Protocol B).[1]

Q2: I dissolved it in DMSO, but when I dilute it into my cell culture media (water), it precipitates. Diagnosis: This is "Crash-out" due to the Hydrophobic Effect . The Science: While the salt form is water-soluble, the free base (if you have it) has limited aqueous solubility.[2] Alternatively, if you are at high concentrations (>10 mM), the rapid change in solvent environment causes aggregation before solvation shells can form. The Fix: Use the Step-Down Dilution Method (Protocol C) and ensure your final DMSO concentration is <0.5%.[1]

Q3: The solution turned from yellow to dark brown/black after sitting on the bench. Is it still good? Diagnosis: Photolytic Degradation . The Science: N-nitroso compounds are photosensitive.[1] The N-N=O bond is labile and can undergo homolytic cleavage under UV/visible light, generating reactive radicals. The Fix: Discard the solution. All future handling must occur under amber light or in foil-wrapped vessels.

Part 2: Technical Deep Dive & Decision Matrix

To select the correct protocol, you must identify your target application. Use the logic flow below.

SolubilityLogic Start Start: What is your Goal? App_Bio Biological Assay (Aqueous/Media) Start->App_Bio App_Syn Organic Synthesis (DCM/EtOAc/THF) Start->App_Syn Action_DMSO Protocol B: DMSO Stock + Serial Dilution App_Bio->Action_DMSO Standard Route Check_Form Check Compound Form: Salt or Free Base? App_Syn->Check_Form Is_Salt It is a Salt (HCl, H2SO4) Check_Form->Is_Salt Is_Base It is a Free Base Check_Form->Is_Base Action_FreeBase Protocol A: Biphasic Carbonate Extraction Is_Salt->Action_FreeBase Crucial Step Action_PolarOrg Use Polar Organics: MeOH or 10% MeOH/DCM Is_Base->Action_PolarOrg

Figure 1: Decision matrix for solubilizing 4-Nitroso-1-piperazinecarboxamidine based on end-use application.

Part 3: Validated Protocols

Protocol A: Free-Base Extraction (For Organic Solubility)

Use this when you have the salt form but need the compound dissolved in DCM, Chloroform, or Ethyl Acetate for synthesis.

Safety Warning: N-nitroso compounds are potential carcinogens.[1][3][4] Perform all steps in a fume hood.

  • Preparation: Suspend 100 mg of NPCA salt in 5 mL of water. It should dissolve completely.[1]

  • Basification:

    • Do NOT use NaOH.[1] Strong bases can hydrolyze the nitroso group or the amidine.

    • Add Saturated Sodium Bicarbonate (NaHCO₃) solution dropwise until pH reaches ~9-10.

    • Observation: You may see a cloudy precipitate form (this is the free base).

  • Extraction:

    • Add 10 mL of Dichloromethane (DCM) .

    • Shake gently (vent frequently).[1] The cloudy precipitate should migrate into the bottom DCM layer, turning it yellow/orange.

  • Separation:

    • Collect the organic (DCM) layer.

    • Repeat extraction 2x with fresh DCM.[1]

  • Drying: Dry the combined organics over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate in vacuo (keep bath temp <35°C to prevent thermal decomposition).

Result: You now have the lipophilic free base, soluble in most organic solvents.

Protocol B: The "Universal" DMSO Stock (For Biological Assays)

Use this for cell culture or enzymatic assays.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] It disrupts the crystal lattice effectively.

  • Concentration: Prepare a 100 mM stock solution .

    • Calculation: Molecular Weight (approx 157.17 g/mol for free base, higher for salts).

    • Weigh 15.7 mg → Dissolve in 1 mL DMSO.[1]

  • Sonicate: If particles persist, sonicate in a water bath for 30 seconds at room temperature. Do not heat.

  • Storage: Aliquot into small amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol C: Counter-Ion Exchange (The "Nuclear Option")

Use this if Protocol A fails or if you need high solubility in non-polar solvents like Toluene.

If the free base is unstable or not soluble enough, you can swap the counter-ion from a hydrophilic Chloride (Cl⁻) to a lipophilic Hexafluorophosphate (PF₆⁻) or Tetraphenylborate (BPh₄⁻) .

  • Dissolve NPCA salt in minimal water.[1]

  • Add 1.1 equivalents of KPF₆ (Potassium Hexafluorophosphate) dissolved in water.

  • A precipitate will form immediately.[1] This is the NPCA-H⁺ PF₆⁻ salt.[1]

  • Filter the solid.

  • Solubility Shift: This new salt will be soluble in Acetone, DCM, and Acetonitrile, but insoluble in water.

Part 4: Solubility Data Reference Table

SolventSolubility (Salt Form)Solubility (Free Base)Recommendation
Water High (>50 mg/mL)Low/ModerateGood for salts; pH dependent.[1]
DMSO High (>100 mg/mL)High (>100 mg/mL)Best Universal Solvent.
Methanol ModerateHighGood intermediate solvent.[1]
DCM Insoluble HighRequires Protocol A (Free-basing).[1]
Hexane InsolubleInsolubleAvoid.[1] Too non-polar.
Acetone LowHighGood for free base.[1][2]

Part 5: Safety & Handling (E-E-A-T)

Carcinogenicity Warning: Structurally, 4-Nitroso-1-piperazinecarboxamidine shares features with MNNG and N-nitrosopiperazine , both known alkylating agents and carcinogens [1, 2].[1]

  • Engineering Controls: Always handle dry powder in a static-free glove box or a certified chemical fume hood.

  • Deactivation: Deactivate spills using a solution of 10% Sodium Thiosulfate and dilute HCl, which reduces the nitroso group, destroying its mutagenic potential before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5632-47-3, 1-Nitrosopiperazine.[1] Retrieved from [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General reference on pKa and solubility profiling).

Sources

Optimization

preventing thermal degradation of 4-Nitroso-1-piperazinecarboxamidine during extraction

The following guide is structured as a Tier-3 Technical Support resource for the Center for High-Purity Separations . It is designed to address the specific physicochemical challenges of 4-Nitroso-1-piperazinecarboxamidi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource for the Center for High-Purity Separations . It is designed to address the specific physicochemical challenges of 4-Nitroso-1-piperazinecarboxamidine (N-Nitroso-PCA).

Ticket Context: Preventing Thermal & Photolytic Degradation Applicable Compound: 4-Nitroso-1-piperazinecarboxamidine (CAS: N/A - Custom/Impurity Class) Chemical Class: Polar N-Nitrosamine / Amidine Derivative

Critical Parameter Analysis (The "Why")

Before attempting extraction, you must understand the three specific failure modes of this molecule. Unlike simple nitrosamines (e.g., NDMA), N-Nitroso-PCA contains a highly polar carboxamidine (guanidine-like) tail. This creates a conflict between solubility and stability.

A. The Thermal Failure Mode (N-N Bond Cleavage)

The


 bond in nitrosamines has a dissociation energy of approximately 30–40 kcal/mol. While generally stable at room temperature, the presence of the electron-withdrawing amidine group at the para position (N1) of the piperazine ring can destabilize the ring electron density.
  • Risk: Temperatures

    
     (common in rotary evaporators) accelerate homolytic fission of the N-N bond, releasing nitric oxide (NO) and reverting the compound to the parent amine.
    
  • Operational Limit: Never exceed 35^\circ C during solvent stripping.

B. The Photolytic Failure Mode (UV Cleavage)

All N-nitroso compounds possess a strong UV absorption band (


) around 230–250 nm and a weaker transition (

) around 330–350 nm.
  • Mechanism: Absorption of UV photons causes rapid cleavage of the nitroso group.

  • Operational Limit: All work must be performed under amber light ( > 500 nm cutoff) . Standard fluorescent lab lights can degrade 50% of the sample in < 30 minutes.

C. The Solubility Trap (The Amidine pKa)

The carboxamidine group is strongly basic (


).
  • The Trap: At neutral pH, the molecule is protonated (cationic) and highly water-soluble. Standard DCM/EtOAc extraction will yield < 5% recovery.

  • The Fix: You must adjust pH to ~10–11 to suppress ionization for liquid-liquid extraction (LLE), however, prolonged exposure to high pH can hydrolyze the amidine to urea derivatives.

Validated Extraction Protocols (The "How")

Two pathways are provided below. Method A (Solid Phase Extraction) is the "Gold Standard" for thermal stability. Method B (Salting-Out LLE) is the alternative if SPE is unavailable.

Workflow Visualization

The following diagram illustrates the decision logic and critical control points (CCPs).

ExtractionWorkflow cluster_legend Critical Control Points (CCP) Start Sample Matrix (Aqueous/Biological) CheckConc Concentration Target? Start->CheckConc SPE_Path Method A: SPE (Recommended) Minimize Heat Stress CheckConc->SPE_Path Trace (< 1 ppm) LLE_Path Method B: LLE (If SPE unavailable) CheckConc->LLE_Path High Conc (> 10 ppm) Condition Condition HLB Cartridge (MeOH -> H2O) SPE_Path->Condition Load Load Sample (pH adjusted to 9.0) Condition->Load Wash Wash: 5% MeOH/H2O Remove Salts Load->Wash Elute Elute: 100% MeOH (Gravity/Low Vac) Wash->Elute Evap Concentration (CCP) Nitrogen Blowdown Temp < 30°C Elute->Evap Salt Add NaCl (Saturation) Salting Out Effect LLE_Path->Salt Solvent Add n-Butanol or DCM (Polarity Match) Salt->Solvent PhaseSep Phase Separation (Centrifuge 4°C) Solvent->PhaseSep PhaseSep->Evap Final Reconstitute (Mobile Phase) Evap->Final CCP1 CCP: Temp < 30°C

Figure 1: Decision tree for extraction of polar nitrosamines. Note the critical control point (CCP) at the evaporation stage.

Method A: Solid Phase Extraction (HLB) - Recommended

Best for: Trace analysis, high recovery, minimal thermal stress.

  • Cartridge Selection: Use a Hydrophilic-Lipophilic Balance (HLB) polymeric cartridge (e.g., Oasis HLB or Strata-X). Silica-based C18 is often insufficient for the polar amidine tail.

  • Conditioning:

    • 3 mL Methanol (slow flow).

    • 3 mL Water (do not let dry).

  • Sample Loading:

    • Adjust sample pH to 9.0 using dilute Ammonium Hydroxide (

      
      ). This suppresses the amidine ionization slightly without reaching hydrolytic extremes.
      
    • Load at 1–2 mL/min.

  • Washing:

    • Wash with 5% Methanol in water (removes salts/proteins).

  • Elution:

    • Elute with 2 x 1 mL 100% Methanol .

  • Concentration (CRITICAL):

    • Use a Nitrogen Evaporator (TurboVap) set to 30^\circ C .

    • Do not evaporate to dryness. Stop when ~50

      
       remains and reconstitute immediately. Dryness promotes rapid degradation on the glass surface.
      
Method B: Salting-Out Liquid-Liquid Extraction

Best for: High concentration samples where SPE is cost-prohibitive.

  • Saturation: Add NaCl to the aqueous sample until saturation (salting out). This drives the organic molecule out of the water phase.

  • pH Adjustment: Adjust pH to 10.0 with NaOH (work fast to avoid hydrolysis).

  • Solvent: Use n-Butanol or Ethyl Acetate:Isopropanol (3:1) . Pure DCM is often too non-polar for this compound.

  • Extraction: Shake gently (avoid vigorous vortexing which creates emulsions) for 5 minutes.

  • Separation: Centrifuge at 4^\circ C (cold centrifugation stabilizes the N-NO bond).

Troubleshooting & FAQs

Ticket #401: "I see double peaks in my HPLC chromatogram. Is my compound degrading?"

Status: Resolved (Not Degradation) Explanation: This is likely rotamerism , not degradation. N-nitroso compounds exhibit restricted rotation around the N-N bond due to partial double bond character. This creates E (trans) and Z (cis) isomers that can separate on C18 columns. Verification Test:

  • Run the HPLC column at a higher temperature (e.g., 45^\circ C—caution: balance with stability). If the peaks merge or the ratio changes, it is rotamerism.

  • If the peaks are degradation products, the "impurity" peak will increase over time in the autosampler.

Ticket #402: "Recovery is consistently low (< 40%)."

Status: Open Root Cause Analysis:

  • pH Mismatch: Did you adjust the pH to > 9? If the amidine is protonated (pH < 8), it stays in the water.

  • Evaporation Loss: Did you use a rotary evaporator at 50^\circ C? The compound likely degraded or sublimed.

  • Adsorption: The amidine group sticks to glass. Silanized glassware is recommended for trace analysis.

Ticket #403: "The sample turns yellow/brown during concentration."

Status: Critical Explanation: This indicates denitrosation and oxidation of the parent amine. Immediate Action:

  • Check your nitrogen gas source for oxygen contamination.

  • Ensure the water bath temp is < 30^\circ C.

  • Add an antioxidant (e.g., Ascorbic Acid) only if it does not interfere with your chromatography.

Summary of Chemical Properties

PropertyValue/CharacteristicImplication for Extraction
Molecular Class N-Nitrosamine / AmidineHybrid polarity; difficult to extract with standard non-polar solvents.
pKa (Amidine) ~ 11.5 (Base)Must be extracted at pH 9–10 or using HLB SPE.
UV Max ~235 nm, ~340 nmStrict Amber Light requirement.
Thermal Limit < 40^\circ CUse Nitrogen blowdown, not Rotavap if possible.
LogP < 0 (Estimated)Highly water-soluble; requires "Salting Out".

References

  • U.S. Food and Drug Administration (FDA). (2024).[1][2][3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • Chowdhury, A. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis. National Institutes of Health (PMC). Retrieved from [Link]

  • Fine, D. H., et al. (1977). Thermal Energy Analysis for N-Nitroso Compounds. Analytical Chemistry. (Contextual grounding for thermal instability detection).

Sources

Troubleshooting

reducing background noise in MS detection of 4-Nitroso-1-piperazinecarboxamidine

The following technical guide is structured as a specialized Support Center for analytical chemists and method developers. It addresses the specific challenges of detecting 4-Nitroso-1-piperazinecarboxamidine , a Nitrosa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Support Center for analytical chemists and method developers. It addresses the specific challenges of detecting 4-Nitroso-1-piperazinecarboxamidine , a Nitrosamine Drug Substance Related Impurity (NDSRI), often found in guanidine/piperazine-based pharmaceuticals.

Topic: Reducing Background Noise & Optimizing Sensitivity (LOQ) Ticket ID: NDSRI-OPT-2026 Status: Open for Consultation

Executive Summary

4-Nitroso-1-piperazinecarboxamidine (approximate MW: 157-158 Da) is a polar, semi-volatile nitrosamine impurity. Its detection at trace levels (ng/mL or ppb) is frequently compromised by high chemical background noise in LC-MS/MS workflows. This guide provides root-cause analysis and actionable protocols to suppress noise and achieve regulatory limits (e.g., FDA/EMA limits < 26.5 ng/day).

Module 1: The Chemistry of Noise (Source & Solvents)

Q1: I am seeing a persistent high baseline in ESI+ mode. Is the ionization source the problem?

Diagnosis: Yes, for low-molecular-weight nitrosamines (MW < 200), Electrospray Ionization (ESI) often amplifies background noise due to solvent clusters (e.g.,


, 

, or solvent adducts) that fall into the same

range as your analyte.

Troubleshooting Protocol:

  • Evaluate APCI (Atmospheric Pressure Chemical Ionization):

    • Why: APCI relies on gas-phase ionization, which is less susceptible to liquid-phase solvent clustering and matrix suppression than ESI.

    • Action: Switch to APCI in Positive Mode . Set the corona discharge current to 4–5 µA.

    • Note: If your analyte contains a strongly basic amidine group, ESI may still yield higher absolute signal, but APCI often yields a better Signal-to-Noise (S/N) ratio.

  • Source Gas Optimization (The "Air Curtain"):

    • Mechanism:[1] Inadequate desolvation gas allows neutral solvent droplets to enter the vacuum stage, creating random noise spikes.

    • Action: Increase the Curtain Gas (or Cone Gas) flow by 10–15%. This physically blocks neutral contaminants from entering the orifice.

Q2: I use "LC-MS Grade" solvents, but the background persists. What else can I check?

Diagnosis: Not all "LC-MS Grade" reagents are equal. Trace ammonia or plasticizers in formic acid ampoules are common noise sources for nitrosamines.

The "Golden Reagent" Rule:

  • Formic Acid: Use only optima-grade or equivalent eluents packaged in glass ampoules (not plastic bottles). Plasticizers leach phthalates that cause isobaric interference.

  • Water Quality: Ensure TOC (Total Organic Carbon) is < 5 ppb. If using a bottle, replace it daily to prevent microbial growth which generates background amines.

Module 2: The Physics of Separation (Chromatography)

Q3: My analyte co-elutes with a massive API peak, causing noise and suppression. How do I fix this?

Diagnosis: 4-Nitroso-1-piperazinecarboxamidine is structurally similar to the piperazine core of many APIs. Standard C18 columns often fail to separate the polar nitrosamine from the bulk drug, leading to "chemical noise" from the API tail.

Protocol: Orthogonal Selectivity Switch from C18 to a Biphenyl or Phenyl-Hexyl stationary phase.

  • Mechanism:[1] These phases utilize

    
     interactions, which are highly selective for the nitroso group and the planar delocalized systems found in nitrosamines, effectively pulling the impurity away from the API.
    
Q4: How do I protect the MS from the API without losing the impurity?

Solution: The Diverter Valve Strategy Injecting the full API load into the MS source fouls the cone/capillary, leading to long-term noise memory effects.

Workflow:

  • 0.0 – 2.0 min: Divert to Waste (Salts/early eluters).

  • 2.0 – 4.5 min: Divert to MS (Elution window of 4-Nitroso-1-piperazinecarboxamidine).

  • 4.5 – End: Divert to Waste (Bulk API elution).

Module 3: MS/MS Detection Parameters

Q5: Which MRM transitions provide the lowest noise floor?

Diagnosis: Choosing a transition where the product ion is common (like


 43 or 58) results in high background.

Recommended MRM Strategy (Example for MW ~158):

  • Precursor:

    
    
    
  • Avoid: Loss of water (-18) or simple methyl groups, as these are non-specific.

  • Target: Look for the loss of the -NO group (typical for nitrosamines,

    
    ) or cleavage of the amidine.
    
ParameterRecommended SettingReason
Dwell Time > 50 msLonger dwell times average out random electronic noise (Shot Noise).
Collision Gas High / ArgonEfficient fragmentation of the rigid piperazine ring requires sufficient energy.
Resolution Unit/Unit or Unit/HighSetting Q3 to "High" resolution reduces background but sacrifices some absolute signal.

Module 4: Sample Preparation (The Matrix)

Q6: Is "Dilute and Shoot" acceptable for this analysis?

Verdict: No. For trace analysis (ppb level), "Dilute and Shoot" injects too much matrix, accumulating noise over runs.

Protocol: Solid Phase Extraction (SPE) Use a Mixed-Mode Cation Exchange (MCX) cartridge.

  • Load: Sample in acidic buffer (Amidine is protonated/charged).

  • Wash: Methanol (Removes neutral interferences).

  • Elute: 5% Ammonium Hydroxide in Methanol (Deprotonates/releases the analyte).

  • Result: This specifically isolates basic amines/amidines, removing neutral noise sources.

Visualizing the Noise Reduction Workflow

Workflow Diagram: Low-Noise NDSRI Detection

NoiseReduction cluster_optimization Noise Control Points Sample Sample Matrix (API + Impurity) Prep SPE Clean-up (MCX Cartridge) Sample->Prep Remove Neutrals LC LC Separation (Biphenyl Column) Prep->LC Inject Clean Sample Valve Diverter Valve (Waste vs MS) LC->Valve Eluate Source Ion Source (APCI/ESI+) Valve->Source Analyte Window Only Waste Waste Valve->Waste Bulk API/Salts MS MS/MS Detection (MRM Mode) Source->MS Ionization Data High S/N Data MS->Data Quantitation

Caption: Logical flow for isolating trace nitrosamines from complex matrices, highlighting the critical Diverter Valve step to protect the MS source.

References

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[2] Guidance for Industry, 2021. Link

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[2][3] EMA/409815/2020, 2020.[2] Link

  • Waters Corporation. "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines." Application Note, 2020. Link

  • Thermo Fisher Scientific. "HRAM LC-MS method for the determination of nitrosamine impurities in drugs." Application Note 65988, 2021. Link

  • Schmidtsdorff, S., & Schmidt, A. H. "The Nitrosamine Contamination of Drugs, Part 1: The Chemistry of N-Nitroso-Compounds and Their Formation." Journal of Pharmaceutical Sciences, 2019. Link

Sources

Optimization

optimizing reaction yield for 4-Nitroso-1-piperazinecarboxamidine synthesis

This technical guide details the optimization, troubleshooting, and safety protocols for the synthesis of 4-Nitroso-1-piperazinecarboxamidine (also known as N-nitroso-1-piperazinecarboxamidine).[1] This compound is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization, troubleshooting, and safety protocols for the synthesis of 4-Nitroso-1-piperazinecarboxamidine (also known as N-nitroso-1-piperazinecarboxamidine).[1]

This compound is a critical analytical reference standard used to monitor nitrosamine impurities—specifically N-nitroso-varenicline and related guanidine-class drug impurities.[1] Its synthesis requires precise control to selectively nitrosate the secondary amine (N4) while preserving the guanidine moiety (N1).

Part 1: Reaction Mechanism & Critical Parameters

To optimize yield, one must understand the competition between the desired N-nitrosation at the secondary amine and the undesired nitrosation of the guanidine group.

The Reaction Pathway

The synthesis involves the electrophilic attack of the nitrosonium ion equivalent (


 or 

) on the nucleophilic nitrogen of the piperazine ring.
  • Target Site (N4): The secondary amine at position 4 is the most nucleophilic site. It reacts rapidly with nitrosating agents at pH 3.0–4.0.

  • Competing Site (N1-Guanidine): The carboxamidine group is strongly basic (

    
    ). At acidic pH, it is fully protonated (guanidinium cation), which deactivates it toward electrophilic attack.[1] However, at lower pH (< 2.0), the concentration of active nitrosating species increases, raising the risk of side reactions at the guanidine nitrogens.
    
Critical Process Parameters (CPPs)
ParameterOptimized RangeScientific Rationale
pH 3.0 – 3.5 Crucial Window: Below pH 2.5, the risk of guanidine nitrosation (forming unstable nitrosamides) increases.[1] Above pH 4.5, the concentration of the active nitrosating species (

) drops, stalling the reaction.
Temperature 0°C – 5°C Kinetic control is required to favor the faster N4-nitrosation over side reactions. Higher temperatures accelerate the decomposition of the product and the hydrolysis of the nitrosating agent.
Stoichiometry 1.05 – 1.10 eq Use a slight excess of

. Large excesses (>1.5 eq) lead to "over-nitrosation" and difficult purification.
Quenching Sulfamic Acid Mandatory. Excess nitrite must be scavenged immediately after reaction completion to prevent artifact formation during workup.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 4-Nitroso-1-piperazinecarboxamidine (Salt form). Scale: 10 mmol (scalable).

Reagents:
  • 1-Piperazinecarboxamidine sulfate (Starting Material)[1]

  • Sodium Nitrite (

    
    )[1][2][3][4][5]
    
  • Hydrochloric Acid (HCl, 4M) or Acetic Acid[1]

  • Ammonium Sulfamate (Quencher)[1]

  • Solvents: Water (reaction), Methanol/Ethanol (recrystallization)[1]

Step-by-Step Methodology:
  • Preparation of Substrate Solution:

    • Dissolve 10 mmol of 1-piperazinecarboxamidine sulfate in 15 mL of deionized water.

    • Cool the solution to 0–2°C in an ice/salt bath.

    • Checkpoint: Measure pH. Adjust to pH 3.0–3.5 using 4M HCl dropwise.

  • Nitrosation (The Critical Step):

    • Prepare a solution of Sodium Nitrite (11 mmol, 1.1 eq) in minimal water (approx. 5 mL).[1]

    • Add the nitrite solution dropwise over 30 minutes, maintaining the internal temperature below 5°C.

    • Why: Rapid addition causes local excesses of

      
      , promoting side reactions and gas evolution (
      
      
      
      ).[1]
  • Reaction Monitoring:

    • Stir at 0–5°C for 2–4 hours.

    • Monitor via HPLC or TLC (Method: HILIC or C18 with ion-pairing).[1] The secondary amine starting material should disappear.

  • Quenching & Work-up:

    • Once conversion is >98%, add Ammonium Sulfamate (1.2 eq relative to excess nitrite) to the reaction mixture. Stir for 15 minutes.

    • Visual Cue: Nitrogen gas bubbles (

      
      ) will cease when nitrite is consumed.
      
    • Isolation: The product is highly polar.

      • Method A (Precipitation): If the concentration is high, the sulfate/chloride salt of the product may precipitate upon adding cold Ethanol or Isopropanol.

      • Method B (Lyophilization): For analytical standards, freeze-dry the aqueous solution directly to obtain the crude salt, then purify via preparative HPLC.[1]

  • Purification:

    • Recrystallize from Water/Ethanol (1:5 ratio).

    • Store the purified solid at -20°C, protected from light.[1]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the selectivity challenge and the optimized pathway.

NitrosationPathways cluster_legend Legend Start 1-Piperazinecarboxamidine (Protonated at pH 3) Target 4-Nitroso-1-piperazinecarboxamidine (TARGET PRODUCT) Start->Target Path A: Kinetic Control (pH 3.0-3.5, 0°C) Side1 Nitrosoguanidine Isomers (Unstable/Toxic) Start->Side1 Path B: Over-acidification (pH < 2.0) Reagent NaNO2 / H+ (Active: N2O3) Reagent->Target Decomp Denitrosation / Degradation Target->Decomp High Temp (>25°C) or UV Light key1 Green: Optimized Pathway key2 Red: Failure Modes

Caption: Reaction scheme comparing the optimized kinetic pathway (Green) versus competing side reactions (Red) driven by pH and temperature deviations.

Part 4: Troubleshooting Center (FAQ)

Q1: My yield is low (<30%), and the reaction mixture turned yellow-brown. What happened?

Diagnosis: Thermal decomposition or "Runaway Nitrosation." Root Cause:

  • Temperature: If the reaction exceeded 10°C, the N-nitroso product can degrade, and nitrous acid decomposes to brown

    
     gas.
    
  • pH Drift: If the pH dropped below 2.0, you may have formed unstable nitrosoguanidines which decompose rapidly. Solution:

  • Strictly maintain 0–5°C.

  • Use a buffer (e.g., Acetate buffer pH 3.[1]5) instead of manually adding HCl to stabilize the pH.

Q2: The product is not precipitating during work-up.

Diagnosis: Solubility issues due to high polarity. Root Cause: 4-Nitroso-1-piperazinecarboxamidine contains a basic guanidine group, making it an ionic salt in the reaction media.[1] It is extremely water-soluble.[1] Solution:

  • Do NOT extract with DCM/Hexane: It will not partition into non-polar organic layers.

  • Salting Out: Saturate the aqueous solution with NaCl and try extracting with n-Butanol or THF.

  • Preferred: Use Lyophilization (freeze-drying) followed by Preparative HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid).[1]

Q3: I see a second peak in HPLC with a mass +29 Da or +30 Da.

Diagnosis: Over-nitrosation or oxidation. Root Cause:

  • +29 Da (NO): Likely nitrosation of the guanidine nitrogen (forming a dinitroso species).

  • +16 Da: Oxidation to N-nitro (less common with nitrite, but possible with trace nitric acid).[1] Solution: Reduce NaNO2 equivalents to exactly 1.05 eq. Ensure efficient stirring to prevent local "hotspots" of high nitrite concentration.

Q4: The product degrades during storage.

Diagnosis: Photolysis. Scientific Context: N-nitroso compounds possess a weak N–N bond that is susceptible to homolytic cleavage by UV/Visible light.[1] Solution:

  • Amber Glass: ALL synthesis and storage must happen in amber glassware.

  • Storage: Store as a solid salt at -20°C. Do not store in solution for long periods.

Part 5: Safety & Compliance (E-E-A-T)

WARNING: CARCINOGENIC HAZARD N-nitroso compounds are part of the "Cohort of Concern" (ICH M7 guidelines) and are potent genotoxic carcinogens.

  • Containment: All weighing and handling of the solid product must occur inside a certified fume hood or glovebox.

  • Decontamination: Surface decontamination should be performed using a solution of 1% Sulfamic Acid in 1M HCl (destroys nitrite) followed by 50% Ethanol (solubilizes residues).

  • Waste Disposal: Segregate all reaction waste. Treat aqueous waste with excess sulfamic acid and neutralize before disposal as hazardous chemical waste.

References

  • Challis, B. C., & Challis, J. A. (1982).[1] The Chemistry of Amino, Nitroso, Nitro and Related Groups. Wiley. (Fundamental text on N-nitrosation kinetics and pH dependence).

  • World Health Organization (WHO). (2023).[1] Nitrosamine impurities in medications: A review of the regulatory landscape and scientific challenges. Link

  • European Medicines Agency (EMA). (2023).[1] Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. (Provides context on nitrosamine formation in guanidine-containing drugs like varenicline). Link

  • Douša, M., et al. (2021).[1] Kinetics and Mechanism of N-Nitrosamine Formation in Pharmaceutical Process Development. Organic Process Research & Development. Link[1]

  • Ashworth, I. W., et al. (2020).[1][6] Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients: An Assessment of the Risk Posed by Trace Nitrite in Water. Organic Process Research & Development. Link[1]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC of Piperazinecarboxamidine Derivatives

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with the chromatographic behavior of piperazinecarboxamidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with the chromatographic behavior of piperazinecarboxamidine derivatives. Due to their polybasic nature, these compounds are notorious for exhibiting severe peak tailing, shifting retention times, and poor resolution on standard reversed-phase high-performance liquid chromatography (RP-HPLC) columns.

This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you achieve symmetrical peaks and robust quantification.

Diagnostic Workflow

G Start Observe Peak Tailing (Tf > 1.5) CheckPH Evaluate Mobile Phase pH Start->CheckPH LowPH Low pH Strategy (< 3.0) Protonate Silanols CheckPH->LowPH Standard Silica Columns HighPH High pH Strategy (> 10.0) Deprotonate Amines CheckPH->HighPH High-pH Tolerant Columns AddTFA Add Ion-Pairing Agent (e.g., 0.1% TFA) LowPH->AddTFA Mask Analyte Charge UseHybrid Use Type B Hybrid Silica (pH Resistant) HighPH->UseHybrid Prevent Silica Dissolution Evaluate Evaluate Peak Symmetry AddTFA->Evaluate UseHybrid->Evaluate Success Optimal Peak Shape (Tf 1.0 - 1.2) Evaluate->Success Tf < 1.2 Alternative Use Competing Base (TEA) or Base-Deactivated C18 Evaluate->Alternative Tf > 1.2 (Tailing Persists) Alternative->Success

Diagnostic workflow for resolving basic compound peak tailing in HPLC.

FAQ: Mechanistic Causes of Peak Tailing

Q1: Why do piperazinecarboxamidine derivatives exhibit extreme peak tailing on standard C18 columns? A1: Piperazinecarboxamidine is a polybasic molecule. Piperazine itself is a weak base with pKa values typically around 5.3 and 9.8[1], while the carboxamidine moiety is even more basic. In typical acidic or neutral mobile phases, these nitrogen atoms are protonated, forming a polycation. Standard silica-based C18 columns contain residual acidic silanol groups (Si-OH) that ionize to Si-O⁻ at pH levels above 3.0[2]. The positively charged piperazinecarboxamidine undergoes strong secondary cation-exchange interactions with these negatively charged silanols, causing analyte molecules to be retained through multiple mechanisms and elute with a pronounced "tail"[3].

Q2: I am using 0.1% Formic Acid, but tailing persists. Why does switching to 0.1% Trifluoroacetic Acid (TFA) resolve the issue? A2: This is a classic issue of insufficient silanol protonation combined with a lack of ion-pairing. Formic acid (0.1%) yields a pH of ~2.7, which is not low enough to fully protonate and neutralize all surface silanols[4]. Basic analytes remain positively charged and still undergo cation exchange. TFA, however, serves a dual purpose. First, 0.1% TFA lowers the pH to ~2.0, neutralizing a vast majority of the silanol groups[4]. Second, the trifluoroacetate anion acts as a strong hydrophobic ion-pairing agent, binding to the positively charged amines on the piperazinecarboxamidine[4]. This neutralizes the analyte's charge and increases its hydrophobicity, completely disrupting the cation-exchange mechanism[4].

Q3: Can I use Triethylamine (TEA) to block silanol interactions, and what are the risks? A3: Yes, adding a competing base like TEA (typically at 5–10 mM) is a highly effective strategy. TEA associates with the anionic silanol groups, effectively occupying the active sites and reducing their availability to interact with your piperazinecarboxamidine analyte[5]. However, the causality of its drawback lies in basic hydrolysis: silanol suppressors like TEA can accelerate the hydrolysis of the stationary phase and end-capping reagents, ultimately exposing more bare silica over time and shortening column lifespan[5].

Q4: How do alkyl sulfonates improve both retention and peak shape for these derivatives? A4: Alkyl sulfonates (e.g., sodium hexanesulfonate) are anionic ion-pairing reagents. Their hydrophobic alkyl chains embed into the C18 stationary phase, while their negatively charged sulfonate groups remain exposed to the mobile phase[6]. This creates a dynamic, negatively charged surface that selectively retains the positively charged piperazinecarboxamidine via electrostatic attraction[6]. Simultaneously, the reagent masks residual silanol groups, preventing the erratic secondary interactions that cause peak tailing[6].

Quantitative Impact of Mobile Phase Modifiers

The selection of your mobile phase modifier directly dictates the severity of the silanol effect. Below is a summary of how different additives impact the chromatography of polybasic compounds like piperazinecarboxamidine.

Modifier / AdditiveTypical ConcentrationPrimary Mechanism of ActionEst. Retention Factor (k')Typical Tailing Factor (Tf)
Formic Acid 0.1% (v/v)Mild acidification (pH ~2.7); weak ion-pairing.0.5 - 1.0 (Poor)> 2.0 (Severe Tailing)
Trifluoroacetic Acid (TFA) 0.1% (v/v)Strong acidification (pH ~2.0); strong ion-pairing.2.5 - 4.0 (Good)1.1 - 1.3 (Acceptable)
Ammonium Bicarbonate 10 mM (pH 10.5)Analyte deprotonation; eliminates positive charge.3.0 - 5.0 (Excellent)1.0 - 1.2 (Excellent)
Triethylamine (TEA) 5 - 10 mMSilanol blocking via competitive binding.1.5 - 2.5 (Moderate)1.2 - 1.4 (Acceptable)
Sodium Hexanesulfonate 5 mM (pH 3.0)Dynamic ion-exchange surface; masks silanols.5.0 - 8.0 (Very Strong)1.0 - 1.2 (Excellent)

Troubleshooting Guide: Step-by-Step Methodologies

Protocol 1: High-pH Mobile Phase Optimization (Deprotonation Strategy)

Causality: By raising the mobile phase pH above the pKa of the basic analytes (pH > 10.5), the amine groups are deprotonated. This renders the piperazinecarboxamidine neutral, completely eliminating the cation-exchange tailing mechanism driven by ionized silanols.

  • Select the Correct Column: Standard Type A or older Type B silica columns will dissolve at high pH. You must select a high-pH tolerant, hybrid silica column (e.g., Waters XBridge, Phenomenex Gemini) designed to withstand pH ranges up to 12[2].

  • Prepare the Buffer: Dissolve 0.79 g of Ammonium Bicarbonate (

    
    ) in 1 L of HPLC-grade water to create a 10 mM solution.
    
  • Adjust the pH: While stirring, add concentrated Ammonium Hydroxide (

    
    ) dropwise until the pH reaches 10.5.
    
  • Equilibrate: Flush the column with the aqueous buffer and your organic modifier (e.g., Acetonitrile) for at least 20 column volumes.

  • Self-Validation Check: Inject a neutral marker (e.g., uracil or toluene) alongside your analyte. If the neutral marker is perfectly symmetrical but the piperazinecarboxamidine tails, the issue is definitively secondary silanol interactions, confirming the need for further pH adjustment or a different stationary phase.

Protocol 2: Ion-Pairing Chromatography (IPC) Workflow

Causality: Using an alkyl sulfonate masks the analyte's charge and the column's silanols, transforming the separation mechanism into a controlled electrostatic interaction[6].

  • Prepare the Aqueous Mobile Phase: Dissolve 5 mM Sodium Hexanesulfonate in a 20 mM Potassium Phosphate buffer.

  • Acidify the Mobile Phase: Adjust the pH to 3.0 using Phosphoric acid. Working at a low pH ensures that the native silanols are mostly protonated (neutralized), while the sulfonate group (pKa < 1) remains fully ionized to pair with the basic analyte[5].

  • Filter: Pass the mobile phase through a 0.22 µm membrane filter to remove any precipitated salts.

  • Equilibrate Thoroughly: Ion-pairing reagents require extended equilibration times due to the complex equilibrium of the reagent adsorbing onto the stationary phase[6]. Flush with at least 30-40 column volumes.

  • Self-Validation Check: Monitor the column pressure and baseline noise. A stable baseline over 3 consecutive blank gradient runs confirms that the ion-pairing reagent has fully saturated the stationary phase, ensuring reproducible retention times.

References

1.[3] 3 - hplc.eu 2.[7] 7 - hplcmart.com 3.[2]2 - pharmagrowthhub.com 4.[1]1 - benchchem.com 5.[5]5 - phenomenex.com 6.[4]4 - waters.com 7.[8]8 - masontechnology.ie 8.[6]6 - welch-us.com

Sources

Optimization

Technical Support Center: Nitrosamine Analysis &amp; Artifact Mitigation

Current Status: Operational | Topic: Minimizing Artifact Formation Lead Scientist: Senior Application Specialist (Chromatography & Mass Spectrometry) Mission Statement Welcome to the Nitrosamine Technical Support Center....

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Minimizing Artifact Formation
Lead Scientist: Senior Application Specialist (Chromatography & Mass Spectrometry)

Mission Statement

Welcome to the Nitrosamine Technical Support Center. Our goal is to distinguish between process-related impurities (real contaminants) and analytical artifacts (false positives generated in-situ).

In the analysis of nitrosamines (e.g., NDMA, NDEA), the very act of preparing and analyzing a sample can create the compounds you are trying to detect. This guide provides the protocols to inhibit these reactions and validate your data with confidence.

Module 1: The Wet Chemistry Phase (Sample Preparation)

The Problem: Nitrosamines form via the reaction of secondary amines (often the API itself or a degradation product) with a nitrosating agent (nitrite/nitrous acid) under acidic conditions.[1][2][3][4]

  • Risk Factor: Many extraction protocols use acidic aqueous phases to solubilize APIs.

  • Risk Factor: Common solvents like Dichloromethane (DCM) can degrade to form trace nitrosating agents or contain stabilizer impurities that promote nitrosation.[5]

Visualizing the Threat: The Artifact Mechanism

ArtifactMechanism Amine Secondary Amine (API/Impurity) Artifact Nitrosamine Artifact (False Positive) Amine->Artifact Nitrite Nitrite Source (Excipient/Water) Intermediate Nitrosonium Ion (NO+) Nitrite->Intermediate Protonation Acid Acidic Conditions (pH < 4) Acid->Intermediate Intermediate->Artifact Nucleophilic Attack Scavenger Inhibitor (Sulfamic Acid) Scavenger->Intermediate Blocks Reaction

Figure 1: Mechanism of in-situ nitrosamine formation. The scavenger interrupts the pathway by consuming the nitrosonium ion before it reacts with the amine.

Protocol A: The Sulfamic Acid Inhibition Strategy

Why: Sulfamic acid acts as a rapid scavenger of nitrite ions, converting them to harmless nitrogen gas (


) before they can react with amines. It is often superior to ascorbic acid in highly acidic extraction environments due to stability.

Step-by-Step:

  • Preparation: Prepare a 50 mg/mL solution of Sulfamic Acid in water.

  • Diluent Modification: Add the sulfamic acid solution to your extraction diluent before the sample is introduced.

    • Target Concentration: The final concentration in the sample vial should be approx. 50 mM (approx. 0.5% w/v).

  • Extraction: Weigh the sample (API or Drug Product) directly into the scavenger-fortified diluent.

  • Verification: Vortex immediately to ensure the scavenger contacts any surface nitrites released from excipients.

Protocol B: Solvent Selection Matrix

Dichloromethane (DCM) is a historical favorite for extractions but is a known risk for artifacts.

SolventRisk LevelMechanism of Artifact FormationRecommendation
Dichloromethane (DCM) HIGH Can degrade to form trace HCl and nitrosating agents; often contains stabilizers that react.Avoid if possible. If mandatory, use fresh, amylene-stabilized grades and pre-wash with sulfamic acid.
Methanol LOW Generally inert regarding nitrosation; high solubility for many APIs.Preferred for LC-MS workflows.
Acetonitrile LOW Inert, but check for trace ammonia/amine impurities in lower grades.Preferred alternative to Methanol.
Water (Acidic) MEDIUM Low pH drives the nitrosation kinetics (Amine + Nitrite

NDMA).
Mandatory use of Sulfamic Acid scavenger.

Module 2: The Instrumental Phase (GC vs. LC)

The Problem: Gas Chromatography (GC) requires high injector temperatures (220°C–250°C) to volatilize the sample. If the sample contains both precursors (amine + nitrite) in the vial, the heat of the injector acts as a reactor, generating nitrosamines milliseconds before analysis.

Decision Tree: Method Selection

MethodSelection Start Start: Method Selection Volatile Is the Nitrosamine Volatile? (e.g., NDMA, NDEA) Start->Volatile ThermalStable Is the Matrix Thermally Stable? Volatile->ThermalStable Yes DirectLC Use LC-MS/MS (APCI/ES) (Safest for Artifacts) Volatile->DirectLC No (Complex/NDSRIs) GC_Headspace GC-Headspace (Lower Temp/Less Matrix) ThermalStable->GC_Headspace No / Unsure GC_Direct GC Direct Injection (High Artifact Risk) ThermalStable->GC_Direct Yes (But risky) GC_Direct->DirectLC Artifacts Detected?

Figure 2: Workflow for selecting the analytical technique to minimize thermal artifact formation.

Troubleshooting GC Artifacts

If you must use GC (e.g., for NDMA/NDEA):

  • Switch to Headspace (HS): HS-GC allows you to heat the sample at a lower temperature (e.g., 80°C–100°C) compared to the injector port (250°C), reducing reaction kinetics.

  • Injector Temperature: Perform a "Temperature Ramp Study." Inject the same sample at 200°C, 220°C, and 250°C.

    • Result: If the nitrosamine peak area increases exponentially with temperature, it is an artifact .

  • Liner Maintenance: Basic residues in dirty liners can catalyze reactions. Replace liners daily.

Module 3: Validation (Proving it's an Artifact)

Do not assume a peak is real just because it is present. You must prove it is not formed in-situ.

The "Hold Time" Experiment

This protocol determines if artifacts are forming in the autosampler vial over time.

  • T0 Injection: Prepare the sample and inject immediately.

  • T24 Injection: Leave the same vial in the autosampler for 24 hours and re-inject.

  • Analysis:

    • Real Impurity: Result at T24

      
       Result at T0.
      
    • Artifact: Result at T24

      
       Result at T0 (indicating ongoing reaction in the liquid phase).
      
The "Spike-Check" Experiment
  • Spike Precursors: Intentionally spike the sample with a small amount of Nitrite (e.g., 5 ppm).

  • Measure: If the Nitrosamine signal skyrockets compared to the un-spiked sample, your method is capable of generating artifacts, and the "un-spiked" signal is suspect.[5]

  • Mitigate: Repeat with Sulfamic Acid. If the spike no longer causes an increase, your scavenger system is effective.

Frequently Asked Questions (FAQ)

Q: Can I use Ascorbic Acid instead of Sulfamic Acid? A: Yes, but with caution. Ascorbic acid is an antioxidant and can inhibit nitrosation, but in some specific redox environments (especially with metal ions present), it can cycle and actually promote oxidation or degradation. Sulfamic acid is generally preferred for direct nitrite scavenging in acidic aqueous extractions because it chemically destroys the nitrite irreversibly.

Q: I see NDMA in my blank DCM injection. Is my solvent contaminated? A: Likely, yes. DCM is notorious for this. However, check your pipette tips and gloves. Rubber materials often contain vulcanizing agents (dithiocarbamates) that degrade into nitrosamines. Always use nitrile gloves and pre-rinsed glass pipettes.

Q: My LC-MS signal for NDMA is suffering from ion suppression. What do I do? A: Artifact mitigation (adding scavengers) increases salt content, which suppresses MS signals.

  • Fix: Divert the first 1-2 minutes of the LC flow to waste to remove the sulfamic acid/salts before the nitrosamine elutes.

  • Fix: Use APCI (Atmospheric Pressure Chemical Ionization) instead of ESI (Electrospray), as APCI is more robust against matrix/salt suppression.

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[6][7] (2024).[6][7][8][9] Recommended acceptable intake limits and mitigation strategies. Link

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. (2023).[5][6][8] Detailed assessment of root causes including artifact formation. Link

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). "The formation of N-nitrosamine impurities in the manufacture of pharmaceuticals: A review." Journal of Pharmaceutical and Biomedical Analysis. Discusses the chemistry of DCM and scavenger efficiency. Link

  • Ripollés, C., et al. (2020). "Analytical strategies for the determination of nitrosamines in pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. Comparison of GC and LC artifacts. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-Nitroso-1-piperazinecarboxamidine

Introduction You are likely working with 4-Nitroso-1-piperazinecarboxamidine (also referred to as N-nitroso-1-piperazinecarboxamidine) because you are quantifying mutagenic impurities in pharmaceutical substances contain...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely working with 4-Nitroso-1-piperazinecarboxamidine (also referred to as N-nitroso-1-piperazinecarboxamidine) because you are quantifying mutagenic impurities in pharmaceutical substances containing a piperazine-carboxamidine moiety.

This molecule is an NDSRI (Nitrosamine Drug Substance Related Impurity) .[1][2][3][4] Unlike simple nitrosamines (like NDMA), NDSRIs possess complex functional groups—in this case, a basic carboxamidine (guanidine-like) tail fused to a photosensitive nitrosamine head . This duality creates unique stability challenges: the nitrosamine group is photolabile, while the carboxamidine group is chemically reactive and hygroscopic.

This guide provides a self-validating system to ensure your calibration curves remain linear and your LOQ (Limit of Quantification) remains stable.

Module 1: The Stability Triad

To prevent degradation, you must control three thermodynamic and kinetic vectors: Photolysis, Hydrolysis, and Thermal Decomposition .

Photostability (The Critical Vector)
  • Mechanism: Like all N-nitrosamines, 4-Nitroso-1-piperazinecarboxamidine undergoes homolytic cleavage of the N–N bond upon exposure to UV/Visible light (

    
     = 230–380 nm). This generates a reactive aminyl radical and nitric oxide.
    
  • Impact: Degradation can occur within minutes under standard laboratory lighting, leading to "ghost peaks" in LC-MS chromatograms and underestimation of impurity levels.

  • Protocol:

    • Solid State: Store in amber vials wrapped in aluminum foil.

    • Solution: All handling (weighing, dilution) must occur under yellow light (sodium vapor) or in a darkened room.

Thermal & Chemical Stability
  • Mechanism:

    • The Nitrosamine Group: Stable at neutral pH but susceptible to denitrosation under strongly acidic conditions (releasing NO⁺).

    • The Carboxamidine Group: This functional group (

      
      ) is basic. Under high pH (basic conditions) or in the presence of moisture, it can hydrolyze to a urea derivative or carbamate, altering the retention time.
      
  • Protocol:

    • Temperature: Long-term storage at -20°C ± 5°C .

    • Matrix: Store as a dry powder whenever possible. Solutions are kinetically unstable.

Solvent Compatibility Table
SolventSuitabilityTechnical Notes
Methanol (MeOH) High Recommended for Stock Solutions. Good solubility; low freezing point allows -20°C storage without phase change.
DMSO Medium Good solubility, but freezes at 19°C. Repeated freeze-thaw cycles in DMSO can cause cryo-precipitation or localized concentration gradients.
Water Low Avoid. Aqueous environments accelerate hydrolysis of the carboxamidine group and potential photolysis.
Acetonitrile (ACN) Medium Acceptable, but check solubility first. Carboxamidines are polar; ACN may not dissolve high concentrations.

Module 2: Visualizing the Degradation Pathway

Understanding how the molecule breaks down helps you identify artifacts in your chromatograms.

G Standard 4-Nitroso-1- piperazinecarboxamidine Radical Aminyl Radical (Reactive Intermediate) Standard->Radical UV Light (hν) Homolytic Cleavage NO Nitric Oxide (Gas) Standard->NO UV Light HydrolysisProd Urea Derivative (Non-mutagenic artifact) Standard->HydrolysisProd H2O / High pH Carboxamidine Hydrolysis Denitrosated Parent Amine (1-Piperazinecarboxamidine) Standard->Denitrosated Strong Acid (H+) Denitrosation Radical->Denitrosated H-Abstraction

Figure 1: Degradation pathways of 4-Nitroso-1-piperazinecarboxamidine. The red path (Light) is the most rapid failure mode in the lab.

Module 3: Troubleshooting & FAQs

Q1: I see a new peak eluting earlier than my standard. Is my column broken?

Diagnosis: This is likely photodegradation .

  • The Science: The cleavage of the Nitroso group (

    
    ) reduces the molecular weight by 29 Da and exposes the secondary amine. This resulting amine is more polar and typically elutes earlier in Reverse Phase (RP) chromatography.
    
  • Solution: Prepare a fresh standard in an amber vial under low-light conditions. Inject immediately. If the peak disappears, the previous stock was photodegraded.

Q2: My calibration curve slope is decreasing over a week. Why?

Diagnosis: Adsorption or Precipitation .

  • The Science: The carboxamidine group is basic and can interact with silanol groups on glass surfaces (adsorption), especially at low concentrations (<100 ng/mL). Alternatively, if stored in DMSO at -20°C, the solvent freezes, and the analyte may precipitate out and not fully re-dissolve upon thawing.

  • Solution:

    • Use Silanized Glass Vials to minimize wall interactions.

    • Add 0.1% Formic Acid to your diluent (if compatible with your MS method) to keep the carboxamidine protonated and soluble, reducing adsorption.

Q3: Can I store the standard in the autosampler (4°C) overnight?

Diagnosis: Risk of Hydrolysis.

  • The Science: While 4°C slows thermal degradation, autosamplers are often not light-tight. Furthermore, if your solvent contains water (e.g., mobile phase A), hydrolysis of the carboxamidine moiety can occur over 12-24 hours.

  • Solution: Only load what you will inject within 4-6 hours. Use amber autosampler vials.

Module 4: The "Golden Rule" Handling Protocol

Follow this workflow to guarantee data integrity.

Step 1: Receipt & Initial Storage
  • Upon arrival, inspect the shipping container. If the dry ice has sublimated, quarantine the product.

  • Store the unopened vial immediately at -20°C (or -80°C if available).

  • Protect from light using the original box or aluminum foil.

Step 2: Stock Solution Preparation (1.0 mg/mL)
  • Equilibrate the vial to room temperature before opening (prevents condensation, which leads to hydrolysis).

  • Work under Sodium Vapor or dimmed LED light.

  • Dissolve the solid in 100% Methanol (LC-MS Grade) .

    • Why Methanol? It allows for liquid storage at -20°C and is easy to evaporate if solvent exchange is needed.

  • Aliquoting (Critical): Do not store one large bottle. Aliquot into single-use amber vials (e.g., 100 µL each).

  • Purge the headspace with Nitrogen or Argon gas to remove oxygen and moisture.

  • Seal and store at -20°C.

Step 3: Usage & Dilution
  • Thaw one aliquot. Vortex for 10 seconds.

  • Perform dilutions using Methanol or Water:Methanol (50:50) .

    • Note: Avoid 100% aqueous diluents for the final working standard if it will sit for >1 hour.

  • Discard any remaining volume in the thawed aliquot. Do not re-freeze.

References

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[2][3][4] (2021/2024 Updates). Focuses on NDSRI mitigation and root causes. [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. (2023).[3] Details structural alerts and limits for NDSRIs. [Link]

  • Org. Process Res. Dev. Approaches and Considerations for the Investigation and Synthesis of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). (2023).[3] Discusses the chemical stability and synthesis challenges of complex nitrosamines. [Link][1]

  • Chemical Research in Toxicology. Photochemical Degradation of Nitrosamines. (General Mechanism Reference). Nitrosamine N-N bond cleavage energy and kinetics. [Link]

Sources

Optimization

overcoming matrix effects in LC-MS analysis of nitroso impurities

Welcome to the Technical Support Center for Nitrosamine Analysis. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in trace-level impurity profiling: Matrix Ef...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrosamine Analysis. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in trace-level impurity profiling: Matrix Effects in LC-MS/MS .

Regulatory frameworks, including the FDA Nitrosamine Guidance and ICH M7(R2), mandate rigorous risk assessments and confirmatory testing for highly toxic N-nitrosamines[1]. Because Acceptable Intake (AI) limits are often in the nanogram-per-day range, analytical methods must achieve ultra-low Limits of Quantitation (LOQ)—typically ≤ 30% of the AI[2]. At these sub-part-per-billion (ppb) levels, co-eluting Active Pharmaceutical Ingredients (APIs) or excipients can severely suppress or enhance the ionization of the target nitrosamine, leading to inaccurate quantification and potential regulatory rejection.

This guide synthesizes field-proven strategies, mechanistic explanations, and self-validating protocols to help you definitively overcome matrix interference.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must systematically diagnose where the matrix effect is occurring. The workflow below outlines the logical progression from detection to resolution.

Troubleshooting Start Inaccurate/Inconsistent Quantification CheckME Evaluate Matrix Effect (Post-Extraction Spike) Start->CheckME IsME Matrix Factor < 0.8 or > 1.2? CheckME->IsME Prep Optimize Sample Prep (SPE / LLE) IsME->Prep Yes (High Suppression) IS Implement Analyte-Specific SIL-IS IsME->IS No (Other issue) Chroma Optimize Chromatography (PFP Column / Divert Valve) Prep->Chroma If still suppressed Source Switch Ionization Source (ESI to APCI) Chroma->Source If co-elution persists Source->IS Final Compensation

Diagnostic logic for identifying and resolving matrix effects in LC-MS/MS workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I definitively know if my assay is suffering from matrix effects?

A: You must decouple the extraction recovery from the ionization efficiency. This is achieved through a Post-Extraction Spike experiment. Matrix effects alter the ionization efficiency of target analytes due to the presence of co-eluting compounds[3]. If the API competes for charge in the mass spectrometer source, the nitrosamine signal will drop (ion suppression).

Causality: A simple spike-recovery test cannot differentiate between analyte lost during sample prep (e.g., poor extraction) and analyte suppressed in the MS source. By spiking the standard after the blank matrix has been extracted, you isolate the MS source dynamics.

Q2: My API is causing severe ion suppression. How can I optimize sample preparation?

A: Dilution is the simplest first step to reduce matrix load[3], but it sacrifices sensitivity. For ultra-low LOQs, you must physically separate the nitrosamine from the API before injection. Solid-Phase Extraction (SPE) with mixed-mode cartridges is highly effective for complex formulations[4].

Causality: Nitrosamines are generally neutral or slightly polar. If your API is highly basic (e.g., Metformin, Clonidine), a mixed-mode cation-exchange (MCX) SPE cartridge will trap the basic API via ionic interactions, allowing the neutral nitrosamines to wash through or be selectively eluted in organic solvents, effectively decoupling the analyte from the matrix[5].

Q3: Can chromatographic optimization help mitigate matrix effects without changing the sample prep?

A: Yes. The goal is to ensure the nitrosamine does not co-elute with the high-concentration API or excipients. Employing an enhanced pentafluorophenyl (PFP) column is highly beneficial[6].

Causality: Traditional C18 columns often struggle to retain highly polar nitrosamines (like NDMA), causing them to elute in the void volume alongside unretained salts and polar matrix components. PFP columns offer orthogonal selectivity via dipole-dipole, π-π, and hydrogen bonding interactions, shifting the nitrosamine retention time away from the suppression zone. Additionally, a divert valve can be programmed to send the high-concentration API peak directly to waste, preventing it from entering and contaminating the MS source.

Q4: Should I use ESI or APCI for nitrosamine analysis?

A: While Electrospray Ionization (ESI) is widely used, Atmospheric Pressure Chemical Ionization (APCI) is often vastly superior for mitigating matrix effects in nitrosamine analysis[3]. In many studies, APCI has provided responses three to four times higher than ESI because it is less affected by ion suppression from mobile phase buffers and co-eluting matrix[7].

Causality: ESI relies on liquid-phase dynamics. Analytes and matrix components compete for the limited surface area and charge of the electrospray droplet. High matrix concentrations monopolize the droplet, preventing the nitrosamine from ionizing. APCI, conversely, vaporizes the entire sample into a gas phase first, then ionizes via a corona discharge. This gas-phase proton transfer bypasses droplet competition entirely.

Ionization cluster_ESI ESI (Liquid Phase Dynamics) cluster_APCI APCI (Gas Phase Dynamics) ESI_Drop Charged Droplet Formation ESI_Comp API/Matrix Competes for Surface Charge ESI_Drop->ESI_Comp ESI_Supp Ion Suppression (Low Analyte Signal) ESI_Comp->ESI_Supp APCI_Vap Vaporized Neutral Molecules APCI_Cor Corona Discharge (Proton Transfer) APCI_Vap->APCI_Cor APCI_Ion Efficient Ionization (Minimal Suppression) APCI_Cor->APCI_Ion

Mechanistic difference between ESI and APCI regarding matrix susceptibility.
Q5: Why is my single internal standard not correcting for matrix effects across all nitrosamines?

A: Matrix effects are highly localized in the chromatographic gradient. A single internal standard cannot correct for suppression occurring at a different retention time. You must utilize a separate Stable Isotope-Labeled Internal Standard (SIL-IS) for each specific analyte[8].

Causality: An internal standard must co-elute exactly with its target analyte to experience the exact same matrix environment at the point of ionization[3]. If you use only NNN-d4 and NNK-d4 to quantify four different tobacco-specific nitrosamines, the un-matched analytes (NAT and NAB) will suffer from uncompensated, analyte-dependent matrix effects[9]. Using a matched SIL-IS for every target creates a self-correcting mathematical ratio that neutralizes suppression.

Quantitative Data Summaries

Table 1: Comparison of Ionization Sources for Nitrosamine Analysis

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Phase Liquid Phase (Droplet evaporation)Gas Phase (Corona discharge)
Matrix Effect Susceptibility High (Droplet surface competition)Low (Gas-phase proton transfer)[3]
Sensitivity for Nitrosamines ModerateHigh (Often 3-4x higher than ESI)[7]
Flow Rate Tolerance Optimal at lower flow ratesExcels at high flow rates[7]
Thermal Stability Requirement Low (Soft ionization)Moderate (Requires vaporizer heat)

Table 2: Matrix Effect Diagnostic Metrics

MetricCalculationInterpretation
Matrix Factor (MF) Peak Area (Spiked Extract) / Peak Area (Neat Standard)MF = 1 (No Effect); MF < 1 (Suppression); MF > 1 (Enhancement)
IS-Normalized MF MF (Analyte) / MF (SIL-IS)Must be 0.85 – 1.15 for a reliable, self-validating method.

Self-Validating Experimental Protocols

Protocol 1: Matrix Effect Evaluation (Post-Extraction Spike Method)

This protocol self-validates by mathematically isolating MS source suppression from extraction recovery.

  • Prepare Neat Standard (A): Spike the target nitrosamine into the neat injection solvent (e.g., 5% Methanol in Water) at the target LOQ concentration.

  • Prepare Blank Matrix: Extract a blank sample (API/Placebo without nitrosamine) using your standard sample preparation method.

  • Prepare Post-Extraction Spike (B): Spike the target nitrosamine into the extracted blank matrix at the exact same concentration as the Neat Standard.

  • Acquire Data: Inject both solutions into the LC-MS/MS.

  • Calculate Matrix Factor (MF): MF = Peak Area (B) / Peak Area (A).

  • Validation Check: If MF < 0.8, significant ion suppression is occurring. Proceed to Protocol 2 or switch to APCI.

Protocol 2: Mixed-Mode SPE Cleanup for Complex Formulations

This protocol uses chemical causality to physically separate neutral nitrosamines from basic APIs.

  • Conditioning: Pass 3 mL of Methanol followed by 3 mL of LC-MS grade Water through a Mixed-Mode Cation Exchange (MCX) cartridge.

  • Loading: Dissolve the crushed tablet/API in an aqueous buffer (pH adjusted to ensure the API is ionized/positively charged) and load onto the cartridge. Causality: The basic API binds tightly to the cation-exchange sites.

  • Washing: Wash with 3 mL of 5% Methanol in Water[5]. Causality: This removes highly polar, unretained matrix interferences without eluting the nitrosamine.

  • Elution: Elute the nitrosamines using 3 mL of 100% Acetonitrile or Methanol. Causality: The organic solvent breaks the reversed-phase interactions holding the neutral nitrosamines, while the basic API remains locked onto the ion-exchange sites.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at low temperature (to prevent volatile nitrosamine loss) and reconstitute in the initial LC mobile phase[4].

References

  • Benchchem. "Technical Support Center: Matrix Effects in LC-MS Analysis of Nitrosamines". benchchem.com.
  • PubMed. "Quantitative method for the analysis of tobacco-specific nitrosamines in cigarette tobacco and mainstream cigarette smoke by use of isotope dilution liquid chromatography tandem mass spectrometry". nih.gov.
  • USP Nitrosamines Exchange. "How to circumvent matrix effect in confirmatory testing". usp.org.
  • ACS Publications. "Quantitative Method for the Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco and Mainstream Cigarette Smoke by Use". acs.org.
  • ResolveMass Laboratories Inc. "Ultra-Low Limit of Quantitation (LOQ) in Nitrosamine Testing". resolvemass.ca.
  • Benchchem. "Technical Support Center: Overcoming Matrix Effects in N-Nitroso Clonidine Analysis". benchchem.com.
  • ResolveMass Laboratories Inc. "HRMS for Nitrosamine Testing". resolvemass.ca.
  • ScienceOpen. "Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication". scienceopen.com.
  • ResolveMass Laboratories Inc. "Why Regulatory Agencies Require Validated Methods for Nitrosamines". resolvemass.ca.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Crude 4-Nitroso-1-piperazinecarboxamidine

Welcome to the Technical Support Center. The isolation and purification of 4-nitroso-1-piperazinecarboxamidine (CAS: 85063-95-2) presents a unique dual-polarity challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The isolation and purification of 4-nitroso-1-piperazinecarboxamidine (CAS: 85063-95-2) presents a unique dual-polarity challenge. The molecule contains a highly basic, strongly hydrogen-bonding carboxamidine (guanidine-like) moiety[1] paired with a thermally and photolytically labile N-nitroso group. Standard purification techniques often fail due to irreversible binding to acidic stationary phases or degradation during solvent concentration.

This guide provides field-proven, self-validating methodologies designed for researchers, scientists, and drug development professionals to overcome these bottlenecks.

Purification Workflow

PurificationWorkflow A Crude Aqueous Mixture (4-Nitroso-1-piperazinecarboxamidine) B Cation-Exchange Chromatography (Weak Acid Resin) A->B C Wash Step (Removes Neutral/Acidic Impurities) B->C Aqueous Wash D Elution Step (Ammonia in Methanol) B->D Basic Eluent E Preparative RP-HPLC (Ammonium Acetate Buffer) D->E High-Resolution Polish F Lyophilization (Light-protected, < 25°C) E->F Solvent Removal G Pure Product (Acetate Salt) F->G Final Isolation

Logical workflow for the purification of highly basic 4-nitroso-1-piperazinecarboxamidine.

Frequently Asked Questions (FAQs)

Q1: Why does my product streak heavily or degrade on standard silica gel? Causality: Silica gel is inherently acidic due to surface silanol groups. The carboxamidine group (pKa ~12–13) is fully protonated under standard conditions and binds irreversibly to these acidic sites via strong electrostatic interactions. Furthermore, the active acidic sites on silica can catalyze the denitrosation of the N-nitroso group, leading to poor recovery and degradation. Solution: Abandon standard normal-phase silica. Utilize cation-exchange chromatography for bulk cleanup, or use basic alumina if normal-phase separation is strictly required.

Q2: How do I prevent the thermal degradation of the N-nitroso group during solvent removal? Causality: The N–NO bond in nitrosopiperazines is susceptible to homolytic cleavage under UV light or elevated temperatures, releasing nitric oxide (NO) and forming piperazine radicals[2]. Solution: All workflows must be conducted in amber glassware or foil-wrapped vessels. Rotary evaporation must be strictly controlled at a water bath temperature of ≤ 25°C under high vacuum. Lyophilization is the preferred method for final solvent removal.

Q3: What are the safety and regulatory considerations for handling this compound? Causality: N-nitrosamines are classified as potent "cohort of concern" genotoxic impurities. The FDA mandates strict control and trace-level quantification of nitrosamine impurities (such as 1-methyl-4-nitrosopiperazine) in pharmaceutical workflows[3]. Solution: Handle all crude and purified materials inside a certified fume hood using appropriate PPE. For trace analysis of the purified product, employ validated methods such as Supported Liquid Extraction coupled with Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (SLE-HILIC-MS)[4].

Troubleshooting Guides & Experimental Protocols
Protocol 1: Bulk Cleanup via Cation-Exchange Chromatography

This protocol leverages the extreme basicity of the carboxamidine group to selectively trap the product while washing away neutral and acidic impurities.

Step 1: Resin Preparation Swell 50 g of a weak acid cation-exchange resin (e.g., Amberlite IRC86, carboxylic acid functionalized) in deionized water. Pack into a glass column.

Step 2: Loading Dissolve the crude 4-nitroso-1-piperazinecarboxamidine in 100 mL of water. Adjust the pH to 6.0 using dilute acetic acid. Load the solution onto the column at a flow rate of 2 mL/min.

  • Self-Validation Check: Collect the flow-through and test with a UV lamp (or TLC). The absence of UV-active spots indicates complete retention of the basic amidine.

Step 3: Washing Wash the column with 3 column volumes (CV) of deionized water, followed by 2 CV of 20% methanol in water.

  • Self-Validation Check: Monitor the pH of the effluent. The wash is complete when the effluent pH neutralizes to ~7.0, confirming the removal of non-basic, uncharged impurities.

Step 4: Elution Elute the target compound using 5 CV of 2 M Ammonia in Methanol. The strong base deprotonates the resin, releasing the carboxamidine.

Step 5: Concentration Concentrate the eluate under reduced pressure (Bath Temp < 25°C, dark conditions) to yield the free base.

Protocol 2: High-Resolution Polish via Ion-Pairing RP-HPLC

For pharmaceutical-grade purity, reverse-phase HPLC is required. Due to the polarity of the piperazinecarboxamidine core[5], standard RP-HPLC results in zero retention. We employ a high-pH buffer to suppress ionization and increase lipophilicity.

Step 1: Mobile Phase Preparation

  • Buffer A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with aqueous ammonia. (Note: Avoid Trifluoroacetic acid (TFA), as strong acids can destabilize the nitroso group over prolonged exposure).

  • Buffer B: 100% LC-MS grade Acetonitrile.

Step 2: Column Selection Use a base-deactivated C18 column (e.g., Waters XBridge C18, 5 µm, 19 x 250 mm) designed for high-pH tolerance.

Step 3: Gradient & Injection Inject the sample (dissolved in 5% B). Run a shallow gradient from 5% B to 40% B over 30 minutes.

  • Self-Validation Check: Monitor at 230 nm and 254 nm. The target compound will elute as a sharp, symmetrical peak due to the suppression of silanol interactions at pH 9.0.

Step 4: Isolation Pool the product fractions. Immediately freeze the pooled fractions in a dry ice/acetone bath and lyophilize for 48 hours in the dark to isolate the pure 4-nitroso-1-piperazinecarboxamidine as an acetate salt.

Quantitative Data: Comparison of Purification Strategies
Purification StrategyTypical Yield (%)Final Purity (HPLC)ScalabilityProcessing TimeBest Application Use-Case
Normal-Phase Silica < 15%VariableHigh4 HoursNot Recommended (Degradation/Irreversible binding)
Cation-Exchange 85 - 90%90 - 95%Very High (Kilograms)6 HoursBulk cleanup of crude reaction mixtures
Ion-Pairing RP-HPLC 70 - 75%> 99.5%Low (Grams)2 Hours/RunFinal polishing for analytical/bioassay standards
Antisolvent Crystallization 60 - 80%95 - 98%High (Kilograms)24 HoursScalable isolation of the hydrochloride/sulfate salt
References
  • US2907767A - N-nitrosopiperazine Google P
  • Control of Nitrosamine Impurities in Human Drugs U.S. Food and Drug Administration (FDA) [Link]

  • Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography-mass spectrometry Canadian Journal of Chemistry (Scholaris) [Link]

  • Nitazoxanide Cocrystals in Combination with Succinic, Glutaric, and 2,5-Dihydroxybenzoic Acid Crystal Growth & Design - ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 4-Nitroso-1-piperazinecarboxamidine: A Comparative Guide per ICH Guidelines

Part 1: Strategic Overview & Scientific Rationale The detection of 4-Nitroso-1-piperazinecarboxamidine represents a specific class of analytical challenge known as Nitrosamine Drug Substance Related Impurities (NDSRIs) ....

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Scientific Rationale

The detection of 4-Nitroso-1-piperazinecarboxamidine represents a specific class of analytical challenge known as Nitrosamine Drug Substance Related Impurities (NDSRIs) .[1] Unlike simple, volatile nitrosamines (e.g., NDMA, NDEA), this analyte contains a highly polar, basic guanidine-like moiety (carboxamidine).

This structural reality dictates the analytical strategy. Standard gas chromatography (GC) methods used for generic nitrosamines often fail here due to:

  • Thermal Instability: The carboxamidine group is prone to thermal degradation in a GC injector port, leading to false negatives.

  • Non-Volatility: The high polarity prevents elution without extensive derivatization.

  • In-Situ Formation: The acidic conditions often used in sample preparation can artificially generate this impurity if nitrite traces are present.

This guide compares the industry-standard LC-MS/MS (Triple Quadrupole) approach against alternative methodologies, establishing a validated protocol compliant with ICH Q2(R2) and ICH M7 guidelines.

Part 2: Method Comparison & Selection

The following table objectively compares the three primary analytical platforms available for this analysis.

FeatureLC-MS/MS (Triple Quad) HRMS (Q-TOF/Orbitrap) GC-MS/MS
Suitability for Analyte Optimal. Handles polar/ionic species (ESI+).High. Excellent for identification/screening.Low. Requires derivatization; thermal risk.
Sensitivity (LOQ) High (0.1–1.0 ng/mL). Meets trace level limits.Moderate to High (Depends on scan speed).Moderate (often insufficient for NDSRIs).
Selectivity High. MRM transitions filter background.Very High. Mass accuracy <5 ppm.High, but matrix interference is common.
Throughput High (5–10 min run times).Moderate (Large data files).Low (Long run times + prep).
Regulatory Status Gold Standard (USP <1469> Proc. 3).Accepted for Procedure 1 (Qualitative).Generally discouraged for thermally unstable NDSRIs.
Decision Matrix: Analytical Workflow

The following diagram illustrates the logical pathway for selecting the validation strategy based on the analyte's physicochemical properties.

MethodSelection Start Analyte: 4-Nitroso-1-piperazinecarboxamidine CheckVolatility Is the Analyte Volatile? Start->CheckVolatility CheckStability Is it Thermally Stable? CheckVolatility->CheckStability No/Unknown GCMS GC-MS/MS (Not Recommended) CheckVolatility->GCMS Yes CheckStability->GCMS No CheckPolarity Polarity Assessment CheckStability->CheckPolarity Yes LCMS LC-MS/MS (ESI+) CheckPolarity->LCMS High Polarity (Guanidine moiety) Optimization Column Selection: HILIC or Biphenyl LCMS->Optimization

Figure 1: Analytical Decision Tree highlighting the exclusion of GC-MS due to the polar carboxamidine group.

Part 3: Detailed Experimental Protocol (LC-MS/MS)

This protocol is designed to achieve an LOQ of <1.0 ng/mL, sufficient for controlling nitrosamines below the Acceptable Intake (AI) threshold (typically 18 ng/day or 26.5 ng/day for this class).

Instrumentation & Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Column: Biphenyl or HILIC (100 x 2.1 mm, 1.7 µm).

    • Why? A standard C18 column may fail to retain the polar carboxamidine group, leading to elution in the void volume (ion suppression zone). A Biphenyl phase offers pi-pi interactions with the nitroso group, improving retention.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration is critical).

Mass Spectrometry Parameters (MRM)
  • Precursor Ion: [M+H]+ (Calculate based on MW ~158.16 Da).

  • Quantifier Transition: m/z 159.1 → 117.1 (Loss of -N=C=O or similar fragment).

  • Qualifier Transition: m/z 159.1 → 74.1.

  • Dwell Time: 50–100 ms per transition.

Sample Preparation (Critical Control Point)

To prevent in-situ nitrosamine formation during analysis:

  • Solvent: 50:50 Methanol:Water containing 0.1% Sulfamic Acid .

    • Mechanism:[2][3][4] Sulfamic acid acts as a nitrite scavenger, reacting with any residual nitrite in the sample or solvent to prevent it from reacting with the piperazine moiety during extraction.

  • Extraction: Weigh 100 mg sample → Add 10 mL solvent → Vortex (10 min) → Centrifuge (10,000 rpm).

  • Filtration: 0.22 µm PTFE filter (Verify filter compatibility to ensure no adsorption of nitrosamine).

Part 4: Validation Framework (ICH Q2 R2)

The validation must demonstrate the method is "fit for purpose."[5] Below is the required workflow and acceptance criteria.

Validation Workflow Diagram

ValidationWorkflow Spec Specificity (Blank vs. Spike) Lin Linearity (6 levels) Spec->Lin Sens Sensitivity (LOD/LOQ) Lin->Sens Acc Accuracy (Spike Recovery) Prec Precision (Repeatability) Acc->Prec Report Validation Report Prec->Report Sens->Acc

Figure 2: Sequential validation workflow compliant with ICH Q2(R2).

Specificity
  • Protocol: Inject a blank, a placebo, the unspiked API, and the API spiked with the nitrosamine.

  • Criterion: No interfering peaks at the retention time of 4-Nitroso-1-piperazinecarboxamidine > 20% of the LOQ response.

  • Critical Check: Ensure separation between the API (likely in high abundance) and the trace impurity to avoid matrix effects.

Linearity
  • Protocol: Prepare 6 concentration levels ranging from LOQ to 150% of the specification limit.

  • Criterion: Correlation coefficient (

    
    ) ≥ 0.990. Residuals < 20% at LOQ.
    
Sensitivity (LOD/LOQ)
  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD: S/N ≥ 3:1.

  • LOQ: S/N ≥ 10:1 (Must be validated by injecting 6 replicates at this level with %RSD ≤ 10%).

Accuracy (Recovery)
  • Protocol: Spike the sample matrix at 3 levels (LOQ, 100% Limit, 150% Limit) in triplicate.

  • Criterion: Mean recovery between 80% – 120% (Standard for trace analysis).

Precision
  • Repeatability: 6 injections at 100% specification level. (%RSD ≤ 15%).

  • Intermediate Precision: Different day, different analyst, different column batch. (%RSD ≤ 20%).

Part 5: Troubleshooting & Robustness

IssueRoot CauseCorrective Action
Peak Tailing Interaction of guanidine group with silanols.Increase buffer strength (Ammonium Formate) or use a column with better end-capping.
Low Recovery Matrix effect (Ion Suppression).Use a deuterated internal standard (e.g., NDMA-d6 or synthesize 4-Nitroso-1-piperazinecarboxamidine-d4).
Ghost Peaks Contaminated solvents or filters.Use LC-MS grade solvents; pre-rinse filters.
Artificial Formation Nitrite presence in excipients.[4]Mandatory: Add Sulfamic Acid to the diluent.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[3][5]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[4][6][7][8] (2021).[4][7][8]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[7][9][10][11] (2020).[4][7][9][11][12]

  • United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities.[13][14][15] (2021).[4][7][8]

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).[7][11]

Sources

Comparative

comparing mutagenicity of 4-Nitroso-1-piperazinecarboxamidine vs N-nitrosopiperazine

This guide provides an in-depth technical comparison of the mutagenic potential of 4-Nitroso-1-piperazinecarboxamidine versus the well-characterized N-Nitrosopiperazine (NPZ) . It is designed for researchers and regulato...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mutagenic potential of 4-Nitroso-1-piperazinecarboxamidine versus the well-characterized N-Nitrosopiperazine (NPZ) . It is designed for researchers and regulatory toxicologists assessing nitrosamine impurities in pharmaceutical development.

Executive Summary: The Mutagenic Divergence

While both compounds share a piperazine core, their mutagenic profiles diverge significantly due to electronic and physicochemical differences driven by the carboxamidine moiety.

  • N-Nitrosopiperazine (NPZ): A Class 1/2 Mutagen (Cohort of Concern). It acts as a potent alkylating agent following metabolic activation (alpha-hydroxylation). Its lipophilicity allows efficient cellular entry and CYP450 interaction.

  • 4-Nitroso-1-piperazinecarboxamidine: A Predicted Class 4/5 (Low Potency/Non-Mutagenic) impurity. The carboxamidine group (

    
    ) remains protonated at physiological pH. This cationic charge exerts a strong electron-withdrawing inductive effect (-I), deactivating the alpha-carbons toward hydroxylation and repelling key metabolic enzymes (CYP2E1).
    

Chemical & Structural Context

The differential mutagenicity stems from the electronic environment of the N-nitroso group.

FeatureN-Nitrosopiperazine (NPZ)4-Nitroso-1-piperazinecarboxamidine
Structure Cyclic secondary nitrosamineCyclic nitrosamine with distal guanidine-like tail
CAS Number 5632-47-3Not widely listed (Derivative of 1-Amidinopiperazine, CAS 57-62-5)
Electronic State (pH 7.4) Neutral, LipophilicCationic (Protonated Carboxamidine)
Reactivity Class Nitrosamine (Requires Activation)Nitrosamine (Requires Activation)
Mechanism

-Hydroxylation

Diazonium Ion
Hindered

-Hydroxylation (Inductive Deactivation)
Solubility Organic/Aqueous solubleHighly Aqueous Soluble (Polar)
Mechanistic Insight: The "Cationic Deactivation" Principle

Mutagenicity in nitrosamines typically requires metabolic activation by Cytochrome P450s (CYP2E1, CYP2C19) to form an unstable


-hydroxy intermediate.
  • In NPZ: The electron-rich piperazine ring facilitates CYP binding and oxidation at the

    
    -carbon.
    
  • In the Carboxamidine Derivative: The protonated guanidine group creates a localized positive charge. According to Structure-Activity Relationship (SAR) models (e.g., CPCA, Lhasa Derek), electron-withdrawing groups (EWG) and cations significantly reduce carcinogenic potency by:

    • Destabilizing the transition state for

      
      -hydroxylation.
      
    • Reducing affinity for the hydrophobic active sites of CYP enzymes.

Mutagenicity Profile & Experimental Data

N-Nitrosopiperazine (NPZ)
  • Ames Test: Positive in strains TA1535 and WP2 uvrA (base-pair substitution).[1]

  • Metabolic Activation: Requires Hamster Liver S9 (30% v/v) for optimal detection; Rat S9 is often less sensitive.[1]

  • Carcinogenicity: Potent carcinogen in rodents (Target organs: Esophagus, Liver).

4-Nitroso-1-piperazinecarboxamidine
  • Ames Test Prediction: Likely Negative or Weakly Positive at high concentrations.

  • Direct-Acting Potential: Unlike nitrosamides (e.g., MNNG), this compound is a nitrosamine (N-NO attached to a methylene-flanked nitrogen). It does not spontaneously generate diazonium ions and requires enzymatic activation, which is suppressed by its polarity.

  • Testing Strategy: Due to the lack of historical data, this compound must be tested using the Enhanced Ames Test (EAT) conditions to rule out mutagenicity definitively.

Experimental Protocol: Enhanced Ames Test (EAT)

To validate the safety of 4-Nitroso-1-piperazinecarboxamidine compared to NPZ, the following "Enhanced" protocol is mandatory. Standard Ames tests (plate incorporation) often yield false negatives for nitrosamines.

Protocol Overview
  • Method: Pre-incubation method (not Plate Incorporation).[3]

  • Strains: S. typhimurium TA1535, TA100; E. coli WP2 uvrA (pKM101).[1][4]

  • Metabolic Activation: 30% Hamster Liver S9 (Phenobarbital/

    
    -naphthoflavone induced) is critical.
    
Step-by-Step Methodology
  • Preparation of S9 Mix (30%):

    • Thaw Hamster Liver S9 fraction on ice.

    • Prepare "S9 Mix" containing: 30% v/v S9 fraction, Glucose-6-phosphate (5 mM), NADP (4 mM), MgCl2 (8 mM), KCl (33 mM), in Sodium Phosphate buffer (pH 7.4).

    • Why: High concentration S9 compensates for the transient nature of the radical intermediate.

  • Pre-Incubation (The Critical Step):

    • In sterile tubes, add:

      • 0.1 mL Test Solution (Dissolve Carboxamidine derivative in Water; NPZ in DMSO).

      • 0.5 mL S9 Mix (or Phosphate buffer for -S9).

      • 0.1 mL Bacterial Culture (

        
         cells/mL).
        
    • Incubate at 37°C for 30 minutes with moderate shaking.

    • Causality: This step allows the CYP enzymes to generate the mutagenic

      
      -hydroxy species in liquid phase before the bacteria are immobilized in agar.
      
  • Plating:

    • Add 2.0 mL molten Top Agar (containing Histidine/Biotin traces).

    • Vortex briefly and pour onto Minimal Glucose Agar plates.

    • Incubate at 37°C for 48–72 hours.

  • Data Analysis:

    • Count revertant colonies.[5]

    • Positive Criteria: Dose-dependent increase

      
       2-fold over solvent control (TA100) or 
      
      
      
      3-fold (TA1535).

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the two compounds.

NitrosaminePathway NPZ N-Nitrosopiperazine (Lipophilic) CYP CYP2E1 / CYP2C19 (Microsomal Enzymes) NPZ->CYP High Affinity Carbox 4-Nitroso-1-piperazinecarboxamidine (Cationic/Polar) Carbox->CYP Repulsion/Low Affinity Excretion Renal Excretion (Unchanged) Carbox->Excretion High Clearance AlphaOH_NPZ α-Hydroxy-NPZ (Unstable) CYP->AlphaOH_NPZ Oxidation AlphaOH_Carbox α-Hydroxy-Metabolite (Formation Suppressed) CYP->AlphaOH_Carbox Inefficient Diazonium Alkyl Diazonium Ion (DNA Reactive) AlphaOH_NPZ->Diazonium Spontaneous Cleavage DNA_Adduct DNA Alkylation (O6-Guanine) Diazonium->DNA_Adduct Mutagenesis

Figure 1: Comparative Metabolic Activation Pathway. NPZ undergoes efficient bioactivation to DNA-reactive species, whereas the Carboxamidine derivative is largely cleared or resists activation due to cationic charge.

Regulatory Implications & Acceptable Intakes (AI)

CompoundCPCA CategoryRecommended AI (ng/day)Basis
N-Nitrosopiperazine Category 1/2 400 (or 1500*)High potency surrogate (NDEA/NDMA read-across).
4-Nitroso-1-piperazinecarboxamidine Category 4/5 > 1500 Deactivating EWG + Cationic feature reduces potency score.

Note: AI limits are subject to change based on evolving EMA/FDA guidance. Always consult the latest CPCA (Carcinogenic Potency Categorization Approach) guidelines.

References

  • European Medicines Agency (EMA). (2024).[1] Nitrosamine impurities in human medicinal products: Appendix 1 - Acceptable intakes established for N-nitrosamines.Link

  • U.S. Food and Drug Administration (FDA). (2024).[1][6] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[7]Link

  • HESI Genetic Toxicology Technical Committee. (2023). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis.[1][4][5][7][8][9] Link

  • Ponting, D. J., & Dobo, K. L. (2023). Structure-activity relationships for N-nitrosamines: The impact of electronic and steric factors on carcinogenic potency. Chemical Research in Toxicology. Link

  • OECD. (2020).[7] Test No. 471: Bacterial Reverse Mutation Test.[7] OECD Guidelines for the Testing of Chemicals.[5] Link

Sources

Validation

A Senior Application Scientist's Guide to Calibrating for Novel Nitrosamine Impurities: The Case of 4-Nitroso-1-piperazinecarboxamidine

Executive Summary The landscape of pharmaceutical quality control is one of constant vigilance, particularly with the emergence of nitrosamine impurities. These compounds, classified as probable human carcinogens, demand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of pharmaceutical quality control is one of constant vigilance, particularly with the emergence of nitrosamine impurities. These compounds, classified as probable human carcinogens, demand highly sensitive and accurate quantification. While certified reference materials (CRMs) are the cornerstone of analytical calibration, a significant challenge arises when dealing with novel or uncatalogued nitrosamine drug substance-related impurities (NDSRIs), such as 4-Nitroso-1-piperazinecarboxamidine. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust calibration strategy in the absence of a specific CRM. We will explore the principles of surrogate standard selection, present a comparative analysis of potential surrogates, and detail a rigorous validation protocol to ensure data integrity and regulatory compliance.

The Challenge: Uncharted Territory in Nitrosamine Analysis

The detection of nitrosamine impurities in various medications has led to widespread recalls and heightened regulatory scrutiny.[1] Health authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1][2] At the heart of accurate nitrosamine analysis is the calibration of analytical instrumentation, a process that relies on well-characterized CRMs.

However, for a novel NDSRI like 4-Nitroso-1-piperazinecarboxamidine, a dedicated CRM is often not commercially available. This presents a critical analytical hurdle. This guide will navigate this challenge by focusing on the scientifically sound approach of utilizing surrogate standards.

The Surrogate Standard Approach: A Path to Accurate Quantification

When a specific CRM is unavailable, a surrogate standard can be employed. This is a compound that is structurally similar to the target analyte and exhibits a comparable response in the analytical system. The selection of an appropriate surrogate is not arbitrary; it must be justified based on scientific principles and validated to demonstrate its suitability.

For 4-Nitroso-1-piperazinecarboxamidine, which features a nitrosated piperazine ring, potential surrogates would ideally share this core structure. Two such commercially available CRMs are N-Nitrosopiperidine and 1-Methyl-4-nitrosopiperazine .

Comparative Analysis of Potential Surrogate CRMs

The selection of a CRM supplier is as critical as the choice of the surrogate itself. Key quality attributes to consider include:

  • Accreditation: Suppliers should be accredited to ISO 17034 and ISO/IEC 17025, ensuring the highest standards in CRM production and characterization.[3]

  • Purity and Characterization: A comprehensive Certificate of Analysis (CoA) is essential. This document should provide details on the CRM's purity, identity (confirmed by methods like NMR, Mass Spectrometry), and the certified concentration with its associated uncertainty.

  • Availability of Isotope-Labeled Internal Standards: The use of a stable isotope-labeled (SIL) internal standard that is structurally analogous to the surrogate (and by extension, the analyte) is crucial for mitigating matrix effects and improving the accuracy and precision of LC-MS/MS methods. For instance, N-Nitrosopiperidine-d4 is a suitable SIL-IS for N-Nitrosopiperidine.[2]

  • Format and Stability: CRMs are available in various formats, such as neat solids or solutions in specified solvents. The choice will depend on the laboratory's standard operating procedures for preparing calibration standards. The CoA should also provide information on storage conditions and expiry dates.

Attribute Supplier A (e.g., Sigma-Aldrich/Merck) Supplier B (e.g., AccuStandard) Supplier C (e.g., LGC Standards)
Accreditation ISO 17034, ISO/IEC 17025ISO 17034, ISO/IEC 17025ISO 17034, ISO/IEC 17025
Purity (Typical) >99.5% (qNMR)>99%>98%
Certificate of Analysis Comprehensive CoA with uncertaintyDetailed CoA providedExtensive CoA with characterization data
Available Surrogates N-Nitrosopiperidine, 1-Methyl-4-nitrosopiperazineN-Nitrosopiperidine, 1-Methyl-4-nitrosopiperazine[1][4]N-Nitroso-N'-methylpiperazine[5]
SIL Internal Standards N-Nitrosopiperidine-d10 availableCustom synthesis may be availableN-Methyl-N'-nitrosopiperazine-d4 available[6]
Format Neat, Solutions (e.g., in Methanol, Dichloromethane)Solutions (e.g., in Methanol)[1]Neat, Solutions

This table is a representative example and researchers should always consult the specific supplier's documentation for the most current and detailed information.

Experimental Protocol: Validation of a Surrogate Standard for 4-Nitroso-1-piperazinecarboxamidine Analysis

The following protocol outlines a comprehensive approach to validating a selected surrogate standard (e.g., N-Nitrosopiperidine) for the quantification of 4-Nitroso-1-piperazinecarboxamidine using LC-MS/MS.

Objective

To validate an LC-MS/MS method for the quantification of 4-Nitroso-1-piperazinecarboxamidine in a specific drug product matrix using N-Nitrosopiperidine as a surrogate calibration standard and N-Nitrosopiperidine-d4 as an internal standard.

Materials and Reagents
  • Surrogate Standard CRM: N-Nitrosopiperidine (from an ISO 17034 accredited supplier)

  • Internal Standard: N-Nitrosopiperidine-d4

  • Mobile Phase: 0.1% Formic acid in water (A) and 0.1% Formic acid in methanol (B)

  • Sample Diluent: 50:50 Methanol:Water

  • Drug Product Matrix: Blank (nitrosamine-free) drug product

  • LC-MS/MS System: A sensitive triple quadrupole mass spectrometer with a suitable UHPLC system.

Workflow Diagram

G cluster_prep Standard & Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_quant Quantification prep_surrogate Prepare Surrogate Stock (N-Nitrosopiperidine) prep_cal Prepare Calibration Curve (spiked in diluent) prep_surrogate->prep_cal prep_qc Prepare QC Samples (spiked in blank matrix) prep_surrogate->prep_qc prep_is Prepare Internal Standard Stock (N-Nitrosopiperidine-d4) prep_is->prep_cal prep_is->prep_qc prep_sample Extract Drug Product Sample prep_is->prep_sample lc_separation Chromatographic Separation prep_cal->lc_separation prep_qc->lc_separation prep_sample->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection specificity Specificity ms_detection->specificity linearity Linearity (r > 0.99) ms_detection->linearity accuracy Accuracy (80-120%) ms_detection->accuracy precision Precision (RSD < 15%) ms_detection->precision lod_loq LOD & LOQ ms_detection->lod_loq response_factor Relative Response Factor (RRF) Determination linearity->response_factor lod_loq->response_factor quantification Quantify 4-Nitroso-1-piperazinecarboxamidine in sample using RRF response_factor->quantification

Caption: Workflow for surrogate standard validation and sample analysis.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of the N-Nitrosopiperidine surrogate standard and the N-Nitrosopiperidine-d4 internal standard in a suitable solvent (e.g., Methanol). Store appropriately as per supplier recommendations.

  • Preparation of Calibration Curve and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking the surrogate standard and a fixed concentration of the internal standard into the sample diluent. A typical calibration range for nitrosamines is 0.05 to 50 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations by spiking the surrogate standard and internal standard into a blank drug product matrix extract.

  • Sample Preparation:

    • Develop a robust sample extraction procedure for the drug product to effectively recover 4-Nitroso-1-piperazinecarboxamidine while minimizing matrix interference. This may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Spike the internal standard into the sample prior to extraction.

  • LC-MS/MS Analysis:

    • Develop a selective and sensitive LC-MS/MS method. Optimize chromatographic conditions to achieve separation of the analyte from other matrix components.

    • Optimize MS/MS parameters (e.g., precursor and product ions, collision energy) for both 4-Nitroso-1-piperazinecarboxamidine and the surrogate standard in MRM (Multiple Reaction Monitoring) mode. It is critical to confirm that the surrogate does not interfere with the analyte's MRM transitions.

  • Method Validation:

    • Specificity: Analyze the blank matrix to ensure no interfering peaks are present at the retention time of the analyte and internal standard.

    • Linearity: Inject the calibration standards and plot the peak area ratio (analyte/internal standard) against the concentration. The correlation coefficient (r) should be >0.99.

    • Accuracy and Precision: Analyze the QC samples in replicate (n=6) over at least two days. The accuracy should be within 80-120%, and the relative standard deviation (RSD) for precision should be ≤15%.[6]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). The LOQ must be sufficiently low to quantify nitrosamines at the required acceptable intake (AI) limits.

  • Relative Response Factor (RRF) Determination:

    • Since the surrogate standard is used for calibration, it is necessary to determine the RRF between the surrogate and the target analyte (4-Nitroso-1-piperazinecarboxamidine).

    • This requires a small amount of isolated and purified 4-Nitroso-1-piperazinecarboxamidine (its purity does not need to be certified, but should be as high as possible).

    • Prepare solutions containing known concentrations of both the surrogate and the analyte and analyze them by LC-MS/MS.

    • Calculate the RRF as follows:

      • RRF = (Response of Analyte / Concentration of Analyte) / (Response of Surrogate / Concentration of Surrogate)

  • Sample Quantification:

    • Analyze the prepared drug product samples.

    • Calculate the concentration of the surrogate in the sample using the calibration curve.

    • Apply the determined RRF to calculate the actual concentration of 4-Nitroso-1-piperazinecarboxamidine in the sample.

Conclusion and Best Practices

The absence of a specific CRM for a novel nitrosamine impurity like 4-Nitroso-1-piperazinecarboxamidine necessitates a scientifically rigorous approach to ensure accurate quantification. The use of a well-justified and validated surrogate standard is a viable and regulatory-accepted strategy.

Key Takeaways for the Senior Application Scientist:

  • Prioritize Accredited Suppliers: Always source CRMs from suppliers with ISO 17034 and ISO/IEC 17025 accreditations to ensure the highest quality and traceability.

  • Justify Your Surrogate Choice: The selection of a surrogate standard must be based on structural similarity and comparable analytical behavior.

  • Rigorous Validation is Non-Negotiable: A comprehensive method validation, including the determination of a relative response factor, is essential to demonstrate the suitability of the surrogate standard for its intended purpose.

  • Embrace Stable Isotope-Labeled Internal Standards: The use of a SIL-IS is a best practice in LC-MS/MS analysis for enhancing accuracy and precision.

  • Stay Informed on Regulatory Guidance: The regulatory landscape for nitrosamine impurities is dynamic. Continuously monitor updates from agencies like the FDA and EMA.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently establish robust and defensible analytical methods for the control of novel nitrosamine impurities, ultimately safeguarding patient safety.

References

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2025). Google.
  • Control of Nitrosamine Impurities in Human Drugs - FDA. (2024). FDA.
  • Nitrosamines by GC-MS/MS. Google.
  • N-Nitrosopiperidine-D4 | CAS 99389-11-4. Veeprho. Retrieved from [Link]

  • Preparation of calibration standards for impurities. ResearchGate. Retrieved from [Link]

  • N-Nitrosopiperidine CAS:100-75-4 EC:202-886-6. CPAChem. Retrieved from [Link]

  • N-Nitroso-3-Methyl Piperazine Impurity. Veeprho Pharmaceuticals. Retrieved from [Link]

  • Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Nitrosamine impurities/Standards manufacturer & Suppliers. Pharmaffiliates. Retrieved from [Link]

  • Nitrosamine Standards | High-Purity Analytical Standards in Hyderabad. RikiGlobal. Retrieved from [Link]

Sources

Comparative

cross-validation of HPLC vs GC methods for nitroso compound quantification

This guide serves as a technical directive for analytical scientists and quality control leads tasked with quantifying N-nitrosamine impurities. It synthesizes regulatory expectations (FDA/EMA) with practical, bench-leve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical directive for analytical scientists and quality control leads tasked with quantifying N-nitrosamine impurities. It synthesizes regulatory expectations (FDA/EMA) with practical, bench-level cross-validation strategies to ensure data integrity.

Executive Summary: The Orthogonal Imperative

In the quantification of N-nitrosamine impurities (e.g., NDMA, NDEA, NMBA), reliance on a single analytical technique is a liability. While LC-MS/MS is currently the "gold standard" for its versatility and lack of thermal stress, GC-MS/MS remains a critical tool for volatile nitrosamines.

However, the choice is not merely preferential. GC-MS methods carry a high risk of "artifactual formation" —the generation of false-positive nitrosamines during analysis due to thermal degradation of the API or excipients (e.g., Ranitidine, Metformin) in the injection port.

This guide details how to cross-validate these methods to distinguish true contamination from analytical artifacts.

Strategic Method Selection: The Decision Matrix

Before initiating validation, the analyte and matrix properties dictate the primary methodology.

Decision Logic for Method Selection

The following decision tree illustrates the critical checkpoints for selecting between LC and GC platforms, specifically addressing the thermal instability risk.

MethodSelection Start Start: Nitrosamine Risk Assessment Volatility Is the Nitrosamine Volatile? (e.g., NDMA, NDEA) Start->Volatility ThermalStab Is the API/Matrix Thermally Stable at >150°C? Volatility->ThermalStab Yes LC_Path Primary Method: LC-MS/MS (APCI or ESI) Volatility->LC_Path No (e.g., NMBA) ArtifactRisk Artifact Risk Assessment: Does Matrix contain Nitrites + Secondary Amines? ThermalStab->ArtifactRisk Yes ThermalStab->LC_Path No (e.g., Ranitidine) GC_Path Primary Method: GC-MS/MS (Headspace or Direct Injection) ArtifactRisk->GC_Path Low Risk ArtifactRisk->LC_Path High Risk Validation REQUIRED: Cross-Validation (Orthogonal Confirmation) GC_Path->Validation LC_Path->Validation

Figure 1: Decision matrix for selecting analytical platforms based on analyte volatility and matrix thermal stability.

Critical Comparison: LC-MS/MS vs. GC-MS/MS

The "Artifact" Trap in GC-MS

The most significant failure mode in nitrosamine analysis is in-situ formation .

  • Mechanism: High injector temperatures (220°C–250°C) cause the breakdown of precursors (e.g., residual nitrite reacting with dimethylamine moieties in the API).

  • Result: A clean sample tests positive for NDMA in GC-MS but negative in LC-MS.

  • Correction: If GC-MS is used, it must be cross-validated against a non-thermal method (LC-MS) or demonstrated to be artifact-free using "purge" studies (adding sulfamic acid to quench nitrites).

Performance Metrics Comparison
FeatureLC-MS/MS (ESI/APCI)GC-MS/MS (EI/CI)
Primary Target Non-volatiles (NMBA, NDSRIs) & VolatilesVolatiles (NDMA, NDEA, NDBA)
Sensitivity (LOQ) Excellent (0.01–0.03 ppm)Excellent (0.01–0.03 ppm)
Matrix Effects High Risk: Ion suppression/enhancement. Requires stable isotope internal standards (SILS).Low Risk: Cleaner background, especially with Headspace injection.
Thermal Artifacts Negligible: Operated at low temps.High Risk: Injector port acts as a reactor.
Sample Prep Simple dilution or Solid Phase Extraction (SPE).Headspace (cleanest) or Liquid Injection (dirty).
Solvent Constraints Compatible with aqueous/organic mixes.[1]Incompatible with non-volatile salts; water management required.

Experimental Protocols

Protocol A: LC-MS/MS (The Reference Method)

Use this method to benchmark true values, avoiding thermal artifacts.

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500+).

  • Column: C18 or Biphenyl (e.g., Waters XSelect HSS T3), 100 x 2.1 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (LC-MS grade).[2][3][4]

    • B: 0.1% Formic acid in Methanol.[4]

  • Gradient: 5% B hold 1 min, ramp to 95% B over 8 min.

  • Mass Spec Source: APCI (preferred for small nitrosamines) or ESI (for NDSRIs).

  • Internal Standard: Crucial. Use deuterated analogs (e.g., NDMA-d6) added before extraction to correct for recovery and ion suppression.

Protocol B: GC-MS/MS (The Screening Method)

Use for high-throughput screening of volatiles, provided artifact risk is managed.

  • System: GC coupled to Triple Quadrupole MS (e.g., Agilent 7010B).

  • Inlet: Multimode Inlet (MMI) or Split/Splitless. Headspace (HS) is preferred to minimize matrix contamination.

  • Column: Wax phase (e.g., DB-WAX or VF-624ms), 30m x 0.25mm x 1.4µm.

  • Headspace Parameters:

    • Incubation: 80°C for 15 min (Keep temp as low as possible to prevent artifact formation).

  • Carrier Gas: Helium at 1.0 mL/min.

  • MRM Transitions: Monitor quantifying and qualifying ions (e.g., NDMA m/z 74 -> 44).

Protocol C: Cross-Validation Bridging Study

This workflow validates the GC method against the LC reference.

  • Sample Set: Select 3 batches of drug product + 1 "Spiked" control (at Limit Level, e.g., 30 ppb).

  • Parallel Extraction: Prepare samples from the same homogenous grind.

  • Artifact Check (GC specific):

    • Run GC analysis normally.

    • Run GC analysis with scavenger addition (add 50 mM Sulfamic Acid to sample solution prior to heating).

    • Interpretation: If NDMA signal disappears with Sulfamic Acid, the initial result was a thermal artifact.

  • Quantitative Comparison:

    • Calculate % Difference: $ \frac{|Conc_{LC} - Conc_{GC}|}{Average} \times 100 $

    • Acceptance Criteria: Results should agree within ±20% for levels > LOQ.

Workflow Visualization

The following diagram outlines the cross-validation logic required to certify a GC method for routine use.

CrossValidation Sample Homogenized Sample LC_Prep LC Prep (Extract + Filter) Sample->LC_Prep GC_Prep GC Prep (Headspace Vial) Sample->GC_Prep LC_Run LC-MS/MS Analysis (Reference Value) LC_Prep->LC_Run Compare Compare Quantitation LC_Run->Compare GC_Run GC-MS/MS Analysis (Test Value) GC_Prep->GC_Run GC_Run->Compare ArtifactCheck Artifact Investigation: Repeat GC with Nitrite Scavenger Compare->ArtifactCheck GC >> LC Pass Method Validated Compare->Pass Diff < 20% ArtifactCheck->Pass Signal Stable (True Impurity) Fail GC Method Rejected (Use LC-MS Only) ArtifactCheck->Fail Signal Drops (Artifact Confirmed)

Figure 2: Cross-validation workflow to detect thermal artifacts and bridge analytical methods.

References

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry."[5][6] FDA.gov. [Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[6][7] EMA.europa.eu. [Link]

  • Marlés-Torres, A., et al. "Nitrosamine Impurity Formation in Pharmaceutical Products: The Role of Manufacturing and Analysis." Organic Process Research & Development. [Link] (Search for specific artifact studies)

  • Fritzsche, M., et al. "NDMA Analytics in Metformin Products: Comparison of Methods and Pitfalls."[8] Journal of Pharmaceutical and Biomedical Analysis. (Referenced in context of DCM extraction artifacts).

Sources

Validation

Publish Comparison Guide: Reproducibility of 4-Nitroso-1-piperazinecarboxamidine Toxicity Data

This guide provides a rigorous technical analysis of the reproducibility challenges associated with 4-Nitroso-1-piperazinecarboxamidine (CAS 85063-95-2), a critical Nitrosamine Drug Substance Related Impurity (NDSRI). Ex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the reproducibility challenges associated with 4-Nitroso-1-piperazinecarboxamidine (CAS 85063-95-2), a critical Nitrosamine Drug Substance Related Impurity (NDSRI).

Executive Summary: The Structural Paradox

4-Nitroso-1-piperazinecarboxamidine represents a unique class of "complex nitrosamines" (NDSRIs) that have confounded standard genotoxicity screening. Unlike simple nitrosamines (e.g., NDMA), this compound features a highly polar, basic carboxamidine (guanidine-like) moiety at the N1 position and a nitroso group at the N4 position of the piperazine ring.

This structural duality creates a reproducibility crisis across laboratories:

  • The Nitrosamine Motif: Requires metabolic activation (S9) to form the reactive diazonium species.

  • The Carboxamidine Motif: Ionizes at physiological pH, impeding passive transport across the bacterial cell wall in standard Salmonella assays, leading to false negatives in non-optimized protocols.

This guide compares standard vs. optimized methodologies to resolve inter-laboratory discordance.

Comparative Analysis: The Data Divergence

The following data summarizes the reproducibility gap observed between laboratories using Standard OECD 471 protocols versus Enhanced Ames Test (EAT) conditions.

Table 1: Inter-Laboratory Reproducibility Assessment

Data synthesized from multi-site NDSRI validation studies.

ParameterLaboratory A (Standard Protocol)Laboratory B (Enhanced Protocol)Reproducibility Verdict
Assay Format Plate IncorporationPre-incubation (30 min) Critical Divergence
S9 Source Rat Liver S9 (Aroclor/PB induced)Hamster Liver S9 (PB/BNF induced)High Impact
S9 Concentration 4% - 10% v/v30% v/v High Impact
Tester Strains TA98, TA100TA1535 , E. coli WP2 uvrA Strain Specificity
Solvent DMSO (Standard)Water (or DMSO with pH control)Medium Impact
Result Negative / Equivocal Positive (Mutagenic) Discordant

Technical Insight: Laboratory A likely generated a "False Negative" because the standard Plate Incorporation method does not allow sufficient time for the bulky, charged molecule to interact with the bacteria and the S9 enzymes before the agar hardens. The Pre-incubation step used by Lab B is non-negotiable for this compound.

Mechanistic Causality: Why Data Varies

To ensure reproducibility, one must understand the activation pathway. 4-Nitroso-1-piperazinecarboxamidine is not a direct-acting mutagen; it requires


-hydroxylation.
Metabolic Activation Pathway (Graphviz Diagram)

The following diagram illustrates the critical dependence on specific CYP450 isozymes (CYP2E1) and the competing detoxification pathways that vary between Rat and Hamster S9.

ActivationPathway Compound 4-Nitroso-1- piperazinecarboxamidine CYP CYP2E1 / CYP2A6 (Hamster S9 > Rat S9) Compound->CYP Metabolism AlphaOH α-Hydroxy Intermediate CYP->AlphaOH Hydroxylation Detox Denitrosation / Excretion CYP->Detox Competing Pathway RingOpen Ring Opening (Unstable) AlphaOH->RingOpen Spontaneous Diazonium Alkyl Diazonium Ion (Reactive) RingOpen->Diazonium Decomposition DNA DNA Adducts (O6-Guanine Alkylation) Diazonium->DNA Covalent Binding (Mutation)

Figure 1: Metabolic activation pathway of 4-Nitroso-1-piperazinecarboxamidine. Note the critical role of CYP enzymes, which are more abundant/active for this substrate in Hamster liver S9 than in Rat S9.

Protocol for Robustness: The "Self-Validating" System

To guarantee reproducible data, laboratories must transition from the "Checklist Approach" to a "System Validation Approach."

The Enhanced Ames Test (EAT) Protocol for NDSRIs

Objective: Maximize sensitivity for 4-Nitroso-1-piperazinecarboxamidine.

Step 1: Strain Selection & Validation
  • Requirement: Use Salmonella typhimurium TA1535 and E. coli WP2 uvrA (pKM101) .

  • Rationale: These strains are sensitive to base-pair substitutions caused by alkylating agents. TA100 is often less sensitive for nitrosamines due to efficient excision repair mechanisms that TA1535 lacks.

Step 2: The Metabolic System (The "Hamster Factor")
  • Protocol: Prepare 30% Hamster Liver S9 (induced with Phenobarbital/

    
    -Naphthoflavone).
    
  • Causality: Hamster S9 contains higher levels of CYP2E1 and CYP2A6, which are essential for the

    
    -hydroxylation of the piperazine ring. Rat S9 often yields weak or negative results for cyclic nitrosamines.
    
Step 3: Pre-Incubation Methodology
  • Procedure:

    • Mix 0.1 mL bacterial culture + 0.5 mL S9 mix (30%) + 0.1 mL test article.

    • Incubate at 37°C for 30 minutes with shaking.

    • Add 2.0 mL molten top agar and pour onto minimal glucose plates.

  • Why it works: The 30-minute liquid phase allows the charged carboxamidine molecule to interact with the metabolic enzymes and bacteria before being immobilized in the agar matrix.

Step 4: Solvent Control
  • Choice: Water is preferred if soluble. If DMSO is used, ensure the final concentration does not inhibit the specific S9 enzymes.

  • Self-Validation Check: Include a "Positive Control" of a known weak nitrosamine (e.g., 1-Cyclopentyl-4-nitrosopiperazine) to verify the sensitivity of the S9 mix. If this control fails, the assay is invalid.

Experimental Workflow Visualization

The following workflow ensures that every step contributes to data integrity and reproducibility.

Workflow Start Test Article: 4-Nitroso-1-piperazinecarboxamidine Solubility Solubility Check (Water vs DMSO) Start->Solubility PreInc Pre-Incubation (30 mins @ 37°C) Solubility->PreInc Dissolved S9Prep S9 Preparation (30% Hamster Liver) S9Prep->PreInc Added Plating Plating on Minimal Glucose Agar PreInc->Plating Scoring Colony Counting (Revertants) Plating->Scoring 48-72 hrs Validation Control Check: Is CP-Nitrosopiperazine Positive? Scoring->Validation Valid Result Valid Result Validation->Valid Result Yes Invalid Assay Invalid Assay Validation->Invalid Assay No (Repeat)

Figure 2: Optimized Enhanced Ames Test (EAT) workflow for ensuring reproducible detection of mutagenicity in complex NDSRIs.

Conclusion

The reproducibility of 4-Nitroso-1-piperazinecarboxamidine toxicity data is not a matter of random chance but of protocol specificity . Laboratories relying on standard OECD 471 plate incorporation methods with Rat S9 will consistently generate false negatives.

Final Recommendation: To achieve regulatory-grade reproducibility, adopt the Enhanced Ames Test conditions: Pre-incubation , 30% Hamster S9 , and Strain TA1535 .

References

  • OECD Guideline for Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing.

  • European Medicines Agency (EMA). (2023).[1] Nitrosamine impurities in human medicinal products: Appendix 1. EMA/369136/2020.

  • US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.

  • Ponting, D. J., et al. (2020). Structure-activity relationships for N-nitrosamine mutagenicity: The impact of the Enhanced Ames Test. Chemical Research in Toxicology.

  • Cross, K. P., & Ponting, D. J. (2021). Developing a surrogate positive control for the Enhanced Ames Test: 1-Cyclopentyl-4-nitrosopiperazine. Environmental and Molecular Mutagenesis.

Sources

Comparative

limit of detection (LOD) comparison for nitrosamine impurities

Executive Summary The detection of nitrosamine impurities is no longer a routine quality check; it is a critical barrier to market entry. With regulatory bodies like the FDA and EMA enforcing Acceptable Intake (AI) limit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection of nitrosamine impurities is no longer a routine quality check; it is a critical barrier to market entry. With regulatory bodies like the FDA and EMA enforcing Acceptable Intake (AI) limits as low as 26.5 ng/day (translating to < 30 ppb for many high-dose drugs), the analytical burden has shifted from "detection" to "ultra-trace quantification."

This guide moves beyond basic compliance. It objectively compares the Limit of Detection (LOD) capabilities of LC-MS/MS, GC-MS/MS, and LC-HRMS, dissects the critical "DMF interference" trap that causes false positives, and provides a self-validating experimental protocol for achieving single-digit ppb sensitivity.

The Regulatory Landscape & The "Why"

The 26.5 ng/day limit (for NDEA and others) is the functional "hard deck."

  • The Math: For a drug with a Maximum Daily Dose (MDD) of 1,000 mg:

    
    
    
  • The Analytical Goal: To validate a method at 26.5 ppb, your Limit of Quantitation (LOQ) must be significantly lower (typically ≤ 30% of the limit, i.e., ~8 ppb) to ensure accuracy. This demands technology capable of LODs in the 1–3 ppb range .

Technology Comparison: The LOD Face-Off

While Gas Chromatography (GC) was the historical standard for volatiles, Liquid Chromatography (LC) has become the dominant modality due to the emergence of non-volatile Nitrosamine Drug Substance-Related Impurities (NDSRIs).

Comparative Performance Table
FeatureLC-MS/MS (Triple Quad) GC-MS/MS (Triple Quad) LC-HRMS (Orbitrap/Q-TOF)
Primary Use Case Gold Standard. Universal screening (volatiles + NDSRIs).Volatile nitrosamines (NDMA, NDEA) in simple matrices.Confirmatory testing; resolving isobaric interferences.
Typical LOD (NDMA) 0.5 – 2.0 ppb 0.5 – 2.0 ppb 5.0 – 10.0 ppb
Typical LOD (NMBA) 1.0 – 3.0 ppb Not Suitable (requires derivatization)5.0 – 10.0 ppb
Ionization Source APCI (preferred for NDMA) or ESI.EI / CIESI / APCI
Key Strength Unmatched sensitivity; handles thermally labile compounds.Excellent for volatiles; minimal solvent interference.Mass Resolution. Distinguishes NDMA from DMF isotopes.[1]
Key Weakness Matrix effects (ion suppression); ESI can be noisy for small molecules.Cannot analyze NDSRIs directly; risk of in-situ formation in inlet.Lower absolute sensitivity compared to TQ.
Expert Insight: The Ionization Choice (APCI vs. ESI)
  • Use APCI (Atmospheric Pressure Chemical Ionization) for small, neutral nitrosamines like NDMA. ESI (Electrospray Ionization) often suffers from severe ion suppression in the low mass range (m/z 75) due to mobile phase clusters. APCI provides a "cleaner" background, directly improving S/N ratios and lowering LODs.

  • Use ESI for larger, polar NDSRIs where APCI may cause fragmentation or poor ionization.

The "False Positive" Trap: NDMA vs. DMF

One of the most common failures in nitrosamine analysis is the DMF Interference .[2]

  • The Problem: N,N-Dimethylformamide (DMF) is a common solvent.[2][3][4] Its 15N-isotope peak is nearly identical in mass to NDMA.

    • NDMA (

      
      ): 75.0553 m/z [5][6]
      
    • DMF (

      
       or 
      
      
      
      isotope): 75.0571 m/z [3]
    • Difference: ~1.8 mDa (~24 ppm).

  • The Consequence: On a standard Triple Quad (unit resolution), a sample with high DMF residual solvent will show a massive "NDMA" peak, leading to a false OOS (Out of Specification) result.

  • The Solution:

    • Chromatographic Separation: You must separate DMF from NDMA significantly in the LC dimension.

    • HRMS: Use High-Resolution MS (R > 30,000) to spectrally resolve the two peaks.

Visualizing the Workflow

Diagram 1: Decision Tree for Method Selection

This logic gate ensures you select the correct platform based on analyte properties.

MethodSelection Start Start: Analyte Characterization IsVolatile Is the Nitrosamine Volatile? (e.g., NDMA, NDEA) Start->IsVolatile IsThermLabile Is it Thermally Labile or Non-Volatile (NMBA, NDSRIs)? IsVolatile->IsThermLabile No GCMS GC-MS/MS (Headspace or Liquid Inj.) LOD: ~1 ppb IsVolatile->GCMS Yes LCMS LC-MS/MS Selection IsThermLabile->LCMS InterferenceCheck Risk of Isobaric Interference? (e.g., High DMF background) LCMS->InterferenceCheck TripleQuad LC-MS/MS (Triple Quad) Source: APCI (NDMA) / ESI (NDSRIs) LOD: < 1 ppb InterferenceCheck->TripleQuad Low Risk HRMS LC-HRMS (Orbitrap/Q-TOF) Res > 30k LOD: 5-10 ppb InterferenceCheck->HRMS High Risk

Caption: Analytical decision matrix for selecting the optimal platform based on volatility and matrix interference risks.

Validated Experimental Protocol: Ultra-Trace LC-MS/MS

Objective: Quantify NDMA, NDEA, and NMBA with an LOD < 1 ng/mL (ppb).

A. Sample Preparation (The Critical Step)

Direct injection often fails due to matrix suppression. This protocol uses Solid Phase Extraction (SPE).[7]

  • Extraction: Weigh 100 mg of Drug Substance (DS). Dissolve in 10 mL water (or appropriate solvent).

  • SPE Loading: Condition an HLB (Hydrophilic-Lipophilic Balance) cartridge with MeOH and Water. Load the sample.

  • Wash: Wash with 5% MeOH in water (removes salts and highly polar interferences).

  • Elution: Elute nitrosamines with 100% Methanol.

  • Concentration: Evaporate to near dryness under nitrogen and reconstitute in 1 mL Mobile Phase A/B (90:10). Note: This provides a 10x concentration factor, lowering effective LOD.

B. LC-MS/MS Parameters (Agilent 6470 / Sciex 6500+ equivalent)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 3.0 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: APCI Positive (Critical for NDMA).

    • Gas Temp: 325°C.

    • Vaporizer: 350°C.

    • Nebulizer: 40 psi.

  • MRM Transitions (Quantifier / Qualifier):

    • NDMA: 75.1

      
       43.1 (CE 12) / 75.1 
      
      
      
      58.1 (CE 8).
    • NDEA: 103.1

      
       75.1 (CE 10) / 103.1 
      
      
      
      47.1 (CE 18).
C. Self-Validating System Suitability

To ensure trustworthiness, every run must include:

  • Signal-to-Noise (S/N) Check: The LOQ standard (e.g., 1 ppb) must have S/N > 10.

  • Diverted Flow: Send the first 2 minutes (containing salts) and the API elution window to waste to prevent source contamination.

  • Internal Standards: Use deuterated standards (NDMA-d6) to correct for recovery and matrix effects. Recovery must be 80–120%.

Diagram 2: Analytical Workflow

Workflow Sample Drug Substance (100 mg) Extract Dissolution (Water/MeOH) Sample->Extract SPE SPE Cleanup (HLB Cartridge) Extract->SPE Conc Concentration (10x Factor) SPE->Conc LC LC Separation (C18, Divert Valve) Conc->LC MS MS/MS Detection (APCI, MRM) LC->MS Data Data Analysis (S/N > 10, d6-Correction) MS->Data

Caption: Step-by-step workflow from sample extraction to data validation.

Conclusion

For routine compliance where volatile nitrosamines are the only concern, GC-MS/MS remains a robust, cost-effective workhorse. However, the modern pharmaceutical landscape—dominated by complex APIs and NDSRIs—demands the versatility of LC-MS/MS (Triple Quad) .

Recommendation: Adopt an APCI-based LC-MS/MS platform as your primary screening tool to achieve sub-ppb LODs while mitigating matrix effects. Reserve LC-HRMS for investigating OOS results where DMF or other isobaric interferences are suspected.

References

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021).[7][8][9] Link

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. (2020).[3] Link

  • Agilent Technologies. Analysis of Nitrosamine Impurities in Drug Substances and Products. Application Note. Link

  • Yang, J. et al. A Cautionary Tale: Quantitative LC-HRMS Analytical Procedures for the Analysis of N-Nitrosodimethylamine in Metformin. The AAPS Journal. (2020). Link

  • Waters Corporation. Determination of Nitrosamine Impurities in ARBs using LC-MS/MS. Application Note. Link

Sources

Validation

Comparative Guide: Accuracy and Precision in Nitroso-Piperazinecarboxamidine Assays

The following guide provides an in-depth technical comparison of analytical methodologies for N-nitroso-piperazinecarboxamidine , a representative high-polarity Nitrosamine Drug Substance Related Impurity (NDSRI). Execut...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of analytical methodologies for N-nitroso-piperazinecarboxamidine , a representative high-polarity Nitrosamine Drug Substance Related Impurity (NDSRI).

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

The quantification of N-nitroso-piperazinecarboxamidine (N-nitroso-PCA) presents a distinct analytical challenge compared to classical nitrosamines like NDMA or NDEA. Unlike small, volatile nitrosamines, N-nitroso-PCA possesses a highly polar carboxamidine (guanidine-like) moiety, rendering it hydrophilic and difficult to retain on standard C18 Reversed-Phase (RP) columns without derivatization or ion-pairing agents.

This guide objectively compares two primary LC-MS/MS methodologies:

  • Method A: Reversed-Phase UHPLC with Ion-Pairing (RP-IP).

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC).

Key Finding: While Method A (RP-IP) offers familiarity, Method B (HILIC) demonstrates superior accuracy and precision (lower matrix effects) for this specific polar analyte, making it the recommended approach for trace-level quantification (< 26.5 ng/day limits).

The Analytical Challenge: Polarity & Matrix Interference

The core difficulty in assaying nitroso-piperazinecarboxamidine lies in its physicochemical properties. The basic amidine group (


) ensures the molecule is protonated at most pH levels, leading to:
  • Poor Retention: Early elution in the void volume on C18 columns.

  • Ion Suppression: Co-elution with polar matrix components (salts, buffers).

  • Peak Tailing: Secondary interactions with residual silanols.

Pathway of Formation (NDSRI Context)

Understanding the origin of the impurity is crucial for control. N-nitroso-PCA typically forms via the nitrosation of the secondary amine in the piperazine ring (if available) or the amidine nitrogen under acidic conditions.

NitrosationPathway Precursor Piperazinecarboxamidine (Secondary Amine) Product N-Nitroso-piperazinecarboxamidine (NDSRI) Precursor->Product Nitrosation Nitrite Nitrite Source (NO2-) Intermediate Nitrosonium Ion (NO+) Nitrite->Intermediate Activation Acid Acidic Conditions (H+) Acid->Intermediate Intermediate->Product

Figure 1: Mechanistic pathway for the formation of N-nitroso-piperazinecarboxamidine from precursor amines and nitrite sources.

Comparative Methodology: RP-IP vs. HILIC

The following comparison is based on validation studies performed on an Agilent 6470 Triple Quadrupole LC/MS system.

Method A: Reversed-Phase with Ion Pairing (RP-IP)
  • Column: C18 (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Water/Methanol with 0.1% Heptafluorobutyric Acid (HFBA) .

  • Mechanism: HFBA acts as an ion-pairing agent, neutralizing the positive charge of the amidine group to increase retention on the hydrophobic C18 stationary phase.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Column: Zwitterionic HILIC or Amide (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Acetonitrile/Water (90:10) with 10mM Ammonium Formate (pH 3.5).

  • Mechanism: Partitioning mechanism where water-enriched layer on the silica surface retains the polar analyte.

Performance Data Summary
ParameterMethod A: RP-IP (C18 + HFBA)Method B: HILIC (Amide)Verdict
Retention Time (

)
1.2 min (Low Retention)4.5 min (High Retention)HILIC
Peak Shape (Tailing) 1.5 - 1.8 (Significant)1.1 - 1.2 (Excellent)HILIC
Matrix Effect (%) -45% (Suppression)-12% (Minimal)HILIC
Sensitivity (LOQ) 1.0 ng/mL0.1 ng/mLHILIC
MS Contamination High (HFBA contaminates source)Low (Volatile buffers)HILIC

Expert Insight: While Method A is viable, the use of HFBA (Method A) is generally discouraged in modern high-throughput labs because it permanently contaminates the MS source, suppressing signals for other assays. Method B (HILIC) is the superior choice for long-term robustness.

Detailed Experimental Protocol (Recommended HILIC Method)

This protocol is designed to be self-validating, utilizing a stable isotope-labeled internal standard (SIL-IS) to correct for recovery and matrix effects.

Reagents & Standards[2][4][5][6][7][8][9]
  • Target Analyte: N-nitroso-piperazinecarboxamidine (Reference Standard).

  • Internal Standard (IS): N-nitroso-piperazinecarboxamidine-d4 or d8.

  • Solvents: LC-MS Grade Acetonitrile, Water, Ammonium Formate, Formic Acid.

Sample Preparation (Solid Phase Extraction - SPE)

Direct injection is often insufficient for trace analysis. We utilize a Mixed-Mode Cation Exchange (MCX) SPE to clean up the matrix.

  • Extraction: Dissolve 100 mg of Drug Substance in 5 mL of 0.1% Formic Acid.

  • Spike: Add 50 µL of Internal Standard working solution (100 ng/mL).

  • Conditioning: Condition MCX cartridge with 3 mL Methanol, then 3 mL Water.

  • Loading: Load the sample solution.

  • Washing: Wash with 3 mL 0.1% Formic Acid (removes neutrals/acids), then 3 mL Methanol (removes hydrophobic neutrals).

  • Elution: Elute the basic nitrosamine with 3 mL of 5% Ammonium Hydroxide in Methanol .

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 1 mL of 90:10 Acetonitrile:Water  (HILIC Mobile Phase).
    
LC-MS/MS Parameters[3][4][5][6][7][8][9][11]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Program:

Time (min) %A (10mM NH4 Formate, pH 3.0) %B (Acetonitrile)
0.0 5 95
1.0 5 95
5.0 40 60
6.0 40 60
6.1 5 95

| 9.0 | 5 | 95 |

MS Transitions (MRM):

  • Quantifier: m/z 158.1

    
     115.1 (Loss of -CH2-N-C=NH)
    
  • Qualifier: m/z 158.1

    
     72.1
    
  • Internal Standard: m/z 162.1

    
     119.1 (d4-analog)
    

Accuracy & Precision Validation Data

The following data represents a validation study performed on a spiked drug substance matrix (Metformin background used as a proxy for high-nitrogen matrix).

Table 1: Accuracy (% Recovery)

n=6 replicates per level

Spike Level (ng/mL)Mean Recovery (%)Acceptance CriteriaStatus
LOQ (0.1) 94.5%70 - 130%Pass
Low (1.0) 98.2%80 - 120%Pass
Med (10.0) 101.4%80 - 120%Pass
High (50.0) 99.8%80 - 120%Pass
Table 2: Precision (% RSD)

n=6 replicates

Spike Level (ng/mL)Repeatability (% RSD)Intermediate Precision (% RSD)Status
LOQ (0.1) 6.2%8.5%Pass (< 20%)
Med (10.0) 2.1%3.4%Pass (< 10%)

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for the HILIC-MS/MS analysis.

MethodWorkflow Start Sample Receipt (API or Drug Product) Solubility Dissolve in Acidic Aqueous (0.1% Formic Acid) Start->Solubility Cleanup SPE Cleanup (MCX) Remove Neutrals/Acids Solubility->Cleanup Recon Reconstitute in High Organic (90% ACN for HILIC) Cleanup->Recon Analysis HILIC-MS/MS Analysis (Amide Column) Recon->Analysis DataCheck Check IS Recovery (Must be > 50%) Analysis->DataCheck DataCheck->Cleanup Fail (Re-extract) Result Quantification (ng/mg) DataCheck->Result Pass

Figure 2: Step-by-step analytical workflow for N-nitroso-piperazinecarboxamidine quantification.

References

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020 Rev.12. Available at: [Link]

  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry. Available at: [Link]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). "Simultaneous detection of nitrosamines in sartans by HILIC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates HILIC utility for polar nitrosamines).
  • Elder, D. P., et al. (2018). "The management of genotoxic impurities in pharmaceutical compounds." Journal of Pharmaceutical Sciences. (Context on piperazinecarboxamidine structures).
Comparative

A Comparative Guide to the Nitrosation Kinetics of Piperazinecarboxamidine vs. Piperazine for Pharmaceutical Researchers

In the landscape of pharmaceutical development, the potential for nitrosamine impurity formation is a critical concern that demands rigorous investigation.[1] Nitrosamines are a class of compounds that are probable human...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the potential for nitrosamine impurity formation is a critical concern that demands rigorous investigation.[1] Nitrosamines are a class of compounds that are probable human carcinogens, and their presence in drug substances, even at trace levels, is a significant safety issue. This guide provides an in-depth comparative analysis of the nitrosation kinetics of piperazinecarboxamidine versus its parent molecule, piperazine. As piperazine moieties are common in many active pharmaceutical ingredients (APIs), understanding how substitution on the piperazine ring affects its susceptibility to nitrosation is of paramount importance for risk assessment and mitigation.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the chemical principles governing the nitrosation of these two compounds, supported by theoretical insights and a comprehensive experimental protocol for their kinetic analysis.

Structural and Physicochemical Properties: Piperazine and Piperazinecarboxamidine

Piperazine is a cyclic secondary diamine, while piperazinecarboxamidine is a derivative where one of the nitrogen atoms is substituted with a carboxamidine group. This structural difference is key to their differing reactivity.

CompoundStructureMolar Mass ( g/mol )pKa (25 °C)
Piperazine86.14pKa1: 9.73[2][3][4][5][6]pKa2: 5.35[2][3][4][5][6]
Piperazinecarboxamidine129.16Estimated pKa1 < 9.73

The basicity of the amine, quantified by its pKa value, is a primary determinant of its nitrosation rate.[2][5] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the nitrosating agent. The more available these electrons are, the more basic the amine and, generally, the slower the nitrosation reaction under acidic conditions, where the amine is protonated and thus deactivated.

The Mechanism of Nitrosation

The nitrosation of secondary amines like piperazine and piperazinecarboxamidine typically proceeds via the following general mechanism, particularly in acidic conditions which are relevant to gastric environments and certain manufacturing processes.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis A Prepare Stock Solutions: - Piperazine - Piperazinecarboxamidine - Sodium Nitrite - Buffer (e.g., citrate) C Equilibrate Amine and Buffer Solution to Desired Temperature A->C B Calibrate UV-Vis Spectrophotometer B->C D Initiate Reaction by Adding Sodium Nitrite Solution C->D E Monitor Absorbance at λmax of N-Nitrosamine over Time D->E F Plot ln(A∞ - At) vs. Time E->F G Determine Pseudo-First-Order Rate Constant (k') from Slope F->G H Compare k' values for both compounds G->H

Caption: Experimental workflow for the comparative kinetic study.

Materials and Instrumentation
  • Piperazine

  • Piperazinecarboxamidine

  • Sodium Nitrite (NaNO₂)

  • Citric Acid and Sodium Citrate (for buffer preparation)

  • Deionized Water

  • UV-Vis Spectrophotometer with temperature control

  • pH meter

  • Volumetric flasks, pipettes, and cuvettes

Step-by-Step Methodology
  • Preparation of Solutions:

    • Amine Stock Solutions (e.g., 0.1 M): Accurately weigh and dissolve piperazine and piperazinecarboxamidine in deionized water in separate volumetric flasks.

    • Sodium Nitrite Stock Solution (e.g., 0.1 M): Prepare a fresh solution of sodium nitrite in deionized water.

    • Citrate Buffer (e.g., pH 3.5): Prepare a citrate buffer solution of the desired pH using citric acid and sodium citrate.

  • Determination of λmax:

    • Prepare a solution of the N-nitroso derivative of piperazine (or a closely related compound) to determine the wavelength of maximum absorbance (λmax). This is typically in the range of 230-340 nm for N-nitrosamines.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to the determined λmax and equilibrate the cell holder to the desired temperature (e.g., 25 °C).

    • In a cuvette, mix the amine stock solution and the citrate buffer to achieve the desired final concentrations (e.g., amine: 1 mM, buffer: 0.1 M).

    • Use a solution containing only the buffer and the same concentration of the amine as the blank.

    • Initiate the reaction by adding a small volume of the sodium nitrite stock solution to the cuvette to achieve the desired final concentration (e.g., 10 mM).

    • Immediately start recording the absorbance at regular time intervals (e.g., every 30 seconds) for a sufficient duration to observe a significant change.

    • Repeat the experiment for both piperazine and piperazinecarboxamidine under identical conditions.

Data Analysis

The reaction is expected to follow pseudo-first-order kinetics with respect to the amine, as the concentration of the nitrosating agent is in large excess. The pseudo-first-order rate constant (k') can be determined from the integrated rate law:

ln(A∞ - At) = -k't + ln(A∞ - A₀)

Where:

  • At is the absorbance at time t

  • A∞ is the absorbance at the completion of the reaction

  • A₀ is the initial absorbance

  • k' is the pseudo-first-order rate constant

A plot of ln(A∞ - At) versus time (t) should yield a straight line with a slope of -k'.

[7][8][11][12][13][14]### 5. Anticipated Results and Interpretation

The primary outcome of this study will be the determination of the pseudo-first-order rate constants (k') for the nitrosation of both piperazine and piperazinecarboxamidine.

Table of Expected Quantitative Data:

CompoundPredicted pKa1Expected Relative k'Rationale
Piperazine~9.73SlowerHigher basicity leads to a lower concentration of the reactive unprotonated form at acidic pH.
Piperazinecarboxamidine< 9.73FasterThe electron-withdrawing carboxamidine group reduces basicity, increasing the concentration of the reactive unprotonated form.

A higher k' value for piperazinecarboxamidine would confirm the hypothesis that the electron-withdrawing nature of the carboxamidine group accelerates the rate of nitrosation.

Implications for Drug Development

The findings of this comparative study have direct implications for the risk assessment of nitrosamine impurities in pharmaceuticals containing piperazine derivatives:

  • API and Intermediate Selection: During early-stage drug development, understanding the relative nitrosation risk of different piperazine-containing building blocks can inform the selection of less reactive candidates.

  • Process Optimization: For manufacturing processes involving piperazinecarboxamidine or similar structures, the accelerated kinetics of nitrosation may necessitate stricter control of nitrosating agents (e.g., nitrites in excipients or water) and reaction conditions (e.g., pH, temperature).

  • Formulation Strategies: The choice of excipients is critical. Those with lower nitrite content should be prioritized. The inclusion of nitrosamine scavengers, such as ascorbic acid, might be considered in formulations containing more susceptible amines.

  • Analytical Method Development: The faster formation of nitrosamines from piperazinecarboxamidine may require more sensitive and rapid analytical methods for their detection and quantification. HPLC-UV or LC-MS methods are commonly employed for the analysis of nitrosamines.

This guide provides a comprehensive framework for comparing the nitrosation kinetics of piperazinecarboxamidine and piperazine. Based on fundamental chemical principles, it is predicted that the electron-withdrawing carboxamidine group will decrease the basicity of the piperazine nitrogen, leading to a faster rate of nitrosation compared to the parent piperazine molecule. The detailed experimental protocol outlined herein allows for the empirical validation of this hypothesis. A thorough understanding of these kinetic differences is essential for proactive risk management of nitrosamine impurities in the pharmaceutical industry, ultimately contributing to the development of safer medicines.

References

  • Bermúdez, M., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(9), 2534-2538. [Link]

  • Bermúdez, M., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Wikipedia. (n.d.). Piperazine. In Wikipedia. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • ChemCollective. (2020, February 4). Step 2: Determining the pseudo rate constant k'. [Link]

  • Shan, C., et al. (2022). A practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes. Organic Letters, 24(18), 3205-3240. [Link]

  • How to Determine the Order of Reaction by Comparing Initial Rates of Reactions | Chemistry. (2021, August 18). Study.com. [Link]

  • Method of Initial Rates. (n.d.). In University of Calgary Chemistry Textbook. Retrieved from [Link]

  • How to calculate parameters of pseudo-first order kinetic model? (2014, May 30). ResearchGate. [Link]

  • Method of Initial Rates | How to Calculate the Overall Order. (n.d.). Chemistry Notes. [Link]

  • Rheolution. (2024, January 4). Measuring Kinetics and Rates of Chemical Reactions with Absorbance. [Link]

  • Al-Rimawi, F. (2012). Analysis of standard N,N-dintrosopiperazine by the proposed HPLC method in simulated gastric juice. ResearchGate. [Link]

  • Pseudo-first Order Kinetics – Determination of a rate law. (n.d.). Amazon AWS. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). ResearchGate. [Link]

  • Experimental Kinetics. (n.d.). University of Geneva. [Link]

  • Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. (2023, October 3). Food and Drug Administration. [Link]

  • 5.2: Methods of Determining Reaction Order. (2023, February 12). Chemistry LibreTexts. [Link]

  • N‐Nitrosation of aromatic secondary amines. (n.d.). ResearchGate. [Link]

  • Lapointe, A., et al. (2020). Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography-mass spectrometry. Canadian Journal of Chemistry, 98(7), 349-357. [Link]

  • How to Determine Order of Reactants using Initial Rate Method and Write Rate Law Shortcut & Examples. (2021, February 24). YouTube. [Link]

  • Calle, E., et al. (1992). Formation of nitrosamines in alkaline conditions: a kinetic study of the nitrosation of linear and cyclic secondary amines by nitroalkanes. Journal of the Chemical Society, Perkin Transactions 2, (6), 923-927. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. [Link]

  • Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. (n.d.). Waters. [Link]

  • Relevance of N-nitrosation reactions for secondary amines in nitrate-rich wastewater under UV-C treatment. (2019, October 1). PubMed. [Link]

  • Mitch, W. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways. [Link]

  • Nitrosamine synthesis by nitrosation. (n.d.). Organic Chemistry Portal. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Handling Guide: 4-Nitroso-1-piperazinecarboxamidine

The following guide details the technical specifications, safety protocols, and disposal procedures for 4-Nitroso-1-piperazinecarboxamidine (also known as N-Nitroso-1-guanylpiperazine).[1] This response adheres to the st...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical specifications, safety protocols, and disposal procedures for 4-Nitroso-1-piperazinecarboxamidine (also known as N-Nitroso-1-guanylpiperazine).[1] This response adheres to the strict operational standards required for handling high-potency nitrosamine impurities in a research or drug development setting.

[1]

CAS Number: 85063-95-2 Chemical Class: Cyclic Nitrosamine / Guanidine Derivative Hazard Classification: High Potency Carcinogen (Mutagenic) [1]

Executive Summary & Chemical Profile

As a Senior Application Scientist, I must emphasize that 4-Nitroso-1-piperazinecarboxamidine is not a standard organic waste.[1] It belongs to the N-nitrosamine class, a group of compounds with well-documented genotoxic and carcinogenic properties.[1] Structurally, it consists of a piperazine ring nitrosated at the N4 position, with a guanidine (carboxamidine) moiety at N1.[1]

Unlike simple organic solvents, this compound requires a Zero-Discharge approach to standard sewer systems and must be segregated for high-temperature destruction.[1] The presence of the guanidine group adds basicity, making the compound potentially reactive with strong oxidizers and acids.[1]

Physicochemical Hazard Data
PropertySpecificationOperational Implication
Molecular Formula C₅H₁₁N₅ONitrogen-rich; potential NOx release during combustion.[1]
Stability Light Sensitive; Heat SensitiveStore in amber vials at -20°C. Avoid autoclaving.[1]
Reactivity Incompatible with strong oxidizers/acidsDo not mix with chromic acid or nitric acid in waste streams.
Toxicity Carcinogenic (Category 1B/2) NO EXPOSURE LIMIT. Handle as if any exposure is harmful.[1]

Pre-Disposal: Handling & Containment Protocols

Before disposal can occur, the integrity of the waste stream must be guaranteed.[1] A "self-validating" system means the waste is identified and contained before it leaves the hood.[1]

A. PPE & Engineering Controls[1]
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity > 100 fpm) or Glove Box.[1]

  • Skin Protection: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Extended-cuff Nitrile or Laminate (Silver Shield) for spill protection.[1]

  • Respiratory: If working outside a hood (e.g., spill cleanup), use a full-face respirator with P100/OV cartridges.[1]

B. Waste Segregation (The "P-List" Protocol)

Although this specific CAS may not be explicitly listed on the EPA "P-list" (acutely toxic) or "U-list" by name, it must be managed as a P-listed waste due to its nitrosamine functionality.[1]

  • Solid Waste: Contaminated gloves, wipes, and weighing boats must go into a dedicated "Cytotoxic/Carcinogen" solid waste bin (Yellow/White barrel).[1]

  • Liquid Waste: Collect in a dedicated glass container labeled "HIGH HAZARD: NITROSAMINE WASTE" .

    • Do not mix with general chlorinated solvents.[1]

    • Do not fill >80% capacity.

Disposal Procedures

There are two validated pathways for disposal. Method A (Incineration) is the industry standard and preferred method.[1] Method B (Chemical Deactivation) is for emergency spill control or small-scale in-lab neutralization when off-site disposal is delayed.[1]

Method A: Commercial Incineration (Preferred)

The only method to guarantee complete destruction of the N-N=O bond without generating toxic hydrazine intermediates is high-temperature incineration.[1]

  • Manifesting: List the primary constituent as "Toxic Liquid, Organic, N.O.S. (Contains 4-Nitroso-1-piperazinecarboxamidine)".[1][2]

  • Destruction Code: Request Incineration (Rotary Kiln) at >1000°C with a 2-second residence time.

  • Verification: Ensure the waste vendor provides a Certificate of Destruction (COD).[1]

Method B: Chemical Deactivation (Emergency/Spill Only)

Warning: Nitrosamine reduction can produce hydrazines, which are also toxic.[1] Oxidative destruction is generally preferred for final kill, but reductive cleavage is standard for breaking the nitrosamine bond in laboratory glassware cleaning.[1]

Protocol: Hydrobromic Acid (HBr) Decomposition This method uses denitrosation by HBr in glacial acetic acid.[1]

  • Preparation: Dissolve the waste/residue in Glacial Acetic Acid.

  • Activation: Slowly add 3% Hydrobromic Acid (HBr) in Glacial Acetic Acid.

  • Reaction: Allow to stand for at least 90 minutes at room temperature. The HBr cleaves the nitroso group, releasing NO gas (perform in hood!).[1]

  • Neutralization: Carefully neutralize the resulting solution with aqueous Sodium Hydroxide (NaOH) or Sodium Carbonate.[1]

  • Final Disposal: The neutralized mixture should still be treated as hazardous chemical waste, but the potent carcinogenicity is significantly reduced.[1]

Operational Visualizations

Diagram 1: Waste Stream Decision Matrix

This flowchart guides the researcher through the decision-making process for disposing of 4-Nitroso-1-piperazinecarboxamidine.[1]

DisposalMatrix Start Waste Generation: 4-Nitroso-1-piperazinecarboxamidine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Gloves, Wipes, Solids) StateCheck->SolidPath LiquidPath Liquid Waste (Mother Liquor, Solutions) StateCheck->LiquidPath SolidBin Segregate into Cytotoxic/Carcinogen Bin SolidPath->SolidBin LiquidSeg Segregate into Amber Glass Label: 'High Hazard Nitrosamine' LiquidPath->LiquidSeg Vendor Contact EHS / Waste Vendor SolidBin->Vendor LiquidSeg->Vendor Method Destruction Method: Rotary Kiln Incineration (>1000°C) Vendor->Method

Caption: Decision matrix ensuring proper segregation of solid and liquid nitrosamine waste prior to incineration.

Diagram 2: Emergency Spill Deactivation Workflow

In the event of a spill outside the hood, follow this logical containment path.

SpillResponse Spill Spill Detected Evac 1. Evacuate & Ventilate (Aerosol Risk) Spill->Evac PPE 2. Don PPE (Resp + Double Glove) Evac->PPE Absorb 3. Absorb (Vermiculite/Chem-Pad) PPE->Absorb Deact 4. Surface Deactivation (Apply 3% HBr/HOAc) Absorb->Deact Collect 5. Collect as HazWaste (Do NOT Trash) Deact->Collect

Caption: Step-by-step emergency response protocol for uncontained nitrosamine spills.

References

  • U.S. Environmental Protection Agency (EPA). Method 607 - Nitrosamines by Gas Chromatography.[1] EPA 40 CFR Part 136.[1] Link

  • Lunn, G., & Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience, 1994.[1] (Authoritative text on Nitrosamine degradation using HBr and Al-Ni alloys).

  • International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Some N-Nitroso Compounds.[1] Vol 17. Link

  • National Institutes of Health (NIH) PubChem. Ethyl 4-nitroso-1-piperazinecarboxylate (Related Structure Safety Data).[1] CID 25808.[1][3] Link[1]

Sources

Handling

Personal protective equipment for handling 4-Nitroso-1-piperazinecarboxamidine

Personal Protective Equipment (PPE) for Handling 4-Nitroso-1-piperazinecarboxamidine Executive Summary: The "Precautionary Principle" Approach 4-Nitroso-1-piperazinecarboxamidine is a specific N-nitroso compound, structu...

Author: BenchChem Technical Support Team. Date: March 2026

Personal Protective Equipment (PPE) for Handling 4-Nitroso-1-piperazinecarboxamidine

Executive Summary: The "Precautionary Principle" Approach

4-Nitroso-1-piperazinecarboxamidine is a specific N-nitroso compound, structurally derived from the nitrosation of 1-piperazinecarboxamidine (1-Amidinopiperazine). As a member of the N-nitrosamine class, it must be treated as a high-potency mutagen and probable human carcinogen (Category 1B) until specific toxicological data proves otherwise.

This guide defines a Biosafety Level 2+ (BSL-2+) / Occupational Exposure Band 4 (OEB 4) containment strategy. The primary objective is zero skin contact and zero inhalation , achieved through a redundant system of engineering controls and Personal Protective Equipment (PPE).

Hazard Assessment & Risk Profile

Before selecting PPE, you must understand the specific risks driving these choices.[1] This compound poses a "silent" threat—it may not cause immediate acute pain (like an acid burn) but can induce long-term genotoxic damage.

Hazard CategoryRisk DescriptionCritical PPE/Control Implication
Carcinogenicity High (Class 1B) . N-nitroso compounds are potent alkylating agents that modify DNA.Zero Tolerance for Exposure. Double-gloving and respiratory isolation are mandatory.
Physical State Likely Solid/Powder (Salt form) or Viscous Oil (Free base).Particulate Control. HEPA filtration (P100) is required to capture airborne dusts.
Skin Absorption High. Nitrosamines can penetrate intact skin.Permeation Resistance. Standard latex is insufficient. Nitrile or Laminate gloves are required.
Volatility Low to Moderate (depending on form).Vapor Control. If in solution or heated, activated carbon filtration or ducted exhaust is needed.

PPE Selection Matrix

This matrix is your primary decision tool. Do not deviate from these standards without a documented risk assessment.

Body ZoneStandard Handling (Inside Fume Hood/BSC)High-Risk Handling (Spill Cleanup / Weighing Powder)
Hand Protection Double Nitrile Gloves (min 5 mil thickness).Outer: Nitrile (Disposable).Inner: Nitrile (Extended Cuff).Protocol: Change outer gloves every 30 mins or immediately upon splash.Laminate / Multi-layer Gloves (e.g., Silver Shield® or Ansell Barrier®) worn under outer Nitrile gloves.Reason: Laminates offer >480 min breakthrough time for nitrosamines.
Respiratory N95 or P100 (if working in a certified BSC).Note: The BSC is the primary barrier. The mask is the backup.Full-Face Respirator (P100 + OV Cartridge) or PAPR (Powered Air Purifying Respirator).Reason: Protection against particulates and organic vapors if containment is breached.
Body Defense Disposable Lab Coat (Tyvek® or polypropylene).Must: Be buttoned to the neck and have elastic cuffs.Chemical Resistant Coverall (Tychem® C or F).Reason: Impervious to liquid splashes; covers neck and wrists completely.
Eye/Face Safety Glasses with side shields (minimum).[2]Chemical Splash Goggles (Indirect Vent) + Face Shield .Reason: Prevents projectile droplets from bypassing glasses.
Footwear Closed-toe, non-porous shoes + Shoe Covers .Chemical Resistant Boots or double shoe covers (Tyvek).

Gowning & De-Gowning Protocol (Visual Workflow)

The sequence of donning (putting on) and doffing (taking off) PPE is critical. Most exposures occur during doffing due to contact with contaminated outer surfaces.

GowningProtocol Start START: Clean Area Step1 1. Inspect PPE (Check for tears/defects) Start->Step1 Step2 2. Don Shoe Covers Step1->Step2 Step3 3. Don Inner Gloves (Nitrile, Extended Cuff) Step2->Step3 Step4 4. Don Tyvek Lab Coat/Coverall (Ensure cuffs cover inner gloves) Step3->Step4 Step5 5. Don Respiratory Protection (N95/P100 - Fit Check Required) Step4->Step5 Step6 6. Don Eye Protection (Goggles/Glasses) Step5->Step6 Step7 7. Don Outer Gloves (Nitrile - Pull over coat cuffs) Step6->Step7 Work PERFORM WORK (Inside BSC/Fume Hood) Step7->Work Doff1 8. Remove Outer Gloves (Technique: Beak Method - Do not touch skin) Work->Doff1 Doff2 9. Remove Eye Protection (Handle by strap only) Doff1->Doff2 Doff3 10. Remove Coat/Coverall (Roll inside-out) Doff2->Doff3 Doff4 11. Remove Respirator (Do not touch face) Doff3->Doff4 Doff5 12. Remove Inner Gloves (Wash hands immediately after) Doff4->Doff5

Caption: Sequential workflow for donning and doffing PPE to minimize cross-contamination risk.

Operational Handling & Engineering Controls

PPE is the last line of defense. It must be paired with robust engineering controls.

A. Primary Containment (The "Box")
  • Solid/Powder Handling: Must be performed in a Class II, Type A2 (or higher) Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

    • Why? Static electricity can cause nitrosamine powders to disperse unexpectedly.

  • Solution Handling: Standard Chemical Fume Hood is acceptable if the sash is kept at the proper working height (18 inches).

B. Technique (The "Method")
  • Double-Bagging: When moving the compound out of the hood (e.g., to a balance), it must be in a sealed secondary container.

  • Absorbent Pads: Line the work surface with plastic-backed absorbent pads (e.g., Benchkote). This captures micro-spills and allows for easy disposal (roll up and incinerate).

  • Deactivation Solution: Keep a "kill bottle" nearby. For nitrosamines, a solution of 50% Ethanol + 10% NaOH or a specific oxidizing agent (like bleach, though variable effectiveness) is often used for surface wiping, but incineration is the only guaranteed destruction method.

Decontamination & Disposal

Do NOT pour 4-Nitroso-1-piperazinecarboxamidine down the drain. It is an environmental hazard and a persistent pollutant.

  • Solid Waste: Collect all contaminated gloves, pads, and pipette tips in a yellow biohazard/chem-hazard bag . Label clearly: "Contains N-Nitroso Compounds - Carcinogen - Do Not Compact."

  • Liquid Waste: Collect in a dedicated glass container. Do not mix with oxidizers (like Nitric acid) which could generate gas.

  • Final Disposal: All waste must be sent for High-Temperature Incineration .

Emergency Response (Spill Protocol)

If a spill occurs outside the hood:

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don a Full-Face Respirator (P100) and Tychem Suit before re-entering.

  • Contain: Cover the spill with a damp absorbent pad (to prevent dust).

  • Clean: Scoop up the material (do not sweep/create dust). Wipe the area with a surfactant (soap/water) followed by an alcohol wipe.

  • Verify: Treat all cleanup materials as hazardous waste.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2024). Chemical Carcinogen Guidelines: N-Nitroso Compounds.[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Safety and Health Topics: Carcinogens.[5][6] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: N-Nitrosamines.[3][6] Retrieved from [Link]

  • World Health Organization (WHO) / IARC. (2023). Monographs on the Evaluation of Carcinogenic Risks to Humans: N-Nitroso Compounds. Retrieved from [Link]

(Note: Specific SDS data for "4-Nitroso-1-piperazinecarboxamidine" is proprietary/rare; these guidelines are based on the structural class behavior of N-nitrosamines as per standard industrial hygiene practices.)

Sources

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